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  • Product: N-(4-chlorophenyl)-2H-chromene-3-carboxamide
  • CAS: 338420-07-8

Core Science & Biosynthesis

Foundational

N-(4-chlorophenyl)-2H-chromene-3-carboxamide structure elucidation

An In-Depth Technical Guide to the Structure Elucidation of N-(4-chlorophenyl)-2H-chromene-3-carboxamide For Researchers, Scientists, and Drug Development Professionals Abstract The chromene scaffold is a privileged stru...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Structure Elucidation of N-(4-chlorophenyl)-2H-chromene-3-carboxamide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The chromene scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds.[1][2] The precise determination of their molecular architecture is paramount for understanding structure-activity relationships (SAR) and ensuring the integrity of drug development pipelines. This guide provides a comprehensive, methodology-focused walkthrough for the structural elucidation of a representative molecule, N-(4-chlorophenyl)-2H-chromene-3-carboxamide. We will detail a multi-technique analytical workflow, moving from foundational molecular formula determination to the intricate mapping of atomic connectivity. This document emphasizes the causality behind experimental choices, providing not just protocols, but a logical framework for solving complex chemical structures.

Foundational Analysis: Molecular Formula and Functional Groups

The first step in any structure elucidation is to determine the elemental composition and the key functional groups present. This is achieved through a combination of mass spectrometry and infrared spectroscopy, which together provide a fundamental chemical "fingerprint" of the molecule.

High-Resolution Mass Spectrometry (HRMS)

Expertise & Experience: We begin with HRMS, not just standard MS, to obtain the exact mass of the molecule with high precision (typically to four or five decimal places). This allows for the unambiguous determination of the molecular formula, a critical foundation upon which all subsequent spectroscopic data will be built. We choose Electrospray Ionization (ESI) as it is a soft ionization technique that is likely to yield the intact molecular ion, which is essential for this initial step.[3][4]

Experimental Protocol: ESI-HRMS

  • Sample Preparation: Dissolve approximately 0.1 mg of the synthesized compound in 1 mL of HPLC-grade methanol or acetonitrile.

  • Instrumentation: Utilize a Q-TOF (Quadrupole Time-of-Flight) or Orbitrap mass spectrometer equipped with an ESI source.

  • Infusion: Infuse the sample solution directly into the ESI source at a flow rate of 5-10 µL/min.

  • Ionization Mode: Acquire data in positive ion mode, as the amide nitrogen is a potential site for protonation.

  • Mass Analysis: Scan a mass range of m/z 100-500. Ensure the instrument is calibrated to a known standard to guarantee mass accuracy.

  • Data Processing: Identify the monoisotopic peak for the protonated molecule [M+H]⁺. Use the instrument's software to calculate the most likely elemental compositions that fit the measured exact mass.

Data Presentation: Expected HRMS Data

ParameterPredicted ValueRationale
Molecular Formula C₁₆H₁₂ClNO₂Based on the proposed structure.
Exact Mass 297.0557Calculated for the neutral molecule.
[M+H]⁺ (Monoisotopic) 298.0635The primary ion expected in positive ESI mode.
[M+Na]⁺ (Monoisotopic) 320.0454A common adduct seen in ESI-MS.[5]
Isotopic Pattern A+2 peak at ~33% intensityThe characteristic isotopic signature of a single chlorine atom (³⁵Cl vs ³⁷Cl) provides definitive evidence of its presence.

Trustworthiness: The observation of the [M+H]⁺ ion at the calculated exact mass (within a 5 ppm error margin) combined with the characteristic A+2 isotopic peak for chlorine provides a self-validating system, confirming both the elemental composition and the presence of chlorine.

Fourier-Transform Infrared (FTIR) Spectroscopy

Expertise & Experience: FTIR spectroscopy is a rapid and non-destructive technique used to identify the functional groups within a molecule by measuring the absorption of infrared radiation.[6] For our target molecule, we expect to see characteristic vibrations for the amide N-H bond, the amide carbonyl (C=O) group, the C=C bonds of the aromatic rings and chromene, and the C-O ether linkage.[7][8]

Experimental Protocol: ATR-FTIR

  • Sample Preparation: Place a small amount (1-2 mg) of the solid sample directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.

  • Background Scan: Perform a background scan with a clean, empty ATR crystal to account for atmospheric CO₂ and H₂O.

  • Sample Scan: Apply pressure to the sample using the ATR anvil to ensure good contact. Acquire the sample spectrum over a range of 4000-400 cm⁻¹.

  • Data Processing: The acquired spectrum is automatically ratioed against the background by the software. Identify the wavenumbers (cm⁻¹) of key absorption bands.

Data Presentation: Predicted FTIR Absorption Bands

Wavenumber (cm⁻¹)Functional GroupVibration Type
~3300 cm⁻¹Amide N-HStretch
~1660 cm⁻¹Amide I (C=O)Stretch
~1600-1450 cm⁻¹Aromatic C=CStretch
~1540 cm⁻¹Amide II (N-H)Bend
~1250 cm⁻¹Aryl Ether (C-O)Stretch
~750 cm⁻¹C-ClStretch

Building the Framework: NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone of structure elucidation, providing detailed information about the atomic connectivity of a molecule.[9][10][11] We will employ a suite of 1D and 2D NMR experiments to piece together the N-(4-chlorophenyl)-2H-chromene-3-carboxamide structure.

Experimental Protocol: General NMR

  • Sample Preparation: Dissolve 5-10 mg of the compound in ~0.6 mL of deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆). DMSO-d₆ is often preferred for amides as it prevents the exchange of the N-H proton, allowing it to be observed.

  • Instrumentation: Use a 400 MHz or higher field NMR spectrometer.

  • Experiments: Acquire the following spectra: ¹H NMR, ¹³C NMR, DEPT-135, COSY, HSQC, and HMBC.

1D NMR: ¹H and ¹³C Spectra

Expertise & Experience: The ¹H NMR spectrum reveals the chemical environment, number, and connectivity of protons. The ¹³C NMR spectrum provides a count of the unique carbon atoms. A DEPT-135 experiment is used to differentiate between CH/CH₃ (positive phase) and CH₂ (negative phase) carbons.

Data Presentation: Predicted ¹H and ¹³C NMR Chemical Shifts (in DMSO-d₆)

Position¹H Shift (ppm), Multiplicity, Integration¹³C Shift (ppm)DEPT-135
NH~10.2 (s, 1H)--
H2~5.0 (s, 2H)~65CH₂ (neg)
H4~7.8 (s, 1H)~135CH
H5~7.5 (d, 1H)~128CH
H6/H7/H8~7.0-7.3 (m, 3H)~116-129CH
C3-~120C
C4a-~122C
C8a-~155C
C=O-~164C
H2'/H6'~7.7 (d, 2H)~129CH
H3'/H5'~7.4 (d, 2H)~128CH
C1'-~138C
C4'-~128C

Note: Chemical shifts are estimations based on related structures and general principles.[12][13][14][15] The singlet nature of H2 and H4 is due to the lack of adjacent protons.

2D NMR: Establishing Connectivity

Expertise & Experience: While 1D NMR provides a list of parts, 2D NMR shows how they are connected.

  • COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other (typically through 2 or 3 bonds). We expect to see correlations between the aromatic protons on the chromene ring (H5-H8) and between the protons on the chlorophenyl ring (H2'/H3' and H5'/H6').

  • HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton directly to the carbon it is attached to.[16] This allows for the unambiguous assignment of each carbon that has a proton attached.

  • HMBC (Heteronuclear Multiple Bond Correlation): This is arguably the most powerful experiment for piecing together the molecular skeleton. It shows correlations between protons and carbons that are 2 or 3 bonds away. This is crucial for identifying quaternary carbons and connecting different fragments of the molecule.[11]

Visualization: Key HMBC Correlations

The following diagram illustrates the critical HMBC correlations that would definitively establish the structure of N-(4-chlorophenyl)-2H-chromene-3-carboxamide.

HMBC_Correlations cluster_chromene 2H-Chromene Core cluster_amide Amide Linker cluster_phenyl N-(4-chlorophenyl) Group H2 H2 C3 C3 H2->C3 Connects methylene to chromene core C4 C4 H2->C4 Connects methylene to chromene core C8a C8a H2->C8a Connects methylene to chromene core H4 H4 H4->C3 Links vinyl proton to amide and benzene ring C4a C4a H4->C4a Links vinyl proton to amide and benzene ring CO C=O H4->CO Links vinyl proton to amide and benzene ring C5 C5 H4->C5 Links vinyl proton to amide and benzene ring H5 H5 H5->C4a NH NH NH->C3 Confirms amide connectivity NH->CO Confirms amide connectivity C1_prime C1' NH->C1_prime Confirms amide connectivity H2_prime H2' H2_prime->C1_prime C4_prime C4' H2_prime->C4_prime

Caption: Key HMBC correlations for structural confirmation.

Trustworthiness: The combined data from COSY, HSQC, and HMBC creates a self-validating web of correlations. For example, the H4 proton should show an HMBC correlation to the amide carbonyl carbon (C=O). The amide N-H proton should show a correlation to the same carbonyl carbon and to the C1' carbon of the chlorophenyl ring. These cross-peaks provide undeniable proof of the molecule's assembly.

The Gold Standard: Single-Crystal X-Ray Crystallography

Expertise & Experience: While the combination of MS and NMR provides a highly confident structural assignment, single-crystal X-ray crystallography offers the ultimate, unambiguous proof.[1][17][18][19] If a suitable single crystal can be grown, this technique determines the precise three-dimensional arrangement of atoms in the solid state, confirming connectivity, bond lengths, bond angles, and stereochemistry.

Experimental Protocol: X-Ray Crystallography

  • Crystal Growth: Grow single crystals of the compound by slow evaporation of a saturated solution. Common solvent systems include ethanol, ethyl acetate/hexane, or dichloromethane/hexane.

  • Data Collection: Mount a suitable crystal on a goniometer and place it in an X-ray diffractometer. Collect diffraction data at a low temperature (e.g., 100 K) to minimize thermal vibrations.

  • Structure Solution and Refinement: Process the diffraction data and solve the structure using direct methods (e.g., using software like SHELXS).[17][18] Refine the structural model against the experimental data to obtain the final atomic coordinates and crystallographic parameters.

Summary: A Logical Workflow for Structure Elucidation

The process of elucidating an unknown structure is a logical progression, where each experiment builds upon the last. The following workflow diagram summarizes the strategy detailed in this guide.

Sources

Exploratory

A Mechanistic Investigation of N-(4-chlorophenyl)-2H-chromene-3-carboxamide: A Hypothesis-Driven Approach to Target Identification and Pathway Elucidation

An In-Depth Technical Guide Audience: Researchers, scientists, and drug development professionals. Core Directive: This guide eschews a conventional template to deliver a focused, in-depth exploration of the putative mec...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Core Directive: This guide eschews a conventional template to deliver a focused, in-depth exploration of the putative mechanism of action for N-(4-chlorophenyl)-2H-chromene-3-carboxamide. As direct literature on this specific molecule is sparse, this document synthesizes evidence from its core structural motifs—the 2H-chromene-3-carboxamide scaffold and the N-(4-chlorophenyl) moiety—to construct a primary, testable hypothesis. It serves as a practical whitepaper for researchers aiming to validate its biological targets and therapeutic potential.

Introduction: Deconstructing the Pharmacophore

The N-(4-chlorophenyl)-2H-chromene-3-carboxamide molecule is a synthetic compound built upon a "privileged scaffold." The chromene (also known as benzopyran) ring system is a core component of numerous natural products, including flavonoids and tocopherols, and is renowned for its wide array of pharmacological activities.[1][2] Its derivatives are known to interact with a multitude of cellular targets, leading to biological activities ranging from anticancer and anti-inflammatory to antimicrobial and antiviral effects.[3][4]

The molecule can be structurally bifurcated into two key components:

  • The 2H-Chromene-3-carboxamide Core: This heterocyclic system is a versatile scaffold. Derivatives have demonstrated potent cytotoxic activity against various cancer cell lines.[5][6] Furthermore, specific 2H-chromene-3-carboxamide series have been identified as potent and selective inhibitors of human monoamine oxidase B (hMAO-B), indicating potential applications in neurodegenerative diseases.[7][8]

  • The N-(4-chlorophenyl) Moiety: This functional group is a recurring feature in a multitude of pharmacologically active compounds, particularly in the realm of kinase inhibition.[9] Its presence often enhances binding affinity and can be critical for achieving potency and selectivity. Studies on related heterocyclic structures bearing an N-(4-chlorophenyl) group have identified potent inhibitors of key oncogenic kinases, such as Protein Kinase B (AKT2/PKBβ).[10][11] The 4-chloro substitution has also been linked to increased cytotoxicity in other compound classes.[12]

Given the established role of the chromene nucleus in oncology and the prevalence of the N-(4-chlorophenyl) group in kinase inhibitors, this guide posits a primary, evidence-based hypothesis.

Primary Hypothesis: N-(4-chlorophenyl)-2H-chromene-3-carboxamide functions as an inhibitor of an oncogenic protein kinase, likely a member of the PI3K/AKT/mTOR signaling pathway, leading to the induction of apoptosis in cancer cells.

Postulated Mechanism of Action: Inhibition of the PI3K/AKT Signaling Pathway

The PI3K/AKT/mTOR pathway is a critical intracellular signaling cascade that regulates cell proliferation, growth, survival, and motility. Its aberrant activation is a hallmark of many human cancers, making it a prime target for therapeutic intervention. We hypothesize that N-(4-chlorophenyl)-2H-chromene-3-carboxamide directly targets and inhibits a kinase within this pathway, with AKT2 being a primary candidate based on literature for structurally related compounds.[10][11]

2.1 The Molecular Interaction Model

The proposed mechanism involves the compound binding to the ATP-binding pocket of the AKT kinase domain. The N-(4-chlorophenyl) moiety is predicted to form critical interactions within the hydrophobic hinge region of the kinase, a common binding motif for ATP-competitive inhibitors.[9] The chromene core would then orient itself within the pocket, with the carboxamide linker providing the appropriate geometry for optimal binding, potentially forming hydrogen bonds with key residues.

2.2 Downstream Cellular Consequences

Inhibition of AKT would prevent the phosphorylation of its numerous downstream substrates. Key consequences would include:

  • Reduced Pro-Survival Signaling: De-phosphorylation of targets like GSK3β and BAD would promote apoptosis.

  • Inhibition of Cell Growth: Blockade of the mTORC1 pathway, a downstream effector of AKT, would lead to decreased protein synthesis and cell growth.

  • Cell Cycle Arrest: Reduced activity of cell cycle regulators downstream of AKT would halt cellular proliferation.

This proposed signaling cascade is visualized below.

G cluster_downstream Downstream Effects cluster_legend Legend GF Growth Factor RTK Receptor Tyrosine Kinase (RTK) GF->RTK PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 P PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 AKT AKT PDK1->AKT GSK3b GSK3β AKT->GSK3b P mTORC1 mTORC1 AKT->mTORC1 P Survival Cell Survival & Proliferation AKT->Survival Compound N-(4-chlorophenyl)-2H- chromene-3-carboxamide Compound->AKT Inhibits Apoptosis Apoptosis GSK3b->Apoptosis Growth Protein Synthesis & Growth mTORC1->Growth P_node P P_label Phosphorylation Inhibit_edge Inhibition Activate_edge Activation I_edge_start I_edge_end A_edge_start A_edge_end

Caption: Proposed inhibition of the PI3K/AKT signaling pathway.

Experimental Validation: A Step-by-Step Guide

To rigorously test the proposed mechanism of action, a multi-step experimental workflow is required. This process begins with broad cellular screening and progressively narrows to direct target engagement and downstream pathway analysis.

G A Step 1: Cellular Viability Screening B Step 2: In Vitro Kinase Inhibition Assay A->B If cytotoxic C Step 3: Cellular Target Engagement (CETSA) B->C If kinase hit identified D Step 4: Downstream Pathway Analysis (Western Blot) C->D If target engagement is confirmed in cells E Conclusion: Mechanism Confirmed D->E If downstream signaling is modulated as predicted

Caption: Experimental workflow for mechanism of action validation.

Protocol: In Vitro Kinase Inhibition Assay

Objective: To determine if N-(4-chlorophenyl)-2H-chromene-3-carboxamide directly inhibits the enzymatic activity of purified AKT1, AKT2, and AKT3 kinases.

Methodology:

  • Reagents & Materials:

    • Purified, active human AKT1, AKT2, and AKT3 enzymes.

    • Fluorescently-labeled peptide substrate (e.g., Crosstide).

    • ATP (Adenosine triphosphate).

    • N-(4-chlorophenyl)-2H-chromene-3-carboxamide (test compound), dissolved in DMSO.

    • Staurosporine (positive control inhibitor).

    • Kinase assay buffer.

    • 384-well microplates.

    • Plate reader capable of detecting fluorescence.

  • Procedure:

    • Prepare a serial dilution of the test compound in DMSO, typically from 100 µM to 1 nM.

    • In a 384-well plate, add 5 µL of kinase assay buffer.

    • Add 50 nL of the serially diluted test compound, positive control, or DMSO (vehicle control) to appropriate wells.

    • Add 2.5 µL of a 4x solution of the AKT enzyme to each well.

    • Gently mix and incubate for 10 minutes at room temperature to allow for compound-enzyme binding.

    • Initiate the kinase reaction by adding 2.5 µL of a 4x solution containing the peptide substrate and ATP.

    • Incubate the plate at 25°C for 60 minutes.

    • Stop the reaction by adding a termination buffer.

    • Read the fluorescence on a compatible plate reader to determine the amount of phosphorylated substrate.

    • Calculate the percent inhibition relative to the DMSO control and plot against compound concentration to determine the IC50 value.

Protocol: Western Blot for Downstream Pathway Analysis

Objective: To confirm that the compound inhibits AKT signaling inside cancer cells by measuring the phosphorylation status of a known downstream target, GSK3β.

Methodology:

  • Reagents & Materials:

    • Cancer cell line with active AKT signaling (e.g., PC-3, MCF-7).

    • Cell culture medium and supplements.

    • Test compound dissolved in DMSO.

    • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors.

    • BCA protein assay kit.

    • SDS-PAGE gels, running buffer, and transfer buffer.

    • PVDF membrane.

    • Blocking buffer (e.g., 5% BSA or non-fat milk in TBST).

    • Primary antibodies: Rabbit anti-phospho-GSK3β (Ser9), Rabbit anti-total GSK3β, Mouse anti-β-actin.

    • Secondary antibodies: HRP-conjugated anti-rabbit IgG, HRP-conjugated anti-mouse IgG.

    • Enhanced chemiluminescence (ECL) substrate.

    • Imaging system.

  • Procedure:

    • Seed cancer cells in 6-well plates and allow them to adhere overnight.

    • Treat cells with increasing concentrations of the test compound (e.g., 0.1, 1, 10 µM) or DMSO for a specified time (e.g., 2-6 hours).

    • Wash cells with ice-cold PBS and lyse them with lysis buffer.

    • Clarify lysates by centrifugation and determine protein concentration using the BCA assay.

    • Normalize protein amounts and prepare samples with Laemmli buffer.

    • Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody (e.g., anti-phospho-GSK3β) overnight at 4°C.

    • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour.

    • Wash again and apply ECL substrate.

    • Capture the chemiluminescent signal using an imaging system.

    • Strip the membrane and re-probe for total GSK3β and β-actin as loading controls.

    • Quantify band intensity to determine the ratio of phosphorylated to total protein.

Structure-Activity Relationship (SAR) Insights

Based on the broader literature for chromene and N-phenyl amide derivatives, a hypothetical SAR table can be constructed to guide future optimization efforts.[5][13]

R1 (Chromene Ring)R2 (Aryl Ring)ModificationExpected Impact on AKT InhibitionRationale
H4-ClParent Compound Baseline Activity Reference compound.
6-OCH34-ClElectron-donating groupPotentially Increased ActivityElectron-donating groups on the chromene ring can enhance activity.[5]
6-NO24-ClElectron-withdrawing groupPotentially Decreased ActivityElectron-withdrawing groups may reduce potency.[5]
H4-FHalogen substitutionSimilar or Slightly Reduced ActivityFluorine is smaller and less lipophilic than chlorine.
H4-CF3Strong EWGPotentially Increased ActivityElectron-withdrawing groups on the N-phenyl ring can improve potency in some inhibitor classes.[13]
H3,4-diClAdditional HalogenPotentially Increased ActivityIncreased lipophilicity and potential for additional hydrophobic interactions.

Conclusion and Future Directions

This guide outlines a robust, hypothesis-driven framework for elucidating the mechanism of action of N-(4-chlorophenyl)-2H-chromene-3-carboxamide. By synthesizing data from its constituent chemical moieties, we propose that its primary mode of action is the inhibition of the oncogenic PI3K/AKT signaling pathway. The provided experimental protocols offer a clear path to validating this hypothesis, from direct enzyme inhibition to confirmation of target engagement and downstream effects in a cellular context.

Successful validation would position this compound as a promising lead for further preclinical development. Future work should focus on comprehensive kinase profiling to assess selectivity, in vivo studies in xenograft models to determine efficacy and tolerability, and medicinal chemistry efforts guided by SAR to optimize potency and pharmacokinetic properties.

References

  • PHARMACOLOGICAL ACTIVITIES OF CHROMENE DERIVATIVES: AN OVERVIEW. (n.d.). Semantic Scholar. Retrieved March 10, 2026, from [Link]

  • Kushwaha, R. K., Singh, K., Kumar, P., & Chandra, D. (n.d.). Review on Chromen derivatives and their Pharmacological Activities. Integral University. Retrieved March 10, 2026, from [Link]

  • Pharmacological activities of chromene derivatives: An overview. (2025, August 10). ResearchGate. Retrieved March 10, 2026, from [Link]

  • Chromenes - A Novel Class of Heterocyclic Compounds: Recent Advancements and Future Directions. (n.d.). PubMed. Retrieved March 10, 2026, from [Link]

  • A Comprehensive Review on Chromene Derivatives: Potent Anti-Cancer Drug Development and Therapeutic Potential. (2025, April 28). Oriental Journal of Chemistry. Retrieved March 10, 2026, from [Link]

  • Synthesis and Antimicrobial Activities of 2H-Chromene-3- Carboxamide Derivatives: Experimental and Computational Studies. (n.d.). De La Salle University. Retrieved March 10, 2026, from [Link]

  • New 2-Imino-2H-Chromene-3(N-aryl)carboxamides as Potential Cytotoxic Agents. (n.d.). PubMed. Retrieved March 10, 2026, from [Link]

  • N-(4-Methoxyphenethyl)-2-oxo-2H-chromene-3-carboxamide. (2025, February 13). MDPI. Retrieved March 10, 2026, from [Link]

  • Synthesis and Antimicrobial Activities of 2H-Chromene-3- Carboxamide Derivatives: Experimental and Computational Studies | Request PDF. (n.d.). ResearchGate. Retrieved March 10, 2026, from [Link]

  • New 2H-chromene-3-carboxamide derivatives: design, synthesis and use as inhibitors of hMAO. (2014, June 10). PubMed. Retrieved March 10, 2026, from [Link]

  • NEW 2H-CHROMENE-3-CARBOXAMIDE DERIVATIVES: SYNTHESIS AND EVALUATION OF ANTIDEPRESSANT ACTIVITY. (n.d.). Semantic Scholar. Retrieved March 10, 2026, from [Link]

  • Synthesis of N-(4-chlorophenyl) substituted pyrano[2,3-c]pyrazoles enabling PKBβ/AKT2 inhibitory and in vitro anti-glioma activity. (n.d.). University of Dundee. Retrieved March 10, 2026, from [Link]

  • Full article: Synthesis of N-(4-chlorophenyl) substituted pyrano[2,3-c]pyrazoles enabling PKBβ/AKT2 inhibitory and in vitro anti-glioma activity. (2022, September 18). Taylor & Francis. Retrieved March 10, 2026, from [Link]

  • Synthesis and antimicrobial activities of 2H-chromene-3-carboxamide derivatives: Experimental and computational studies | Request PDF. (n.d.). ResearchGate. Retrieved March 10, 2026, from [Link]

  • Synthesis and Antiviral Activity of 5-(4-Chlorophenyl)-1,3,4-Thiadiazole Sulfonamides. (n.d.). PMC. Retrieved March 10, 2026, from [Link]

  • A Novel Compound from the Phenylsulfonylpiperazine Class: Evaluation of In Vitro Activity on Luminal Breast Cancer Cells. (2024, September 20). MDPI. Retrieved March 10, 2026, from [Link]

  • 2H/4H-Chromenes—A Versatile Biologically Attractive Scaffold. (n.d.). Frontiers. Retrieved March 10, 2026, from [Link]

Sources

Foundational

discovery and synthesis of chromone-3-carboxamides

An In-Depth Technical Guide to the Discovery and Synthesis of Chromone-3-Carboxamides Authored by Gemini, Senior Application Scientist Abstract The chromone (4H-1-benzopyran-4-one) scaffold is a cornerstone in medicinal...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Discovery and Synthesis of Chromone-3-Carboxamides

Authored by Gemini, Senior Application Scientist

Abstract

The chromone (4H-1-benzopyran-4-one) scaffold is a cornerstone in medicinal chemistry, recognized as a privileged structure due to its prevalence in natural products and its ability to interact with a multitude of biological targets.[1][2][3] Among its many derivatives, chromone-3-carboxamides have emerged as a particularly promising class of compounds, demonstrating a wide spectrum of pharmacological activities, including anticancer, anti-inflammatory, and neuroprotective effects.[2][4] This guide provides a comprehensive overview of the core synthetic strategies for chromone-3-carboxamides, offering field-proven insights into experimental design, mechanistic underpinnings, and practical protocols for researchers in drug discovery and chemical biology.

The Ascendance of a Privileged Scaffold: Discovery and Significance

The chromone moiety is a fundamental component of many biologically active molecules, both natural and synthetic.[3] Its derivatives are known to possess a vast array of biological activities, including antioxidant, antiviral, antitumor, and kinase inhibition properties.[1][5] The discovery that modifying the C-3 position of the chromone ring with a carboxamide linkage could yield potent and selective inhibitors of various enzymes marked a significant turning point.

For instance, specific chromone-3-phenylcarboxamides have been identified as potent, selective, and reversible inhibitors of human monoamine oxidase B (hMAO-B), an enzyme implicated in neurodegenerative diseases like Parkinson's.[4][6][7] Other derivatives have shown promise as inhibitors of PI3Kβ/δ for the treatment of PTEN-deficient cancers[8], and as calpain inhibitors with therapeutic potential in cell death-related diseases.[9] The structural rigidity of the chromone core, combined with the hydrogen bonding capabilities of the amide linker, provides a robust pharmacophore for designing targeted therapeutics.

The anticancer potential of this class is particularly noteworthy. Studies have highlighted derivatives with significant cytotoxic activity against various cancer cell lines, including breast (MCF-7), colon (HT-29), and lung (A549).[2][10] The mechanism often involves the induction of apoptosis through key signaling cascades.[10] This broad utility underscores the importance of efficient and versatile synthetic methodologies to access a diverse chemical library of these compounds for further investigation.

Core Synthetic Strategy: A Retrosynthetic Blueprint

The most established and widely adopted approach to synthesizing chromone-3-carboxamides involves the coupling of a pre-formed chromone-3-carboxylic acid with a desired amine. This modular strategy allows for late-stage diversification, enabling the rapid generation of an extensive library of analogues from a common intermediate.

Below is a logical workflow illustrating this primary synthetic pathway, from common starting materials to the final target compounds.

G cluster_0 Precursor Synthesis cluster_1 Final Amidation start 2-Hydroxy- acetophenones inter1 Chromone-3- carbaldehydes start->inter1 Vilsmeier-Haack Formylation (POCl₃, DMF) inter2 Chromone-3- carboxylic Acids inter1->inter2 Pinnick Oxidation (NaClO₂, H₃NSO₃) final Chromone-3- carboxamides inter2->final Amide Coupling (e.g., SOCl₂, Et₃N) amine Primary/Secondary Amines amine->final

Caption: General workflow for the synthesis of chromone-3-carboxamides.

Causality in Precursor Synthesis: From Acetophenone to Carboxylic Acid

The journey begins with readily available 2-hydroxyacetophenones. The choice of this starting material is strategic; the ortho-hydroxy group is perfectly positioned to participate in the crucial intramolecular cyclization that forms the chromone ring.

  • Vilsmeier-Haack Formylation: The first step is the formylation at the C-3 position. The Vilsmeier-Haack reaction (using phosphoryl chloride and DMF) is the method of choice.[1][11] This reaction proceeds via the formation of the electrophilic Vilsmeier reagent, which attacks the enol form of the acetophenone. Subsequent intramolecular cyclization and dehydration yield the chromone-3-carbaldehyde. This intermediate is a valuable building block in its own right.[1][12]

  • Pinnick Oxidation: To obtain the key carboxylic acid intermediate, the aldehyde must be oxidized. While several oxidizing agents have been tested, many result in low yields or decomposition of the chromone ring.[12] The Pinnick oxidation, which uses sodium chlorite (NaClO₂) and a chlorine scavenger like sulfamic acid, has proven to be the most reliable and efficient method, affording the chromone-3-carboxylic acids in good yields (typically 50-65%) without cleaving the heterocyclic ring.[1][5][11]

The Amidation Step: Forging the Final Linkage

With the chromone-3-carboxylic acid in hand, the final step is the formation of the amide bond. This is a standard transformation in organic synthesis, but the choice of coupling conditions is critical to ensure high yield and purity.

The most common laboratory-scale method involves a two-step, one-pot procedure.[1][11]

  • Activation of the Carboxylic Acid: The carboxylic acid is first converted into a more reactive species. Treatment with thionyl chloride (SOCl₂) or oxalyl chloride in situ generates the highly electrophilic acyl chloride.[1][12] This activation is crucial because direct reaction between a carboxylic acid and an amine is typically a slow acid-base reaction rather than a nucleophilic acyl substitution.[13]

  • Nucleophilic Attack by the Amine: The desired primary or secondary amine is then added, usually in the presence of a non-nucleophilic base like triethylamine (Et₃N). The base serves to neutralize the HCl generated during the reaction, driving the equilibrium towards the product and preventing protonation of the amine nucleophile.[1][11]

This sequence provides the target chromone-3-carboxamides in good to excellent yields. Alternative, milder coupling reagents used in peptide synthesis, such as EDC, DCC, or PyBOP, can also be employed, particularly for sensitive substrates, though they are often more expensive and may require more complex workups.[14][15][16][17]

Alternative & Modern Synthetic Approaches

While the pathway via chromone-3-carboxylic acid is the workhorse, other innovative methods have been developed.

Palladium-Catalyzed Aminocarbonylation

A more convergent and modern approach involves the palladium-catalyzed aminocarbonylation of 3-iodochromone.[14][15] This method combines the introduction of the carbonyl group (from a CO source) and the amine in a single, catalytic step. This strategy avoids the multi-step preparation of the carboxylic acid intermediate, offering a more atom-economical route. However, it requires specialized equipment for handling carbon monoxide and can be sensitive to the choice of ligands and reaction conditions.[15]

Cyclization of 2-(2-hydroxybenzoyl)acetanilides

An alternative route involves the cyclization of 2-(2-hydroxybenzoyl)acetanilides.[18] In this method, the amide bond is formed prior to the construction of the chromone ring. The final ring-closing step then yields the desired product. This pathway can be advantageous when the desired amine is more compatible with the initial acylation steps than the final amide coupling.

Experimental Protocols & Data

To ensure reproducibility, detailed experimental protocols are essential. The following sections provide a self-validating system based on established literature procedures.[1][5][11]

Protocol: Synthesis of Chromone-3-carboxylic acid (3)
  • Step A: Synthesis of Chromone-3-carbaldehyde (2) via Vilsmeier-Haack Formylation

    • To a stirred solution of 2-hydroxyacetophenone (1.0 eq) in DMF (5.0 eq), add phosphoryl chloride (POCl₃, 3.0 eq) dropwise at 0 °C.

    • Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

    • Pour the mixture into crushed ice with vigorous stirring.

    • The resulting precipitate is collected by vacuum filtration, washed thoroughly with water, and dried to afford the crude chromone-3-carbaldehyde. Recrystallization from ethanol or ethyl acetate can be performed for further purification.

  • Step B: Synthesis of Chromone-3-carboxylic acid (3) via Pinnick Oxidation

    • Suspend the chromone-3-carbaldehyde (2) (1.0 eq) in a mixture of dichloromethane (DCM) and water.

    • Add sulfamic acid (1.5 eq) to the suspension.

    • Cool the mixture to 0 °C and add sodium chlorite (NaClO₂, 1.5 eq) portion-wise, ensuring the temperature remains below 10 °C.

    • Allow the reaction to warm to room temperature and stir for 12 hours.

    • Collect the resulting precipitate by filtration, wash with water and DCM, and dry under vacuum to yield the chromone-3-carboxylic acid.

Protocol: Synthesis of N-Aryl Chromone-3-carboxamide (5)
  • Suspend chromone-3-carboxylic acid (3) (1.0 eq) in dry DCM.

  • Add thionyl chloride (SOCl₂, 2.0 eq) and a catalytic amount of DMF.

  • Reflux the mixture for 2-3 hours until a clear solution is obtained.

  • Cool the reaction to room temperature and remove the excess SOCl₂ under reduced pressure.

  • Re-dissolve the crude acyl chloride in dry DCM and cool to 0 °C.

  • Add a solution of the desired aniline (1.1 eq) and triethylamine (Et₃N, 2.0 eq) in dry DCM dropwise.

  • Stir the reaction at room temperature for 12 hours.

  • Wash the reaction mixture sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purify the crude product by recrystallization or column chromatography to afford the final chromone-3-carboxamide.

Representative Yields and Biological Activity

The following tables summarize typical yields for the core synthetic pathway and showcase the biological potency of selected chromone-3-carboxamide derivatives.

Table 1: Representative Yields for Key Synthetic Steps

Step Starting Material Product Typical Yield (%) Reference
Vilsmeier-Haack Formylation 2-Hydroxyacetophenone Chromone-3-carbaldehyde 46 - 94 [1][11]
Pinnick Oxidation Chromone-3-carbaldehyde Chromone-3-carboxylic acid 53 - 61 [1][11]

| Amide Coupling (via Acyl Chloride) | Chromone-3-carboxylic acid | N-Aryl Chromone-3-carboxamide | 44 - 64 |[5] |

Table 2: Selected Biological Activities of Chromone-3-Carboxamide Derivatives

Compound Class Biological Target/Assay Potency (IC₅₀) Reference
N-(3-chlorophenyl)-thiochromone-3-carboxamide human MAO-B 1.52 nM [4][6]
Chromone Carboxamide Derivative (3h) µ-calpain 0.09 µM [9]
6-Fluoro-chromone Carboxamide Derivative (17) MCF-7 cancer cells 0.9 µM [2]

| 8-(1-anilino)ethyl)-chromene-6-carboxamide (AZD8186) | PI3Kβ | Potent inhibitor |[8] |

Mechanistic Insight: Kinase Inhibition Pathway

Many chromone derivatives exert their anticancer effects by inhibiting key signaling proteins like kinases.[2] The PI3K/Akt pathway is a critical regulator of cell growth, proliferation, and survival, and its aberrant activation is a hallmark of many cancers. Chromone-based inhibitors can block this pathway, leading to cell cycle arrest and apoptosis.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Growth Factor Receptor PI3K PI3K Receptor->PI3K Activates Akt Akt PI3K->Akt Activates Proliferation Cell Growth & Survival Akt->Proliferation Promotes Inhibitor Chromone-3-carboxamide (e.g., AZD8186) Inhibitor->PI3K Inhibits

Caption: Inhibition of the PI3K/Akt signaling pathway by a chromone derivative.

As depicted, the binding of a growth factor to its receptor activates PI3K. This leads to a signaling cascade that activates Akt, which in turn promotes downstream processes essential for cell proliferation and survival.[2] A potent chromone-3-carboxamide inhibitor, such as AZD8186[8], can bind to the active site of PI3K, blocking its activity and effectively shutting down this pro-survival pathway in cancer cells.

Conclusion and Future Directions

The chromone-3-carboxamide scaffold represents a highly versatile and pharmacologically relevant platform for modern drug discovery. The primary synthetic route, proceeding through the key chromone-3-carboxylic acid intermediate, is robust, modular, and amenable to the generation of large compound libraries. Field-proven protocols for formylation, oxidation, and amide coupling provide a reliable foundation for researchers. As our understanding of disease biology deepens, the continued exploration of this chemical space, aided by efficient synthetic strategies and rational design, is poised to deliver the next generation of targeted therapeutics.

References

  • Gordon, A. T. et al. (2020). Synthesis and biological evaluation of chromone-3-carboxamides. Arkivoc, 2020(5), 148-160. [Link]

  • Okamura, K. et al. (1974). The Synthesis of Chromone-3-carboxanilides. CHEMICAL & PHARMACEUTICAL BULLETIN, 22(2), 243-247. [Link]

  • Singh, P. et al. (2017). Therapeutic Potential of Chromones. Trade Science Inc.[Link]

  • Ahmad, A. et al. (2020). Current Strategies in Development of New Chromone Derivatives with Diversified Pharmacological Activities: A Review. Molecules, 25(12), 2836. [Link]

  • Gordon, A. T. et al. (2020). Synthesis and biological evaluation of chromone-3-carboxamides. ResearchGate. [Link]

  • Tshiluka, T. R. (2023). SYNTHESIS OF NOVEL 6,8-DISUBSTITUTED-CHROMONE-3- CARBOXAMIDES AND THEIR EVALUATION AS POTENTIAL ANTI-TUBERCULOSIS AGENTS. University of Venda. [Link]

  • Kornev, M. Y., & Sosnovskikh, V. Y. (2016). Synthesis and chemical properties of chromone-3-carboxylic acid (review). Chemistry of Heterocyclic Compounds, 52(2), 71-83. [Link]

  • Gordon, A. T. et al. (2020). Synthesis and biological evaluation of chromone-3-carboxamides. ARKAT USA, Inc.[Link]

  • Mesiti, F. et al. (2021). Mapping Chromone-3-Phenylcarboxamide Pharmacophore: Quid Est Veritas? Journal of Medicinal Chemistry, 64(15), 11296-11322. [Link]

  • Fonseca, A. et al. (2023). A Concise Review of the Recent Structural Explorations of Chromones as MAO-B Inhibitors: Update from 2017 to 2023. MDPI. [Link]

  • Chen, Y.-F. et al. (2021). Anti-Cancer and Anti-Inflammatory Activities of Three New Chromone Derivatives from the Marine-Derived Penicillium citrinum. Marine Drugs, 19(8), 416. [Link]

  • Sorkh-Laleh, F. et al. (2020). Design and Synthesis of Novel Arylisoxazole-Chromenone Carboxamides: Investigation of Biological Activities Associated with Alzheimer's Disease. Helvetica Chimica Acta, 103(5), e2000039. [Link]

  • Chaskar, S. et al. (2024). Synthesis of Chroman-2,4-diones via Ring-Opening/Ring-Closing Reaction Involving Palladium-Catalyzed Intramolecular Aryloxycarbonylation. The Journal of Organic Chemistry, 89(2), 1184-1196. [Link]

  • Gordon, A. (2020). Scheme 1: Attempted synthesis of chromone-3-carboxylic acids. ResearchGate. [Link]

  • Chaskar, S. et al. (2024). Synthesis of Chroman-2,4-diones via Ring-Opening/Ring-Closing Reaction Involving Palladium-Catalyzed Intramolecular Aryloxycarbonylation. PMC. [Link]

  • Lee, C.-H. et al. (2023). One-Pot Synthesis and Evaluation of Antioxidative Stress and Anticancer Properties of an Active Chromone Derivative. Molecules, 28(7), 3121. [Link]

  • Kim, S. H. et al. (2011). Synthesis of chromone carboxamide derivatives with antioxidative and calpain inhibitory properties. European Journal of Medicinal Chemistry, 46(5), 1721-8. [Link]

  • Mesiti, F. et al. (2021). Mapping Chromone-3-Phenylcarboxamide Pharmacophore: Quid Est Veritas? PubMed. [Link]

  • Gaspar, A. et al. (2017). Chromone as a Privileged Scaffold in Drug Discovery: Recent Advances. Journal of Medicinal Chemistry, 60(18), 7563-7589. [Link]

  • Singhal, M. (2019). Pharmacological Importance and Synthesis of Chromone and its Derivatives : A Short Review. International Journal of Research and Analytical Reviews, 6(1). [Link]

  • Barlaam, B. et al. (2015). Discovery of (R)-8-(1-(3,5-difluorophenylamino)ethyl)-N,N-dimethyl-2-morpholino-4-oxo-4H-chromene-6-carboxamide (AZD8186): a potent and selective inhibitor of PI3Kβ and PI3Kδ for the treatment of PTEN-deficient cancers. Journal of Medicinal Chemistry, 58(2), 943-62. [Link]

  • Chilin, A. et al. (2019). Chromone-2-and-3-carboxylic acids inhibit differently monoamine oxidases A and B. ResearchGate. [Link]

  • Li, Y. et al. (2024). Eco-Friendly and Efficient Synthesis of 2-Hydroxy-3-Hydrazono-Chromones Through α,β-C(sp2)–H Bond Difunctionalization/Chromone Annulation Reaction of o-Hydroxyaryl Enaminones, Water, and Aryldiazonium Salts. Molecules, 29(5), 1146. [Link]

  • Varkhedkar, A. et al. (2012). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Tetrahedron Letters, 53(15), 1968-1972. [Link]

  • Chemistry Steps. (2025). Amides from Carboxylic Acids-DCC and EDC Coupling. [Link]

  • HepatoChem. (n.d.). Amide coupling reaction in medicinal chemistry. Coupling reagents. Retrieved from [Link]

  • Patel, M. C. et al. (2026). Synthesis and characterization of some novel chromones and chromanones derivatives and its biological screening. Der Pharma Chemica. [Link]

Sources

Exploratory

N-(4-chlorophenyl)-2H-chromene-3-carboxamide: Structural Profiling, Synthetic Methodologies, and Biological Applications

Executive Summary The benzopyran ring system is a privileged scaffold in medicinal chemistry, ubiquitous in both naturally occurring and synthetic bioactive molecules. While 2-oxo-2H-chromenes (coumarins) dominate the li...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The benzopyran ring system is a privileged scaffold in medicinal chemistry, ubiquitous in both naturally occurring and synthetic bioactive molecules. While 2-oxo-2H-chromenes (coumarins) dominate the literature, the non-oxo 2H-chromene derivatives—specifically 2H-chromene-3-carboxamides—represent a distinct and highly potent class of compounds. Lacking the lactone carbonyl of coumarins, 2H-chromenes possess unique electronic distributions and spatial geometries that critically alter their receptor-binding profiles.

This technical guide provides an in-depth analysis of N-(4-chlorophenyl)-2H-chromene-3-carboxamide (CAS: 338420-07-8). By utilizing this specific halogenated derivative as a core case study, we will explore the physicochemical properties, structure-activity relationships (SAR), and validated synthetic protocols governing the 2H-chromene-3-carboxamide class, which has demonstrated significant antimicrobial, antioxidant, and enzyme-inhibitory activities.

Chemical Identity & Physicochemical Profiling

Understanding the baseline physicochemical properties of N-(4-chlorophenyl)-2H-chromene-3-carboxamide is essential for downstream assay development, formulation, and in silico docking studies. The presence of the 4-chlorophenyl moiety significantly enhances the lipophilicity (LogP) of the molecule, facilitating cellular membrane penetration.

Table 1: Chemical Identity and Properties

ParameterSpecification
IUPAC Name N-(4-chlorophenyl)-2H-chromene-3-carboxamide
Common Synonyms N-(4-chlorophenyl)-2H-1-benzopyran-3-carboxamide
CAS Registry Number 338420-07-8
Molecular Formula C₁₆H₁₂ClNO₂
Molecular Weight 285.73 g/mol
Structural Class Benzopyran / 2H-Chromene Amide
Key Functional Groups Ether (pyran ring), Alkene, Secondary Amide, Aryl Chloride

Mechanistic Pathways & Biological Significance

The 2H-chromene-3-carboxamide scaffold operates via multiple mechanistic pathways, largely dictated by the substituents on the amide nitrogen and the benzopyran core.

  • Antimicrobial Action: Derivatives of 2H-chromene-3-carboxamide exhibit potent antibacterial and antifungal properties. Quantum chemical calculations suggest that activity against Gram-negative strains correlates with the electron-donating ability of the molecule, whereas Gram-positive activity is linked to electron-accepting capabilities.

  • Enzyme Inhibition: The carboxamide motif acts as a critical hydrogen-bond donor/acceptor pair. Related coumarin and chromene amides have shown exceptional selectivity for enzymes such as Monoamine Oxidase B (MAO-B) and Carbonic Anhydrases, where the amide linkage anchors the molecule within the active site.

  • Antioxidant & Cytotoxicity: Chromene systems containing active nucleophilic sites or conjugated double bonds can act as radical scavengers. They have demonstrated significant cytotoxicity against various cancer cell lines by inducing apoptosis and modulating reactive oxygen species (ROS).

BiologicalPathways A 2H-Chromene-3-carboxamide Core Scaffold B Antimicrobial Activity (Gram +/- & Fungi) A->B Modulated by Electron Donors/Acceptors C Enzyme Inhibition (e.g., MAO-B, CA IX) A->C Hydrogen Bonding via Carboxamide Motif D Antioxidant & Cytotoxicity (Cancer Cell Lines) A->D ROS Scavenging & Apoptosis Induction

Fig 1. Primary biological pathways and mechanisms of 2H-chromene-3-carboxamide derivatives.

Synthetic Methodologies & Validated Protocols

The synthesis of N-(4-chlorophenyl)-2H-chromene-3-carboxamide relies on the construction of the 2H-chromene-3-carboxylic acid intermediate, followed by amide coupling. Advanced methodologies for the acid intermediate include Rhodium(III)-catalyzed C–H activation/[3 + 3] annulation cascades. However, the most universally accessible and scalable route utilizes the Baylis–Hillman methodology .

Step-by-Step Protocol: Synthesis via Baylis-Hillman and DCC Coupling

Phase 1: Synthesis of 2H-Chromene-3-carboxylic acid

  • Reaction: React salicylaldehyde with tert-butyl acrylate in the presence of 1,4-diazabicyclo[2.2.2]octane (DABCO) in chloroform (CHCl₃).

  • Causality: DABCO acts as a nucleophilic catalyst, initiating the Baylis-Hillman addition. The subsequent intramolecular cyclization and ester hydrolysis yield the 2H-chromene-3-carboxylic acid intermediate.

Phase 2: Amide Coupling with 4-Chloroaniline

  • Activation: Dissolve 2H-chromene-3-carboxylic acid (1.0 eq) and N,N'-Dicyclohexylcarbodiimide (DCC) (1.1 eq) in anhydrous dichloromethane (CH₂Cl₂).

  • Temperature Control: Cool the mixture to 0°C in an ice bath for 30 minutes.

    • Causality: DCC activates the carboxylic acid by forming an highly reactive O-acylisourea intermediate. Cooling is strictly required to prevent this intermediate from undergoing a spontaneous 1,3-rearrangement into an inactive, stable N-acylurea byproduct.

  • Nucleophilic Attack: Add 4-chloroaniline (1.0 eq) dropwise to the chilled solution.

  • Propagation: Allow the reaction to warm to room temperature and stir continuously for 16 hours.

    • Causality: The electron-withdrawing para-chloro group on the aniline ring delocalizes the lone pair on the nitrogen, significantly reducing its nucleophilicity compared to aliphatic amines. Extended reaction times are mandatory to ensure complete conversion.

  • Self-Validating Filtration: Filter the reaction mixture.

    • Causality: As the reaction proceeds, dicyclohexylurea (DCU) is generated as a byproduct. DCU is highly insoluble in CH₂Cl₂ and precipitates out as a white solid. The visible formation of this precipitate serves as a self-validating indicator of reaction progress.

  • Purification: Concentrate the filtrate under reduced pressure and purify the resulting solid via recrystallization (e.g., from ethanol) to yield pure N-(4-chlorophenyl)-2H-chromene-3-carboxamide.

SyntheticWorkflow S1 Salicylaldehyde + Acrylate Derivative S2 Baylis-Hillman Reaction (DABCO, CHCl3, RT) S1->S2 Base-catalyzed Addition S3 2H-Chromene-3-carboxylic acid (Intermediate) S2->S3 Cyclization & Hydrolysis S4 Amide Coupling (4-Chloroaniline, DCC, 0°C to RT) S3->S4 Carboxyl Activation (O-acylisourea) S5 N-(4-chlorophenyl)-2H-chromene- 3-carboxamide (Target) S4->S5 Nucleophilic Attack & DCU Filtration

Fig 2. Step-by-step synthetic workflow for N-(4-chlorophenyl)-2H-chromene-3-carboxamide.

Structure-Activity Relationship (SAR) Insights

The inclusion of the 4-chlorophenyl group at the amide nitrogen is a deliberate SAR optimization.

  • Halogen Bonding: The chlorine atom can participate in non-covalent halogen bonding with backbone carbonyls in protein binding pockets, stabilizing the ligand-receptor complex.

  • Lipophilicity and Permeability: Halogenation increases the topological polar surface area (TPSA) efficiency and overall lipophilicity, which is critical for penetrating the rigid cell walls of fungal strains (e.g., Candida albicans) or Gram-negative bacteria.

  • Electronic Effects: The inductive electron-withdrawing effect of the para-chloro substituent increases the acidity of the adjacent amide proton, potentially strengthening its role as a hydrogen-bond donor inside target active sites.

Quantitative Data: Bioactivity of Chromene Derivatives

To contextualize the potency of the 2H-chromene-3-carboxamide class, the following table summarizes the quantitative in vitro biological activities of closely related structural analogs synthesized via similar methodologies.

Table 2: Comparative Biological Activity of 2H-Chromene Derivatives

Compound / DerivativeTarget Organism / Cell LineAssay MetricValueReference StandardSource
2H-chromene-3-carboxamide (3a) Bacillus cereusMIC (Antibacterial)0.062 mg/mLStreptomycin (0.125 mg/mL)
6-Bromo-2H-chromene-3-carboxamide Bacillus cereusMIC (Antibacterial)0.062 mg/mLStreptomycin (0.125 mg/mL)
Chromene-phosphorus ester (Cmpd 5) DPPH Radical ScavengingIC₅₀ (Antioxidant)2.8 µg/mLAscorbic Acid
Chromene-phosphorus ester (Cmpd 5) Cancer Cell Lines (General)IC₅₀ (Cytotoxicity)4.96 - 7.44 µg/mLDoxorubicin (0.42 - 0.49 µg/mL)

References

  • De La Salle University (Olomola et al.). Synthesis and Antimicrobial Activities of 2H-Chromene-3-Carboxamide Derivatives: Experimental and Computational Studies. Retrieved from: [Link]

  • Organic Letters (ACS Publications). 2H-Chromene-3-carboxylic Acid Synthesis via Solvent-Controlled and Rhodium(III)-Catalyzed Redox-Neutral C–H Activation/[3 + 3] Annulation Cascade. Retrieved from: [Link]

  • Taylor & Francis. *Reaction of 2-imino-2H-chromene-3-carboxamide with some phosphorus esters: Synthesis of some novel chromenes containing phosphorus heterocycles

Protocols & Analytical Methods

Method

Application Notes and Protocols for Determining the Antibacterial Activity of Chromene-3-Carboxamide Derivatives

For Researchers, Scientists, and Drug Development Professionals Authored by: A Senior Application Scientist These application notes provide a comprehensive guide for evaluating the in vitro antibacterial activity of nove...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

These application notes provide a comprehensive guide for evaluating the in vitro antibacterial activity of novel chromene-3-carboxamide derivatives. This document outlines the scientific principles and detailed protocols for determining key antibacterial metrics, including the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC). Adherence to these standardized methods is crucial for generating reliable and reproducible data essential for the advancement of new antimicrobial agents.

Chromene scaffolds, including their carboxamide derivatives, are a promising class of heterocyclic compounds that have garnered significant interest in medicinal chemistry due to their diverse biological activities.[1][2][3] Studies have highlighted their potential as potent antimicrobial agents against a spectrum of both Gram-positive and Gram-negative bacteria, including drug-resistant strains.[2][4] The mechanism of action for chromene derivatives can be varied, ranging from the inhibition of essential enzymes like DNA gyrase to the disruption of bacterial cell membranes.[1][2][5] Given this potential, rigorous and standardized evaluation of their antibacterial efficacy is a critical step in the drug discovery pipeline.

This guide is structured to provide not just procedural steps, but also the scientific reasoning behind them, ensuring a deep understanding of the assays. The protocols described herein are aligned with the principles set forth by the Clinical and Laboratory Standards Institute (CLSI), a global authority in antimicrobial susceptibility testing.[6][7][8][9]

Foundational Concepts in Antibacterial Susceptibility Testing

Before proceeding to the experimental protocols, it is essential to understand the key parameters being measured:

  • Minimum Inhibitory Concentration (MIC): This is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after a specified incubation period.[10][11] It is the primary measure of the potency of a new compound.

  • Minimum Bactericidal Concentration (MBC): This is the lowest concentration of an antimicrobial agent that results in a ≥99.9% reduction in the initial bacterial inoculum.[12][13][14] The MBC provides insight into whether a compound is bactericidal (kills bacteria) or bacteriostatic (inhibits bacterial growth). An agent is generally considered bactericidal if the MBC is no more than four times the MIC.[12]

The relationship between these two parameters is crucial for characterizing the antimicrobial profile of a novel compound.

Experimental Workflow Overview

The evaluation of chromene-3-carboxamide derivatives typically follows a tiered approach, starting with a preliminary screening to identify active compounds, followed by quantitative determination of their potency.

Antibacterial Assay Workflow cluster_0 Phase 1: Preliminary Screening cluster_1 Phase 2: Quantitative Analysis cluster_2 Phase 3: Data Interpretation A Agar Well Diffusion Assay B Broth Microdilution for MIC A->B Active Compounds C MBC Determination B->C Sub-culturing from non-turbid wells D MIC & MBC Values C->D E Bacteriostatic vs. Bactericidal D->E Compare MIC to MBC

Caption: High-level workflow for antibacterial activity assessment.

Detailed Experimental Protocols

Protocol 1: Agar Well Diffusion Assay (Preliminary Screening)

The agar well diffusion method is a widely used preliminary test to screen for antimicrobial activity.[15][16] It is a qualitative or semi-quantitative assay that relies on the diffusion of the test compound through an agar medium to inhibit the growth of a seeded bacterium.

Principle: An agar plate is uniformly inoculated with a standardized bacterial suspension. Wells are then created in the agar, and a solution of the chromene-3-carboxamide derivative is added to each well. If the compound possesses antibacterial activity, it will diffuse into the agar and inhibit the growth of the bacteria, resulting in a clear zone of inhibition around the well. The diameter of this zone is proportional to the susceptibility of the microorganism to the compound.[17][18]

Materials:

  • Chromene-3-carboxamide derivatives

  • Dimethyl sulfoxide (DMSO) for dissolving compounds

  • Mueller-Hinton Agar (MHA) plates

  • Mueller-Hinton Broth (MHB)

  • Sterile cotton swabs

  • Sterile cork borer (6-8 mm diameter)

  • Micropipettes and sterile tips

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • 0.5 McFarland turbidity standard

  • Positive control antibiotic (e.g., Streptomycin, Ciprofloxacin)

  • Negative control (DMSO)

  • Incubator (35 ± 2°C)

Procedure:

  • Inoculum Preparation:

    • Aseptically pick 3-5 isolated colonies of the test bacterium from a fresh agar plate and inoculate them into a tube containing 4-5 mL of MHB.

    • Incubate the broth culture at 37°C until it reaches a turbidity equivalent to the 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).[19]

  • Plate Inoculation:

    • Dip a sterile cotton swab into the standardized bacterial suspension and remove excess fluid by pressing it against the inside wall of the tube.

    • Streak the swab evenly over the entire surface of an MHA plate in three different directions to ensure uniform growth.

    • Allow the plate to dry for 5-15 minutes with the lid slightly ajar.

  • Well Preparation and Compound Addition:

    • Using a sterile cork borer, punch wells of 6-8 mm diameter into the inoculated agar plate.

    • Prepare stock solutions of the chromene-3-carboxamide derivatives in DMSO.

    • Add a defined volume (e.g., 50-100 µL) of each test compound solution into the respective wells.

    • Add the positive control antibiotic and the negative control (DMSO) to separate wells on the same plate.

  • Incubation and Measurement:

    • Incubate the plates at 35 ± 2°C for 18-24 hours.

    • After incubation, measure the diameter of the zone of inhibition (including the well diameter) in millimeters.

Data Presentation:

CompoundConcentration (µg/mL)Zone of Inhibition (mm) vs. S. aureusZone of Inhibition (mm) vs. E. coli
Derivative A1001812
Derivative B1002215
Streptomycin302523
DMSO-00
Protocol 2: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

The broth microdilution method is the gold standard for quantitative antimicrobial susceptibility testing.[10][11][20] It determines the MIC of a compound by testing a range of concentrations against a standardized bacterial inoculum in a liquid medium.

Principle: Serial two-fold dilutions of the chromene-3-carboxamide derivative are prepared in a 96-well microtiter plate. Each well is then inoculated with a standardized bacterial suspension. After incubation, the plate is visually inspected for turbidity. The MIC is the lowest concentration of the compound at which no visible bacterial growth is observed.[10]

Broth Microdilution Workflow A Prepare serial dilutions of compound in 96-well plate C Inoculate all wells (except negative control) with bacteria A->C B Prepare standardized bacterial inoculum (0.5 McFarland) B->C D Incubate plate at 35 ± 2°C for 16-20 hours C->D E Visually inspect for turbidity D->E F Determine MIC: Lowest concentration with no visible growth E->F

Caption: Workflow for MIC determination via broth microdilution.

Materials:

  • Sterile 96-well, U-bottom microtiter plates

  • Cation-Adjusted Mueller-Hinton Broth (CAMHB)

  • Chromene-3-carboxamide derivatives and controls

  • Standardized bacterial inoculum (prepared as in Protocol 3.1 and then diluted)

  • Multichannel pipette

Procedure:

  • Plate Preparation:

    • Add 100 µL of CAMHB to wells 2 through 12 of a designated row in a 96-well plate.

    • Prepare a solution of the test compound in CAMHB at twice the highest desired final concentration. Add 200 µL of this solution to well 1.

    • Perform a two-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing thoroughly, and repeating this process down to well 10. Discard 100 µL from well 10.

    • Well 11 will serve as the growth control (inoculum, no compound), and well 12 will be the sterility control (broth only).

  • Inoculation:

    • Dilute the standardized bacterial suspension (0.5 McFarland) in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.[19]

    • Add 100 µL of the diluted bacterial inoculum to wells 1 through 11. The final volume in each well will be 200 µL, and the compound concentrations will be halved.

  • Incubation and Reading:

    • Seal the plate and incubate at 35 ± 2°C for 16-20 hours.[12]

    • After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound in which there is no visible growth.

Protocol 3: Minimum Bactericidal Concentration (MBC) Determination

The MBC is determined as a follow-up to the MIC assay to assess the killing activity of the compound.[12][21]

Principle: Aliquots from the wells of the completed MIC plate that show no visible growth are sub-cultured onto an agar medium that does not contain the test compound. After incubation, the number of surviving bacteria is determined. The MBC is the lowest concentration of the compound that produces a ≥99.9% reduction in CFU/mL compared to the initial inoculum count.[13][14]

Materials:

  • Completed MIC microtiter plate

  • MHA plates

  • Calibrated micropipette or loop

Procedure:

  • Sub-culturing:

    • From the MIC plate, select the well corresponding to the MIC and all wells with higher concentrations (i.e., all clear wells).

    • Mix the contents of each selected well thoroughly.

    • Using a calibrated pipette, withdraw a 10-100 µL aliquot from each of these wells.[13]

    • Spot-inoculate or spread the aliquot onto a labeled sector of an MHA plate.

  • Incubation:

    • Incubate the MHA plates at 35 ± 2°C for 18-24 hours.

  • MBC Determination:

    • After incubation, count the number of colonies on each sector of the plate.

    • The MBC is the lowest concentration from the MIC plate that shows no growth or a significant reduction (≥99.9%) in bacterial colonies on the subculture plate.[21]

Data Presentation:

CompoundMIC (µg/mL)MBC (µg/mL)MBC/MIC RatioInterpretation
Derivative A16322Bactericidal
Derivative B8>128>16Bacteriostatic
Ciprofloxacin0.512Bactericidal

Trustworthiness and Self-Validation

To ensure the integrity and validity of the results, the following controls must be included in every assay:

  • Positive Control: A known, effective antibiotic is tested in parallel to confirm the susceptibility of the test organisms and the validity of the assay conditions.

  • Negative Control (Vehicle Control): The solvent used to dissolve the test compounds (e.g., DMSO) is tested alone to ensure it has no intrinsic antimicrobial activity at the concentrations used.

  • Growth Control: Wells containing only the bacterial inoculum and broth are used to confirm the viability and adequate growth of the microorganisms.

  • Sterility Control: Wells containing only the sterile broth are used to ensure there is no contamination of the medium or the microtiter plate.

Quality control (QC) should be performed regularly using reference strains with known MIC values (e.g., from ATCC) to ensure the accuracy and reproducibility of the testing method, as recommended by CLSI guidelines.[22]

Conclusion

The protocols detailed in these application notes provide a robust framework for the systematic evaluation of the antibacterial activity of chromene-3-carboxamide derivatives. By adhering to these standardized methods, researchers can generate high-quality, reproducible data that will reliably inform the potential of these compounds as novel therapeutic agents in the fight against bacterial infections. The progression from qualitative screening to quantitative MIC and MBC determination allows for a comprehensive characterization of each derivative's antimicrobial profile, guiding further lead optimization and development efforts.

References

  • Asian Journal of Research in Chemistry. (n.d.). Chromenes As Antimicrobial Agents: Mechanisms, Efficacy, And Future Perspectives. Retrieved from [Link]

  • De La Salle University. (n.d.). Synthesis and Antimicrobial Activities of 2H-Chromene-3- Carboxamide Derivatives: Experimental and Computational Studies. Retrieved from [Link]

  • Preprints.org. (2024). Green Synthesis of Chromene Derivatives with Anti-Microbial Activity: A Review. Retrieved from [Link]

  • Royal Society of Chemistry. (2017). One-pot three-component protocol for the synthesis of indolyl-4H-chromene-3-carboxamides as antioxidant and antibacterial agents. New Journal of Chemistry, 41(17), 9388-9396. Retrieved from [Link]

  • Asian Journal of Research in Chemistry. (n.d.). Chromenes As Antimicrobial Agents: Mechanisms, Efficacy, And Future Perspectives. Retrieved from [Link]

  • University of Technology. (n.d.). Lab Six :. - Minimum Bacteriocidal Concentration (MBC). Retrieved from [Link]

  • Microchem Laboratory. (n.d.). Minimum Bactericidal Concentration (MBC) Test. Retrieved from [Link]

  • MI - Microbiology. (n.d.). Broth Microdilution. Retrieved from [Link]

  • Antimicrobial Testing Laboratory. (n.d.). Minimum Bactericidal Concentration (MBC). Retrieved from [Link]

  • PMC - NCBI. (n.d.). Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations. Retrieved from [Link]

  • Chemistry Notes. (2021). Antimicrobial activity by Agar well diffusion. Retrieved from [Link]

  • Frontiers. (n.d.). Evaluation of novel compounds as anti-bacterial or anti-virulence agents. Retrieved from [Link]

  • CLSI. (n.d.). Antimicrobial Susceptibility Testing. Retrieved from [Link]

  • Clinical & Laboratory Standards Institute | CLSI. (n.d.). M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. Retrieved from [Link]

  • Journal of Clinical Microbiology. (2018). CLSI Methods Development and Standardization Working Group Best Practices for Evaluation of Antimicrobial Susceptibility Tests. Retrieved from [Link]

  • NCBI Bookshelf. (2021). Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline. Retrieved from [Link]

  • PMC - NIH. (n.d.). Methods for in vitro evaluating antimicrobial activity: A review. Retrieved from [Link]

  • ASM Journals. (n.d.). Evaluation of CLSI Agar Dilution Method and Trek Sensititre Broth Microdilution Panel for Determining Antimicrobial Susceptibility of Streptococcus pneumoniae. Retrieved from [Link]

  • Taylor & Francis. (n.d.). Broth microdilution – Knowledge and References. Retrieved from [Link]

  • PMC. (n.d.). Overview of changes in the Clinical and Laboratory Standards Institute Performance Standards for Antimicrobial Susceptibility Testing: M100 32nd and 33rd editions. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis and Antimicrobial Activities of 2H-Chromene-3-Carboxamide Derivatives: Experimental and Computational Studies | Request PDF. Retrieved from [Link]

  • National Institutes of Health, Islamabad Pakistan. (n.d.). M100: Performance Standards for Antimicrobial Susceptibility Testing, 30th Edition. Retrieved from [Link]

  • CLSI. (n.d.). M100 | Performance Standards for Antimicrobial Susceptibility Testing. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis and antimicrobial activities of 2H-chromene-3-carboxamide derivatives: Experimental and computational studies | Request PDF. Retrieved from [Link]

  • PubMed. (2024). Indolyl-4H-Chromene Derivatives as Antibacterial Agents: Synthesis, in Vitro and in Silico Studies. Retrieved from [Link]

  • University of Cincinnati. (n.d.). Agar well diffusion assay testing of bacterial susceptibility to various antimicrobials in concentrations non-toxic for human. Retrieved from [Link]

Sources

Application

Application Note: Molecular Docking Simulation Protocols for 2H-Chromene-3-Carboxamide Derivatives in Targeted Drug Discovery

Introduction & Scientific Rationale The 2H-chromene-3-carboxamide (coumarin-3-carboxamide) scaffold is a highly versatile and privileged pharmacophore in modern medicinal chemistry. The planar, lipophilic nature of the b...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Scientific Rationale

The 2H-chromene-3-carboxamide (coumarin-3-carboxamide) scaffold is a highly versatile and privileged pharmacophore in modern medicinal chemistry. The planar, lipophilic nature of the benzopyrone core allows for excellent intercalation and hydrophobic interactions within deep protein binding pockets. Concurrently, the 3-carboxamide moiety provides a crucial vector for hydrogen bonding and synthetic functionalization, enabling precise tuning of the molecule's steric and electronic properties.

Causality Insight: Why rely on molecular docking for this specific scaffold? The structural rigidity of the 2H-chromene ring restricts the conformational space of the ligand, making it an ideal candidate for Structure-Based Drug Design (SBDD). Docking simulations allow researchers to predict how specific substitutions on the carboxamide nitrogen (e.g., bulky benzyl groups vs. flexible aliphatic chains) dictate target selectivity. This predictive power is essential for shifting affinity away from off-target enzymes toward highly specific therapeutic targets, such as shifting from Monoamine Oxidase A (MAO-A) to Monoamine Oxidase B (hMAO-B)[1], or from ubiquitous cytosolic Carbonic Anhydrases (CA I/II) to the tumor-associated Carbonic Anhydrase IX (hCA IX)[2].

Target Case Studies & Quantitative Data

To demonstrate the broad utility of this scaffold, this protocol validates docking methodologies against two distinct therapeutic targets.

Case Study A: hMAO-B Inhibition (Neurodegenerative Diseases)

Selective inhibition of hMAO-B is a validated strategy for managing Alzheimer's and Parkinson's diseases. Docking simulations utilizing the hMAO-B crystal structure reveal that the 2H-chromene core typically occupies the bipartite substrate cavity, engaging in critical


 stacking interactions with the aromatic cage formed by Tyr398 and Tyr435[1]. The 3-carboxamide group acts as a hydrogen bond donor/acceptor with conserved residues like Cys172, which is a primary determinant for the high selectivity index over hMAO-A[3].
Case Study B: hCA IX Inhibition (Oncology)

Tumor-associated hCA IX is overexpressed under hypoxic conditions to regulate intracellular pH, promoting tumor survival and metastasis. 2H-chromene-3-carboxamide derivatives, particularly those functionalized with thiourea linkers, inhibit hCA IX in the high nanomolar range. For instance, 2-Oxo-N-((2-(pyrrolidin-1-yl)ethyl)carbamothioyl)-2H-chromene-3-carboxamide demonstrates a highly selective


 of 107.9 nM against hCA IX[2]. Docking into the hCA IX active site requires specialized protocols to account for the catalytic 

ion coordination[4].
Table 1: Quantitative Summary of 2H-Chromene-3-Carboxamide Interactions
Target ProteinRepresentative PDB IDOptimal Ligand MotifPrimary Binding InteractionsExperimental Affinity
hMAO-B 2V603-Carboxamide with benzyl substitution

stacking (Tyr398, Tyr435), H-bond (Cys172)

: 0.93

M[3]
hCA IX 3IAIN-carbamothioyl-3-carboxamide

coordination, H-bond (Thr200)

: 107.9 nM[2]
AChE 4EY7N-(3-morpholinopropyl)-3-carboxamideDual binding (CAS and PAS),

stacking

: 6.21

M[5]

Experimental Protocols: Self-Validating Docking Workflow

The following step-by-step methodology establishes a self-validating system. By incorporating thermodynamic rescoring and interaction filtering, false-positive poses are systematically eliminated.

Phase 1: Ligand Preparation
  • Structure Generation: Sketch the 2H-chromene-3-carboxamide derivatives using a 2D molecular editor and convert them to 3D geometries.

  • Protonation & Tautomerization: Utilize tools such as LigPrep (Schrödinger) or OpenBabel to generate ionization states at physiological pH (

    
    ).
    
    • Causality: While the carboxamide nitrogen remains neutral, terminal amines on substituents (e.g., the pyrrolidine ring in CA IX inhibitors) must be protonated to accurately model electrostatic interactions within the binding pocket.

  • Geometry Optimization: Perform energy minimization using the OPLS4 or MMFF94 force field to resolve steric clashes and establish the lowest-energy conformer.

Phase 2: Protein Preparation
  • Structure Retrieval: Download high-resolution X-ray crystal structures (e.g., PDB ID: 2V60 for hMAO-B) from the RCSB Protein Data Bank.

  • Curation: Remove co-crystallized solvent molecules beyond 5 Å of the active site. Retain structural waters only if they bridge established ligand-protein interactions.

  • Metal Ion Treatment (Crucial for hCA IX): For metalloenzymes like hCA IX, ensure the catalytic

    
     ion has the correct formal charge (+2) and tetrahedral coordination geometry (coordinated by three histidine residues). If using AutoDock Vina, employ a non-bonded or cationic dummy atom model to prevent artificial electrostatic repulsion.
    
  • Hydrogen Addition: Add polar hydrogens and optimize the hydrogen bond network, specifically optimizing the orientation of Asn, Gln, and His side chains to maximize potential hydrogen bonding with the carboxamide moiety.

Phase 3: Grid Generation and Docking Execution
  • Receptor Grid Generation: Center the grid box on the co-crystallized native ligand. Set the grid size to encompass the entire active site gorge (typically

    
     Å).
    
  • Docking Algorithm: Execute docking using AutoDock Vina (Lamarckian Genetic Algorithm) or Glide (Standard Precision/Extra Precision). Set the exhaustiveness to a minimum of 16 to ensure thorough conformational sampling of the 3-carboxamide side chains.

  • Constraint Application: For hCA IX, apply a metal-coordination constraint to ensure the ligand's pharmacophore interacts directly with the

    
     ion, a mandatory requirement for carbonic anhydrase inhibition.
    
Phase 4: Post-Docking Analysis & Validation
  • Pose Evaluation (Self-Validation Step): Discard poses that exhibit severe steric clashes or fail to maintain the core

    
     stacking with Tyr398/Tyr435 in hMAO-B. A pose lacking these fundamental interactions is physically unviable, regardless of the docking score.
    
  • MM-GBSA Rescoring: Calculate the relative binding free energy (

    
    ) using the Molecular Mechanics Generalized Born Surface Area (MM-GBSA) method.
    
    • Causality: Standard docking scoring functions often fail to accurately penalize desolvation. MM-GBSA accounts for solvent effects, providing a significantly stronger correlation with in vitro

      
       or 
      
      
      
      values[5].

Visualizations

Workflow L1 Ligand Preparation (3D Gen, Protonation, Opt) G1 Receptor Grid Generation (Active Site Definition) L1->G1 P1 Protein Preparation (H-Addition, Water Deletion) P1->G1 D1 Molecular Docking (Glide / AutoDock Vina) G1->D1 S1 Pose Scoring & Clustering (Interaction Filtering) D1->S1 M1 MM-GBSA Rescoring (Thermodynamic Validation) S1->M1

Figure 1: Self-Validating Molecular Docking Workflow for 2H-Chromene Derivatives.

MOA T1 Hypoxic Tumor Microenvironment E1 hCA IX Overexpression T1->E1 S1 Tumor Survival & Metastasis E1->S1 L1 2H-Chromene-3-Carboxamide B1 Active Site Binding & Zn2+ Blockade L1->B1 B1->E1 Inhibits A1 Intracellular Acidification & Apoptosis B1->A1

Figure 2: Mechanism of Action for hCA IX Inhibition by 2H-Chromene-3-Carboxamides.

References

  • New 2H-chromene-3-carboxamide derivatives: design, synthesis and use as inhibitors of hMAO.PubMed (NIH).
  • Discovery of monoamine oxidase inhibitors by medicinal chemistry approaches.PMC (NIH).
  • Synthesis, biological activity and multiscale molecular modeling studies for coumaryl-carboxamide derivatives as selective carbonic anhydrase IX inhibitors.Taylor & Francis.
  • Investigation on Human Carbonic Anhydrase IX and XII Inhibitory Activity and A549 Antiproliferative Activity of a New Class of Coumarinamides.PMC (NIH).
  • Comprehensive medicinal chemistry survey highlights a portfolio of lead molecules for Alzheimer's disease therapy.Frontiers.

Sources

Method

Application Notes and Protocols for the X-ray Crystallography of N-(4-halophenyl)-4-oxo-4H-chromene-3-carboxamides

For: Researchers, scientists, and drug development professionals. Introduction: Illuminating Molecular Architecture for Drug Design The N-(substituted phenyl)-4-oxo-4H-chromene-3-carboxamide scaffold is a cornerstone in...

Author: BenchChem Technical Support Team. Date: March 2026

For: Researchers, scientists, and drug development professionals.

Introduction: Illuminating Molecular Architecture for Drug Design

The N-(substituted phenyl)-4-oxo-4H-chromene-3-carboxamide scaffold is a cornerstone in medicinal chemistry, with derivatives demonstrating significant potential as selective inhibitors of human monoamine oxidase B (h-MAO-B), an enzyme implicated in neurodegenerative diseases like Parkinson's and Alzheimer's.[1][2] The biological activity of these compounds is intimately linked to their three-dimensional structure and the electronic environment dictated by substituents on the phenyl ring.[1] Understanding this structure-activity relationship (SAR) is paramount for rational drug design.

X-ray crystallography is the definitive method for determining the precise atomic and molecular structure of a crystalline solid.[3] By providing an unambiguous view of molecular conformation, intramolecular interactions, and supramolecular assembly, it allows us to rationalize the potency and selectivity of drug candidates.[2][4] This guide provides a comprehensive overview of the methodologies and scientific rationale for the synthesis, crystallization, and structural elucidation of N-(4-halophenyl)-4-oxo-4H-chromene-3-carboxamides, a series of potent h-MAO-B inhibitors.

Part I: From Powder to Perfect Crystal: Synthesis and Crystallization

The journey to a crystal structure begins with the synthesis of high-purity material and culminates in the growth of a single, diffraction-quality crystal. This initial phase is often the most challenging yet critical step in the entire process.[3]

Section 1.1: Synthesis of the Carboxamide Scaffold

The target compounds are typically synthesized via a two-step process starting from the commercially available 1-(2-hydroxyphenyl)ethanone.[5] The key intermediate, 4-oxo-4H-chromene-3-carboxylic acid, is first prepared and then coupled with the desired 4-haloaniline.

Causality: The Vilsmeier-Haack reaction followed by oxidation is an efficient route to the 3-carboxy chromone intermediate.[5] Subsequent amide coupling, often using a coupling agent like thionyl chloride (SOCl₂) to form the acyl chloride in situ, provides a high-yield pathway to the final N-(4-halophenyl) carboxamides. This method is robust and allows for the straightforward introduction of various halogenated anilines to probe SAR.

Synthesis_Workflow A 1-(2-hydroxyphenyl)ethanone B 4-oxo-4H-chromene-3-carbaldehyde A->B  Vilsmeier-Haack Reaction (DMF, POCl3) C 4-oxo-4H-chromene-3-carboxylic acid B->C  Oxidation (e.g., Jones Reagent) E N-(4-halophenyl)-4-oxo-4H- chromene-3-carboxamide C->E  Amide Coupling (SOCl₂, Reflux) D 4-haloaniline D->E

Caption: General synthetic route to the target compounds.

Section 1.2: The Art and Science of Crystallization

Obtaining a single crystal suitable for X-ray diffraction requires slowly achieving a state of supersaturation, from which a single, ordered nucleus can grow.[6] For small organic molecules like chromene carboxamides, several techniques are effective.

  • Slow Evaporation: The most straightforward method. The compound is dissolved in a suitable solvent or solvent mixture to near-saturation. The container is then loosely covered (e.g., with perforated foil) to allow the solvent to evaporate over days or weeks. The gradual increase in concentration leads to crystal formation. This method was successfully used to obtain crystals of the parent 4-oxo-4H-chromene-3-carboxylic acid from an acetone solution.[7]

  • Vapor Diffusion: This technique offers finer control. The compound is dissolved in a small amount of a "good" solvent (in which it is highly soluble) in an inner vial. This vial is placed inside a larger, sealed container holding a larger volume of a miscible "anti-solvent" (in which the compound is poorly soluble).[6] The vapor of the anti-solvent slowly diffuses into the inner vial, reducing the compound's solubility and promoting crystallization.

  • Solvent Layering: A variation of vapor diffusion where the anti-solvent is carefully layered on top of the concentrated solution of the compound. Crystallization occurs at the interface between the two solvents.

Expert Insight: The choice of solvent is critical. For these chromone derivatives, moderately polar solvents like acetone, ethanol, methanol, or mixtures with dichloromethane are good starting points.[7][8] The planarity and hydrogen-bonding capabilities of the molecules favor ordered packing, but success often depends on finding the right solvent system to balance solubility and the kinetics of crystal growth.

Part II: The X-ray Diffraction Experiment

Once a suitable crystal (typically 0.05 - 0.2 mm in each dimension) is obtained, the process of collecting diffraction data can begin.[6] Modern diffractometers and synchrotron sources have made data collection a rapid process.[4][9]

Data_Collection_Workflow cluster_prep Crystal Preparation cluster_data Data Collection cluster_process Data Processing A Select Crystal (Good morphology, no cracks) B Mount on Loop (e.g., Nylon loop with cryo-oil) A->B C Flash Cool (Liquid N₂ stream, ~100 K) B->C D Screen Crystal (Check diffraction quality) C->D E Determine Unit Cell & Strategy D->E F Collect Full Dataset (Rotate crystal in X-ray beam) E->F G Integration (Find spots, determine intensities) F->G H Scaling & Merging (Correct for experimental variations) G->H I Final Reflection File (h, k, l, I, σ(I)) H->I

Caption: Workflow from crystal mounting to processed data.

Causality Behind the Protocol:

  • Cryo-cooling (~100 K): Mounting the crystal in a stream of liquid nitrogen serves two primary purposes. First, it significantly reduces the thermal motion of the atoms, resulting in sharper diffraction spots at higher resolution. Second, it mitigates radiation damage caused by the high-intensity X-ray beam, allowing for longer exposure times and more complete datasets.

  • Data Processing: This computational stage converts the thousands of raw diffraction images into a single, usable reflection file.[9]

    • Integration: The software locates the diffraction spots on each image and measures their intensities.

    • Scaling and Merging: This crucial step corrects for experimental variables (e.g., fluctuations in beam intensity, crystal decay) and merges multiple measurements of the same reflection to produce a final, statistically robust dataset.[9]

Part III: From Data to Discovery: Structure Solution and Analysis

The processed reflection file contains the experimental data, but not the structure itself. The final stage involves solving the "phase problem" to generate an electron density map and then refining a chemical model to fit this map.[3][4]

Section 3.1: Structure Solution and Refinement

For small molecules like the N-(4-halophenyl)-4-oxo-4H-chromene-3-carboxamides, structure solution is typically straightforward using "direct methods".[10] This computational approach uses statistical relationships between the measured intensities to estimate the initial phases, leading to a preliminary electron density map. An initial model is built into this map, and its atomic positions, and thermal parameters are then optimized in a process called refinement. This is an iterative process of least-squares minimization that improves the agreement between the observed structure factors (|F_obs_|) from the data and the calculated structure factors (|F_calc_|) from the model.[11]

Section 3.2: Key Structural Features and Insights

Structural analysis of the four N-(4-halophenyl)-4-oxo-4H-chromene-3-carboxamides (halo = F, Cl, Br, I) reveals a consistent and highly planar molecular conformation, which is key to their biological activity.[2][12][13]

  • Molecular Planarity: The entire molecule, from the chromone ring system to the halophenyl ring, is essentially planar.[2][12][13] This rigidity is enforced by a network of intramolecular hydrogen bonds.

  • Intramolecular Hydrogen Bonding: Two key intramolecular hydrogen bonds lock the conformation:

    • A strong N—H···O bond between the amide nitrogen and the carbonyl oxygen of the pyrone ring, forming a stable six-membered ring motif known as an S(6) ring.[1][2][12]

    • A weaker C—H···O interaction where the carbonyl oxygen of the amide acts as an acceptor for a hydrogen on the ortho-position of the phenyl ring, also forming an S(6) ring.[1][2][12]

Sources

Application

Application Note & Protocol: Synthesis of N-(4-methoxyphenethyl)-2-oxo-2H-chromene-3-carboxamide

Introduction: The Significance of Coumarin Scaffolds in Medicinal Chemistry Coumarins, a class of benzopyrone-containing natural and synthetic compounds, are privileged scaffolds in drug discovery due to their wide array...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Significance of Coumarin Scaffolds in Medicinal Chemistry

Coumarins, a class of benzopyrone-containing natural and synthetic compounds, are privileged scaffolds in drug discovery due to their wide array of pharmacological activities.[1][2] These activities include anticoagulant, anti-inflammatory, antioxidant, antimicrobial, and anticancer properties.[1][2] The structural versatility of the coumarin nucleus allows for extensive functionalization, particularly at the 3-position, enabling the synthesis of derivatives with tailored biological profiles.[2][3] The target molecule, N-(4-methoxyphenethyl)-2-oxo-2H-chromene-3-carboxamide, is a hybrid structure that combines the coumarin core with a phenethylamine moiety. This strategic combination is of significant interest for researchers exploring novel therapeutic agents, for instance, as potential monoamine oxidase (MAO) inhibitors for neurological disorders or as anticancer agents.[1][4]

This document provides a detailed protocol for the synthesis of N-(4-methoxyphenethyl)-2-oxo-2H-chromene-3-carboxamide, outlining two reliable methods: a direct amidation from an ester and a carbodiimide-mediated coupling from the corresponding carboxylic acid. It further details purification strategies, characterization techniques, and essential safety protocols.

Chemical Principles: The Art of Amide Bond Formation

The synthesis of the target carboxamide hinges on the formation of a stable amide bond between a coumarin-3-carbonyl derivative and 4-methoxyphenethylamine. Two primary strategies are presented:

  • Direct Aminolysis of an Ester: This method involves the reaction of an amine with an ester, typically under reflux conditions. The reaction is driven by the formation of the thermodynamically more stable amide bond. While straightforward, this approach may require elevated temperatures and longer reaction times.[1][5]

  • Carbodiimide-Mediated Amide Coupling: This is a highly efficient and widely used method for amide bond formation under mild conditions.[2] A carboxylic acid is activated by a coupling agent, such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often in the presence of an additive like 1-hydroxybenzotriazole (HOBt).[6][7] HOBt acts as a catalyst to form a more reactive intermediate, minimizing side reactions and racemization in chiral substrates.[6][8] The activated species then readily reacts with the amine to yield the desired amide.[9]

Materials and Methods

Reagents and Equipment

A comprehensive list of reagents required for the synthesis is provided in the table below. All reagents should be of analytical grade or higher and used without further purification unless otherwise noted.[1][10]

ReagentFormulaMW ( g/mol )CAS No.SupplierNotes
Ethyl 2-oxo-2H-chromene-3-carboxylateC₁₂H₁₀O₄218.211846-76-0Sigma-AldrichStarting material for Method A
2-oxo-2H-chromene-3-carboxylic acidC₁₀H₆O₄190.15531-81-7Sigma-AldrichStarting material for Method B
2-(4-Methoxyphenyl)ethan-1-amineC₉H₁₃NO151.2155-81-2Sigma-AldrichAmine source
Ethanol (EtOH)C₂H₅OH46.0764-17-5Fisher ScientificAnhydrous, for reaction and recrystallization
N,N-Dimethylformamide (DMF)C₃H₇NO73.0968-12-2Sigma-AldrichAnhydrous, solvent for Method B
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide HCl (EDC)C₈H₁₇N₃·HCl191.7025952-53-8Sigma-AldrichCoupling agent
1-Hydroxybenzotriazole (HOBt)C₆H₅N₃O135.132592-95-2Sigma-AldrichCoupling additive
Triethylamine (TEA) or Diisopropylethylamine (DIPEA)C₆H₁₅N or C₈H₁₉N101.19 or 129.24121-44-8 or 7087-68-5Sigma-AldrichOrganic base
Ethyl acetate (EtOAc)C₄H₈O₂88.11141-78-6Fisher ScientificExtraction solvent
Dichloromethane (DCM)CH₂Cl₂84.9375-09-2Fisher ScientificExtraction solvent
Anhydrous Sodium Sulfate (Na₂SO₄)Na₂SO₄142.047757-82-6Fisher ScientificDrying agent
Silica Gel (230-400 mesh)SiO₂60.087631-86-9Sigma-AldrichFor column chromatography

Equipment: Round-bottom flasks, reflux condenser, magnetic stirrer with hotplate, thin-layer chromatography (TLC) plates (silica gel 60 F254), UV lamp, rotary evaporator, filtration apparatus, standard laboratory glassware, and an NMR spectrometer, IR spectrometer, and mass spectrometer for characterization.

Experimental Protocols

Method A: Direct Aminolysis of Ethyl 2-oxo-2H-chromene-3-carboxylate

This protocol is adapted from a published procedure.[1][5]

G cluster_0 Reaction Setup cluster_1 Work-up & Purification A Dissolve Ethyl 2-oxo-2H-chromene-3-carboxylate in hot Ethanol B Add 2-(4-Methoxyphenyl)ethan-1-amine A->B C Reflux the mixture for 6 hours B->C D Cool the reaction mixture C->D Reaction Completion E Filter the white precipitate D->E F Recrystallize from Ethanol E->F G Dry under vacuum F->G H N-(4-methoxyphenethyl)-2-oxo-2H-chromene-3-carboxamide G->H Final Product

Caption: Workflow for the direct aminolysis synthesis method.

Step-by-Step Procedure:

  • To a 50 mL round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add ethyl 2-oxo-2H-chromene-3-carboxylate (1.0 mmol, 218 mg).

  • Add 20 mL of ethanol and heat the mixture until the solid dissolves.

  • To the hot solution, add 2-(4-methoxyphenyl)ethan-1-amine (1.2 mmol, 181.0 mg, 0.17 mL).

  • Reflux the reaction mixture for 6 hours. Monitor the reaction progress by TLC (e.g., using a 7:3 hexane:ethyl acetate eluent).

  • Upon completion, allow the mixture to cool to room temperature. A white precipitate should form.

  • Collect the precipitate by vacuum filtration and wash it with a small amount of cold ethanol.

  • Recrystallize the crude product from hot ethanol to obtain the pure N-(4-methoxyphenethyl)-2-oxo-2H-chromene-3-carboxamide as a yellow or white solid.[1]

  • Dry the purified product under vacuum. The expected yield is typically high, around 94%.[1]

Method B: EDC/HOBt Mediated Amide Coupling

This method is ideal for coupling the carboxylic acid with the amine under mild conditions.

G cluster_0 Reaction Setup cluster_1 Work-up & Purification A Dissolve 2-oxo-2H-chromene-3-carboxylic acid and HOBt in anhydrous DMF B Add amine and organic base (e.g., TEA) A->B C Cool to 0°C B->C D Add EDC portion-wise C->D E Stir at room temperature overnight D->E F Pour into water and extract with EtOAc or DCM E->F Reaction Completion G Wash organic layer with brine F->G H Dry over Na₂SO₄ and concentrate G->H I Purify by column chromatography H->I J N-(4-methoxyphenethyl)-2-oxo-2H-chromene-3-carboxamide I->J Final Product

Caption: Workflow for the EDC/HOBt mediated coupling method.

Step-by-Step Procedure:

  • In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 2-oxo-2H-chromene-3-carboxylic acid (1.0 mmol, 190 mg) and HOBt (1.1 mmol, 149 mg) in anhydrous DMF (10 mL).

  • Add 2-(4-methoxyphenyl)ethan-1-amine (1.0 mmol, 151 mg, 0.14 mL) followed by triethylamine or DIPEA (2.0 mmol, 0.28 mL or 0.35 mL, respectively).

  • Cool the reaction mixture to 0°C in an ice bath.

  • Add EDC hydrochloride (1.2 mmol, 230 mg) portion-wise over 10 minutes, ensuring the temperature remains below 5°C.

  • Remove the ice bath and allow the reaction to stir at room temperature overnight. Monitor the reaction by TLC.

  • Once the reaction is complete, pour the mixture into 50 mL of cold water and extract with ethyl acetate or dichloromethane (3 x 20 mL).[11]

  • Combine the organic layers, wash with brine (2 x 20 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure.[11]

  • Purify the crude residue by silica gel column chromatography, typically using a gradient of hexane and ethyl acetate as the eluent, to yield the pure product.[2][10][11]

Characterization of N-(4-methoxyphenethyl)-2-oxo-2H-chromene-3-carboxamide

The structural integrity of the synthesized compound must be confirmed using standard analytical techniques.[1][5]

  • ¹H-NMR Spectroscopy: The proton NMR spectrum should show characteristic signals for the coumarin and phenethyl moieties. Key signals include a singlet for the C4-H of the coumarin ring at approximately 8.87 ppm, a triplet for the amide N-H proton around 8.74 ppm, and a singlet for the methoxy group at about 3.71 ppm. The methylene protons will appear as a triplet and a quartet around 2.79 and 3.53 ppm, respectively.[5]

  • ¹³C-NMR Spectroscopy: The carbon spectrum will confirm the presence of all 19 carbon atoms, including the characteristic signals for the two carbonyl groups (lactone and amide).[5]

  • Infrared (IR) Spectroscopy: The IR spectrum should exhibit strong absorption bands corresponding to the N-H stretch (around 3300-3500 cm⁻¹), the amide C=O stretch (around 1640-1680 cm⁻¹), and the lactone C=O stretch of the coumarin ring (around 1700-1730 cm⁻¹).

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) using electrospray ionization (ESI) should show the molecular ion peak [M+H]⁺ at m/z 324.1231, confirming the molecular weight of the product.[1]

  • Melting Point: The purified compound should have a sharp and defined melting point.

Trustworthiness and Self-Validation

To ensure the reliability and reproducibility of this protocol, several checkpoints are integrated:

  • TLC Monitoring: Regular monitoring of the reaction progress by TLC is crucial. The disappearance of the starting materials and the appearance of a new spot corresponding to the product provide a real-time assessment of the reaction's status.

  • Recrystallization: For Method A, successful recrystallization resulting in a crystalline solid with a sharp melting point is a strong indicator of purity.[1]

  • Chromatographic Purification: In Method B, purification by column chromatography should yield a single, well-defined fraction corresponding to the product, as verified by TLC analysis of the collected fractions.[2][11]

  • Spectroscopic Consistency: The data obtained from NMR, IR, and MS analysis must be internally consistent and match the expected values for the target structure.[1][5] Any significant deviation warrants further investigation into the product's identity and purity.

Safety and Handling Precautions

Good laboratory practices should be followed at all times.[12]

  • Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and appropriate chemical-resistant gloves.[13][14]

  • Ventilation: All manipulations should be performed in a well-ventilated fume hood to avoid inhalation of dust or vapors.[12][13]

  • Chemical Handling:

    • Coumarin Derivatives: Coumarins can be irritants. Avoid direct contact with skin and eyes.[12][14][15] In case of contact, wash the affected area thoroughly with water.[15]

    • Carbodiimides (EDC): EDC is a sensitizer and an irritant. Handle with care and avoid inhalation of the powder.

    • Solvents: Organic solvents like DMF, DCM, and EtOAc are flammable and/or toxic. Handle them in a fume hood away from ignition sources.

  • Waste Disposal: Dispose of all chemical waste according to institutional and local regulations.

By adhering to this detailed protocol and the integrated validation checks, researchers can reliably synthesize and characterize N-(4-methoxyphenethyl)-2-oxo-2H-chromene-3-carboxamide for further investigation in drug development and other scientific applications.

References

  • Ivanov, I., et al. (2025). N-(4-Methoxyphenethyl)-2-oxo-2H-chromene-3-carboxamide. MDPI. Available at: [Link]

  • Ivanov, I., et al. (2025). Synthesis of N-(4-methoxyphenethyl)-2-oxo-2H-chromene-3-carboxamide 8. ResearchGate. Available at: [Link]

  • Kumar, P., et al. (2010). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. PMC. Available at: [Link]

  • Ivanov, I., et al. (2025). N-(4-Methoxyphenethyl)-2-oxo-2H-chromene-3-carboxamide. ResearchGate. Available at: [Link]

  • European Directorate for the Quality of Medicines & HealthCare. Coumarin. EDQM. Available at: [Link]

  • Carl ROTH. (2021). Safety Data Sheet: Coumarin. Carl ROTH. Available at: [Link]

  • Loba Chemie. (2019). COUMARIN FOR SYNTHESIS MSDS. Loba Chemie. Available at: [Link]

  • Reddit. (2025). What is the correct order of addition for EDCI and HOBt? Reddit. Available at: [Link]

  • Common Organic Chemistry. Amine to Amide (EDC + HOBt). Common Organic Chemistry. Available at: [Link]

  • Common Organic Chemistry. Amine to Amide Mechanism (EDC + HOBt). Common Organic Chemistry. Available at: [Link]

  • Faal, A., et al. (2021). Synthesis and Biological Activity Evaluation of Coumarin-3-Carboxamide Derivatives. PMC. Available at: [Link]

  • Singh, J., et al. (2008). A Practical Method for Functionalized Peptide or Amide Bond Formation in Aqueous−Ethanol Media with EDC as Activator. American Chemical Society. Available at: [Link]

  • Carl ROTH. (2017). Safety Data Sheet: Coumarin. Carl ROTH. Available at: [Link]

  • Wang, Y., et al. (2022). Continuous Flow Biocatalysis: Synthesis of Coumarin Carboxamide Derivatives by Lipase TL IM from Thermomyces lanuginosus. MDPI. Available at: [Link]

  • Li, Y., et al. (2022). Novel Coumarin 7-Carboxamide/Sulfonamide Derivatives as Potential Fungicidal Agents: Design, Synthesis, and Biological Evaluation. MDPI. Available at: [Link]

  • Al-Majedy, Y. K., et al. (2021). Synthesis and Characterization of Some New Coumarin Derivatives as Probable Breast Anticancer MCF-7 Drugs. MDPI. Available at: [Link]

  • Sana, S. (2022). What are the techniques that can be use to purify coumarins? ResearchGate. Available at: [Link]

  • Kumar, A., et al. (2022). Synthesis and biological evaluation of new 3-substituted coumarin derivatives as selective inhibitors of human carbonic anhydrase. Semantic Scholar. Available at: [Link]

  • Al-Amiery, A. A., et al. (2022). Synthesis and Characterization of New Substituted Coumarin Derivatives and Study Their Biological Activity. Chemical Methodologies. Available at: [Link]

  • Al-Zobaydi, S. F., et al. (2016). Synthesis and Characterization of 3 - Substituted Coumarin. ResearchGate. Available at: [Link]

  • Palakshamurthy, B. S., et al. (2014). Crystal structure of 4-methoxyphenyl 2-oxo-2H-chromene-3-carboxylate. PMC. Available at: [Link]

  • Liu, X. H., et al. (2014). New 2H-chromene-3-carboxamide derivatives: design, synthesis and use as inhibitors of hMAO. PubMed. Available at: [Link]

Sources

Method

Application Note: Developing Chromene-Based Carbonic Anhydrase Inhibitors

Executive Summary Carbonic anhydrases (CAs) are ubiquitous zinc metalloenzymes that catalyze the reversible hydration of carbon dioxide. While cytosolic isoforms (hCA I and hCA II) are widely distributed and essential fo...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Carbonic anhydrases (CAs) are ubiquitous zinc metalloenzymes that catalyze the reversible hydration of carbon dioxide. While cytosolic isoforms (hCA I and hCA II) are widely distributed and essential for normal physiological functions, the transmembrane isoforms hCA IX and hCA XII are highly overexpressed in hypoxic solid tumors[1]. Classical sulfonamide-based CA inhibitors often suffer from off-target toxicity due to their indiscriminate binding to off-target cytosolic isoforms[2].

Recently, chromene and coumarin derivatives have emerged as a breakthrough class of non-classical, isoform-selective inhibitors. This application note provides a comprehensive guide to the mechanistic rationale, quantitative profiling, and validated experimental protocols required for developing and evaluating chromene-based hCA IX/XII inhibitors.

Mechanistic Paradigm: The "Prodrug" Approach

Unlike classical primary sulfonamides that directly coordinate to the active-site zinc ion, chromenes operate via an elegant "suicide inhibitor" or prodrug mechanism[1].

The Causality of Selectivity: In their native state, chromenes are bulky and do not fit deep into the narrow catalytic pocket of hCA I or II. However, when they enter the slightly wider active site of hCA IX or XII, the intrinsic esterase activity of the enzyme cleaves the lactone/pyrone ring of the chromene scaffold[3]. This hydrolysis generates a 2-hydroxycinnamic acid derivative. This newly formed active species does not bind the zinc ion; instead, it anchors at the entrance of the active site cavity, effectively occluding the pocket and preventing substrate entry[1]. This dual-requirement—specific active site topology for entry, followed by enzyme-mediated activation—is the fundamental driver of their exquisite selectivity for tumor-associated isoforms.

Mechanism Prodrug Chromene Scaffold (Inactive Prodrug) Esterase hCA Esterase Activity (Active Site Entry) Prodrug->Esterase Binds Hydrolysis Ring Hydrolysis (Lactone/Pyrone Cleavage) Esterase->Hydrolysis Catalyzes ActiveForm 2-Hydroxycinnamic Acid (Active Inhibitor) Hydrolysis->ActiveForm Generates Occlusion Active Site Occlusion (Blocks Substrate Entry) ActiveForm->Occlusion Anchors Selectivity Tumor-Specific Inhibition (hCA IX & XII) Occlusion->Selectivity Drives

Mechanism of chromene prodrug activation and selective hCA IX/XII inhibition.

Quantitative Profiling of Chromene Derivatives

The structural functionalization of the chromene scaffold dictates its inhibition profile. The table below summarizes the kinetic inhibition constants (


) of various functionalized chromenes, demonstrating the stark contrast between standard sulfonamide hybrids and purely non-classical chromene derivatives.
Compound ClassCompound IDhCA I (

, µM)
hCA II (

, µM)
hCA IX (

, µM)
hCA XII (

, µM)
Source
2H-Chromene EMAC10163b> 100> 1000.530.47[1]
7H-Furo-Chromene EMAC10164d> 100> 1000.460.80[4]
Chromene-Sulfonamide 6f0.2130.00750.0420.018[2]
Pyrano-Chromene 12hN/A4.55N/AN/A[5]

Data Interpretation: Pure chromenes (EMAC series) exhibit absolute selectivity for tumor-associated isoforms (IX/XII) by remaining completely inactive against off-target cytosolic isoforms (I/II) up to 100 µM[1]. In contrast, hybridizing a chromene with a primary sulfonamide (Compound 6f) restores potent hCA II activity, defeating the selectivity advantage but increasing overall affinity[2].

Validated Workflows & Protocols

Protocol A: Synthesis of 2H-Chromene Derivatives via Alkylation

This protocol details the late-stage functionalization of a 2H-chromene core to introduce a 2-oxo-2-arylethoxy moiety, a modification proven to enhance hCA IX affinity[1].

Reagents & Materials:

  • EMAC10163 precursor (1.0 eq, e.g., 3.82 mmol)

  • 2-bromoacetophenone (1.1 eq, 4.19 mmol)

  • Potassium carbonate (

    
    ) (2.5 eq, 9.56 mmol)
    
  • Anhydrous Acetone (20 mL)

  • 0.5 M

    
    
    

Step-by-Step Methodology:

  • Reaction Assembly: In a round-bottom flask, dissolve the EMAC10163 precursor in 20 mL of anhydrous acetone.

    • Causality: Acetone is chosen as a polar aprotic solvent to accelerate the

      
       nucleophilic substitution without participating in unwanted side reactions.
      
  • Base Addition: Add

    
     to the solution and stir for 10 minutes.
    
    • Causality:

      
       acts as a mild base to deprotonate the hydroxyl group on the chromene ring, creating a potent nucleophile without being harsh enough to prematurely cleave the lactone ring.
      
  • Alkylation: Slowly add 2-bromoacetophenone dropwise. Stir the mixture at room temperature for 7 hours, monitoring progression via TLC (DCM/EtOAc 5:5)[1].

  • Quenching & Precipitation: Pour the reaction mixture into 100 mL of cold 0.5 M

    
    .
    
    • Causality: The acidic quench neutralizes the base and forces the precipitation of the highly hydrophobic functionalized chromene.

  • Purification: Filter the resulting light-yellow solid and recrystallize using a Dichloromethane (DCM)/n-hexane gradient to achieve >95% purity[1].

Protocol B: Stopped-Flow Hydration Assay (Gold Standard)

Standard colorimetric assays are insufficient for evaluating CA inhibitors because the natural hydration of


 by hCA is one of the fastest enzymatic reactions known (

). To accurately capture the initial kinetics, a stopped-flow spectrophotometer must be utilized[1].

Workflow Enzyme 1. Enzyme Prep Purified hCA Isoforms Incubation 3. Pre-incubation (15 min) Prodrug Hydrolysis Phase Enzyme->Incubation Inhibitor 2. Inhibitor Dilution Serial Concentration Range Inhibitor->Incubation StoppedFlow 4. Stopped-Flow Assay Rapid Mixing with CO2 Incubation->StoppedFlow Kinetics 5. Kinetic Tracking pH Indicator Absorbance StoppedFlow->Kinetics Analysis 6. Data Analysis Calculate Initial Velocity & Ki Kinetics->Analysis

Step-by-step stopped-flow CO2 hydration assay workflow for kinetic profiling.

Reagents & Materials:

  • Purified recombinant hCA isoforms (I, II, IX, XII)

  • Assay Buffer: 20 mM HEPES (pH 7.4) or 20 mM Tris-HCl (pH 8.3)

  • pH Indicator: Phenol red (0.2 mM)

  • Substrate:

    
    -saturated ultra-pure water (concentrations ranging from 1.7 to 17 mM)[1]
    
  • Reference Standard: Acetazolamide (AAZ)

Step-by-Step Methodology:

  • Enzyme-Inhibitor Complex Formation (Critical Step): Prepare stock solutions of the chromene inhibitor in DMSO (0.1 mM). Dilute with assay buffer to achieve concentrations ranging from 0.01 nM to 100 µM[2]. Mix 20 µL of the enzyme solution with 20 µL of the inhibitor solution.

  • Pre-Incubation: Incubate the mixture for exactly 15 minutes at room temperature (25°C)[2].

    • Causality: Because chromenes are prodrugs, this 15-minute window is mandatory. It provides the enzyme sufficient time to hydrolyze the chromene ring and generate the active 2-hydroxycinnamic acid inhibitor[1]. Skipping this step will result in false negatives.

  • Stopped-Flow Execution: Load the incubated Enzyme-Inhibitor mixture into Syringe A of the stopped-flow instrument. Load the

    
    -saturated water into Syringe B.
    
  • Rapid Mixing & Measurement: Trigger the pneumatic drive to rapidly mix equal volumes of Syringe A and B. Monitor the absorbance of the pH indicator at its specific isosbestic point for 10–100 seconds[1].

    • Causality: As the enzyme hydrates

      
       into 
      
      
      
      and
      
      
      , the pH drops rapidly. The spectrophotometer tracks the color shift of the phenol red indicator, providing a real-time kinetic trace of enzyme velocity.
  • Self-Validation & Quality Control: Run a parallel trace using Acetazolamide (AAZ) as a positive control. AAZ should yield a

    
     of ~12.1 nM against hCA II[2]. If the AAZ baseline shifts, recalibrate the 
    
    
    
    saturation levels.
  • Data Analysis: Extract the initial 5–10% of the reaction trace to determine the initial velocity. Calculate the inhibition constant (

    
    ) using non-linear least-squares methods and the Cheng-Prusoff equation[2].
    

References

  • Sequeira, L., et al. (2023). "2H-chromene and 7H-furo-chromene derivatives selectively inhibit tumour associated human carbonic anhydrase IX and XII isoforms." Journal of Enzyme Inhibition and Medicinal Chemistry, 38(1), 2270183. URL: [Link]

  • Angeli, A., et al. (2021). "Chromene-Containing Aromatic Sulfonamides with Carbonic Anhydrase Inhibitory Properties." International Journal of Molecular Sciences, 22(10), 5082. URL: [Link]

  • Arif, N., et al. (2022). "Synthesis, Biological Evaluation, and In Silico Studies of Novel Coumarin-Based 4H,5H-pyrano[3,2-c]chromenes as Potent β-Glucuronidase and Carbonic Anhydrase Inhibitors." ACS Omega, 7(32), 28164–28178. URL: [Link]

Sources

Application

Comprehensive ADME-Tox Profiling of Novel Chroman-3-Carboxamide Derivatives: A Mechanistic Protocol Guide

Introduction: The Rationale Behind the Scaffold Chroman-3-carboxamides, particularly those conjugated with thiazole or coumarin moieties, have emerged as highly privileged scaffolds in modern medicinal chemistry[1]. Rece...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Rationale Behind the Scaffold

Chroman-3-carboxamides, particularly those conjugated with thiazole or coumarin moieties, have emerged as highly privileged scaffolds in modern medicinal chemistry[1]. Recent breakthroughs, such as the synthesis of N-[5-(4-fluorobenzyl)-1,3-thiazol-2-yl]chroman-3-carboxamide, have demonstrated remarkable antitumor efficacy, outperforming classical chemotherapeutics like 5-fluorouracil and gefitinib across multiple cell lines[1].

However, as a Senior Application Scientist, I must emphasize that high in vitro potency is only half the battle. The transition from a potent hit to a viable clinical candidate is entirely dependent on its Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADME-Tox) profile. This guide outlines a self-validating, mechanistic workflow for evaluating novel chroman-3-carboxamide compounds. Rather than just listing steps, we will explore the causality behind our experimental choices to ensure robust, regulatory-compliant data generation.

Phase 1: In Silico Predictive Modeling (The First Filter)

Before committing to resource-intensive in vitro assays, computational modeling provides a foundational roadmap.

Mechanistic Causality: Chroman derivatives inherently possess fused lipophilic ring systems. We utilize computational tools (e.g., SwissADME) to evaluate compliance with Lipinski, Muegge, Ghose, Veber, and Egan rules[1]. The BOILED-Egg model is critical at this stage; it predicts gastrointestinal absorption versus blood-brain barrier (BBB) permeation[1]. By understanding these parameters early, we can guide structural optimization to prevent unwanted central nervous system (CNS) toxicity while maximizing oral bioavailability.

ADME_Workflow A Novel Chroman-3-carboxamide Library B Tier 1: In Silico Profiling (SwissADME, pkCSM) A->B C Tier 2: In Vitro Absorption (Caco-2 Permeability) B->C D Tier 3: Metabolic Stability (Human Liver Microsomes) C->D E Tier 4: Cytotoxicity (Therapeutic Index) D->E F Lead Optimization & In Vivo Studies E->F

Figure 1: Hierarchical ADME-Tox screening workflow for novel chroman-3-carboxamide compounds.

Phase 2: Intestinal Permeability and Absorption (Caco-2 Model)

Mechanistic Causality: Oral bioavailability is the gold standard for oncology and chronic disease therapeutics. We employ the Caco-2 human colon carcinoma cell line because, upon 21-day differentiation, these cells form a polarized monolayer equipped with tight intercellular junctions and apical brush borders[2]. Crucially, they express key efflux transporters like P-glycoprotein (P-gp)[2]. This allows us to calculate the apparent permeability coefficient (


) and determine if the chroman-3-carboxamide is actively pumped back into the gut lumen, which would severely limit systemic exposure.
Protocol: Bidirectional Caco-2 Permeability Assay

Self-Validation System: Every run must include a high-permeability control (e.g., Propranolol) and a known P-gp efflux substrate (e.g., Rhodamine 123 or Digoxin) to validate monolayer integrity and transporter functionality.

  • Cell Seeding & Differentiation: Seed Caco-2 cells on polycarbonate Transwell inserts (0.4 µm pore size) at a density of

    
     cells/cm². Culture for 21 days. Validation: Proceed only if Transepithelial Electrical Resistance (TEER) is > 300 
    
    
    
    .
  • Preparation: Wash the monolayers twice with Hank's Balanced Salt Solution (HBSS) buffered with 10 mM HEPES (pH 7.4).

  • Dosing:

    • Apical to Basolateral (A-B, Absorptive): Add 10 µM of the chroman compound to the apical chamber.

    • Basolateral to Apical (B-A, Secretory): Add 10 µM to the basolateral chamber.

  • Kinetic Sampling: Incubate at 37°C. Extract 50 µL aliquots from the receiver compartments at 30, 60, 90, and 120 minutes, immediately replacing the volume with fresh heated HBSS.

  • Quantification: Analyze samples via LC-MS/MS.

  • Data Interpretation: Calculate the Efflux Ratio (

    
    ). An ER > 2.0 indicates the compound is likely a substrate for active efflux transporters.
    

Phase 3: Hepatic Metabolic Stability (Cytochrome P450 Profiling)

Mechanistic Causality: The liver is the primary site of xenobiotic clearance. For lipophilic chroman-3-carboxamides, the dominant metabolic pathway mediated by Cytochrome P450 (CYP450) enzymes is the aromatic hydroxylation of the fused benzene ring[1]. We utilize Human Liver Microsomes (HLMs) because they provide a concentrated, easily standardized pool of membrane-bound Phase I enzymes[3]. By supplementing with the cofactor NADPH, we initiate the oxidation cascade to determine the in vitro intrinsic clearance (ngcontent-ng-c347536016="" _nghost-ng-c1800544882="" class="inline ng-star-inserted">


) and identify potential toxic metabolites.
Protocol: Human Liver Microsomal Stability Assay

Self-Validation System: Include a "minus-cofactor" control (buffer instead of NADPH) to rule out chemical instability or non-CYP degradation, and a positive control (e.g., Verapamil) to confirm the metabolic competence of the HLM batch[3].

  • Reaction Mixture: Combine pooled HLMs (final protein concentration 0.5 mg/mL) with 1 µM of the test compound in 100 mM potassium phosphate buffer (pH 7.4)[3].

  • Pre-incubation: Equilibrate the mixture in a shaking water bath at 37°C for 5 minutes.

  • Initiation: Add 1 mM NADPH to initiate CYP-mediated Phase I metabolism[3].

  • Kinetic Sampling: At 0, 5, 15, 30, and 45 minutes, withdraw 50 µL aliquots[3]. Immediately quench the reaction by adding 150 µL of ice-cold acetonitrile containing a stable-isotope internal standard.

  • Protein Precipitation & Analysis: Centrifuge the quenched samples at 4000 rpm for 15 minutes at 4°C. Analyze the supernatant via LC-TOF-MS to monitor the disappearance of the parent compound[3].

Metabolism_Pathway Parent Chroman-3-carboxamide (Parent Drug) CYP Hepatic CYP450 (Phase I Metabolism) Parent->CYP Hepatic Uptake Metab1 Aromatic Hydroxylation (Fused Benzene Ring) CYP->Metab1 Major Pathway Metab2 Amide Hydrolysis (Minor Pathway) CYP->Metab2 Minor Pathway Excretion Renal Excretion (Non-Toxic Metabolites) Metab1->Excretion Phase II Conjugation Metab2->Excretion

Figure 2: Predicted cytochrome P450-mediated metabolic pathway of chroman-3-carboxamides.

Data Presentation & Interpretation

To make informed decisions on lead progression, quantitative data must be consolidated. Below is a representative data structure for a hypothetical optimized chroman-3-carboxamide lead compound.

ADME-Tox ParameterAssay / ModelResultInterpretation / Target Threshold
Lipophilicity (LogP) In Silico (SwissADME)3.2Optimal (Rule of 5 compliant: < 5)
Permeability (

)
Caco-2 (A-B)

cm/s
High Permeability (>

cm/s)
Efflux Ratio (ER) Caco-2 (B-A / A-B)1.4Not a significant P-gp substrate (< 2.0)
Metabolic Half-Life (

)
Human Liver Microsomes48 minutesModerate clearance; suitable for once-daily dosing
Intrinsic Clearance (

)
Human Liver Microsomes28.8 µL/min/mgAcceptable hepatic stability
Primary Metabolite LC-TOF-MS IdentificationHydroxy-chromanSafe metabolic pathway (aromatic hydroxylation)[1]

Conclusion

By integrating predictive in silico modeling with mechanistically grounded in vitro assays like Caco-2 permeability and microsomal stability, we establish a rigorous, self-validating pipeline. Understanding that chroman-3-carboxamides primarily undergo aromatic hydroxylation allows us to confidently predict that their metabolic byproducts will largely avoid reactive, toxic intermediate formation[1], paving a smoother path toward in vivo pharmacokinetic studies and clinical trials.

References

  • N-[5-(4-fluorobenzyl)-1,3-thiazol-2-yl]chroman-3-Carboxamide as Antitumor Agent. Synthesis, ADME-Tox Parameters, Prediction of Metabolism Pathway and Biological Activity. Digital Medicine Association / Biointerface Research in Applied Chemistry (2025). URL:[Link]

  • In Vitro ADME Assays: Principles, Applications & Protocols. Creative Biolabs. URL:[Link]

  • Microsomal Stability | Cyprotex ADME-Tox Solutions. Evotec. URL: [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of N-(4-chlorophenyl)-2H-chromene-3-carboxamide

Welcome to the technical support center for the synthesis of N-(4-chlorophenyl)-2H-chromene-3-carboxamide. This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis of N-(4-chlorophenyl)-2H-chromene-3-carboxamide. This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of this synthesis, troubleshoot common issues, and ultimately improve reaction yields and product purity. We will delve into the critical parameters of the synthetic pathway, drawing on established chemical principles and field-proven insights to ensure your success.

The synthesis of this molecule is typically a two-stage process: first, the formation of the 2H-chromene-3-carboxylic acid core, followed by an amide coupling reaction with 4-chloroaniline. Each stage presents unique challenges and opportunities for optimization. This guide provides a structured approach to identifying and resolving potential bottlenecks in your workflow.

Troubleshooting Guide & Optimization Strategies

This section addresses specific problems you may encounter during the synthesis. The question-and-answer format is designed to help you quickly diagnose and solve common issues.

Q1: My overall yield is consistently low. Where should I start my investigation?

A low overall yield points to inefficiencies in one or both stages of the synthesis. A systematic approach is required to pinpoint the issue.

Step 1: Isolate the Problem Stage. First, you must determine whether the yield loss is occurring during the formation of the 2H-chromene-3-carboxylic acid intermediate or during the final amide coupling step.

  • Action: Run each reaction step separately and calculate the isolated yield for each. If you have already performed the two-step synthesis, analyze the crude product from the first step using techniques like ¹H NMR or LC-MS to estimate the conversion to the carboxylic acid intermediate before proceeding to the coupling step.

Step 2: Consult the Troubleshooting Logic Tree. Once you have identified the problematic stage, use the following diagram to guide your optimization efforts.

Troubleshooting_Workflow Diagram 1: Troubleshooting Logic Tree for Low Yield Start Low Overall Yield IdentifyStep Identify Problematic Step (Analyze intermediate) Start->IdentifyStep Step1_Low Low Yield in Carboxylic Acid Synthesis IdentifyStep->Step1_Low Yield < 80% Step2_Low Low Yield in Amide Coupling IdentifyStep->Step2_Low Yield < 80% Step1_Catalyst Review Catalyst System (e.g., Rh(III), organocatalyst) Step1_Low->Step1_Catalyst Step1_Solvent Optimize Solvent Step1_Low->Step1_Solvent Step1_Purity Check Reactant Purity (esp. Salicylaldehyde) Step1_Low->Step1_Purity Step1_Temp Adjust Reaction Temperature Step1_Low->Step1_Temp Step2_Coupling Optimize Coupling Reagent (EDC, HATU, etc.) Step2_Low->Step2_Coupling Step2_Anhydrous Ensure Anhydrous Conditions Step2_Low->Step2_Anhydrous Step2_Base Verify Base Stoichiometry (e.g., DIPEA) Step2_Low->Step2_Base Step2_Workup Improve Workup/Purification Step2_Low->Step2_Workup

Caption: Troubleshooting workflow for diagnosing low yield.

Q2: I have confirmed the problem is the amide coupling step. How do I choose the right coupling reagent?

The direct condensation of a carboxylic acid and an amine is generally inefficient due to the formation of a non-reactive ammonium carboxylate salt.[1][2] A coupling reagent is essential to activate the carboxylic acid. The choice of reagent is critical and depends on factors like desired reactivity, cost, and ease of byproduct removal.

Causality: Coupling reagents convert the carboxylic acid's hydroxyl group into a good leaving group, creating a highly reactive acyl-substituted intermediate. This intermediate is readily attacked by the amine nucleophile to form the amide bond.[2][3]

Amide_Coupling_Mechanism Diagram 2: General Amide Coupling Mechanism (Carbodiimide) RCOOH 2H-Chromene-3-COOH (Carboxylic Acid) Intermediate O-Acylisourea Intermediate (Activated Ester) RCOOH->Intermediate + Carbodiimide Coupling Reagent (e.g., EDC, R-N=C=N-R') Carbodiimide->Intermediate Product N-(4-chlorophenyl)-2H-chromene-3-carboxamide (Amide Product) Intermediate->Product + Byproduct Urea Byproduct (R-NH-CO-NH-R') Intermediate->Byproduct forms Amine 4-Chloroaniline (Ar-NH2) Amine->Product Amine->Byproduct with

Caption: Role of a coupling reagent in activating the carboxylic acid.

Below is a comparison of commonly used coupling reagents for this synthesis.

Coupling Reagent/SystemAdditiveByproductAdvantagesCommon Issues & Workup
EDC (Water-Soluble Carbodiimide)HOBt or NHSWater-soluble ureaByproduct and excess reagent are easily removed with an aqueous wash.[4] Good for solution-phase synthesis.[1]Can be less potent for sterically hindered substrates.
DCC (Dicyclohexylcarbodiimide)HOBt or DMAP (cat.)Dicyclohexylurea (DCU)Inexpensive and effective. The DCU byproduct precipitates out of many organic solvents.[4]DCU can be difficult to remove completely, often requiring filtration and sometimes co-eluting during chromatography.[3][4]
HATU/HBTU (Uronium/Aminium Salts)None requiredTetramethylureaVery high reactivity and fast reaction times.[1][5] Lower risk of side reactions.More expensive. Byproducts are water-soluble.
SOCl₂ / POCl₃ (Acid Chlorides)Pyridine or other baseSO₂, HCl / H₃PO₄Inexpensive. Forms a highly reactive acyl chloride intermediate.Harsh conditions can be incompatible with sensitive functional groups. Requires careful handling.[5]

Recommendation: For most applications, EDC in combination with an additive like N-hydroxysuccinimide (NHS) is an excellent starting point. This system offers high efficiency and a significantly easier workup procedure compared to DCC.[1]

Q3: My amide coupling reaction is sluggish and gives a poor yield even with a coupling reagent. What other factors should I check?

Beyond the coupling reagent, several other parameters are critical for a successful reaction.

  • Anhydrous Conditions: The activated carboxylic acid intermediate is highly susceptible to hydrolysis. Any moisture in the reaction will consume the intermediate, regenerating the starting carboxylic acid and reducing the yield.

    • Action: Ensure all glassware is oven-dried. Use anhydrous solvents (e.g., DCM, DMF, THF) from a freshly opened bottle or a solvent purification system.[6] Conduct the reaction under an inert atmosphere (Nitrogen or Argon).[6]

  • Correct Base and Stoichiometry: A non-nucleophilic organic base, such as diisopropylethylamine (DIPEA) or triethylamine (TEA), is often required.

    • Causality: The base neutralizes the hydrochloride salt if you are using EDC·HCl and also scavenges any acid generated during the reaction, driving the equilibrium towards product formation.

    • Action: Use 2-3 equivalents of DIPEA. Ensure the base is pure and dry.

  • Reaction Temperature: Temperature control is vital.

    • Action: Start the activation of the carboxylic acid at 0 °C for 15-30 minutes before adding the amine.[7] After adding the amine, allow the reaction to warm slowly to room temperature and stir for 2-12 hours.[1] Monitor progress by Thin Layer Chromatography (TLC) or LC-MS.

  • Purity of Reactants: Impurities in either the 2H-chromene-3-carboxylic acid or the 4-chloroaniline can interfere with the reaction.

    • Action: Ensure the carboxylic acid intermediate is properly purified after the first step. Use high-purity 4-chloroaniline.

Frequently Asked Questions (FAQs)

Q: What is a reliable method for synthesizing the 2H-chromene-3-carboxylic acid intermediate?

A: An efficient route involves the Rhodium(III)-catalyzed C-H activation and [3+3] annulation of N-phenoxyacetamides with methyleneoxetanones.[8][9] This method offers high regioselectivity and broad substrate compatibility.[8] Optimization studies have shown that changing the solvent from 1,4-dioxane to methanol or acetonitrile can significantly improve yields, with isolated yields reported as high as 84%.[9][10]

Q: My final product is difficult to purify. What are some common impurities and how can I remove them?

A: Common impurities include unreacted starting materials, the urea byproduct from the coupling reagent (e.g., DCU), and any additives like HOBt.

  • For EDC: An acidic wash (e.g., 5% aq. HCl) will remove unreacted amine and the basic urea byproduct, while a basic wash (e.g., sat. aq. NaHCO₃) will remove unreacted carboxylic acid and additives like HOBt.[1]

  • For DCC: The main impurity is dicyclohexylurea (DCU). Most of it can be removed by filtering the reaction mixture, as DCU has low solubility in solvents like DCM.[4] However, some may remain dissolved.

  • General Purification: Flash column chromatography on silica gel is a reliable method for obtaining a highly pure product.[11] A typical eluent system would be a gradient of ethyl acetate in hexane. Recrystallization from a suitable solvent system (e.g., ethanol/water or acetone) can also be effective for final polishing.[11]

Q: Are there any one-pot methods available for synthesizing chromene-3-carboxamides?

A: Yes, one-pot, multi-component reactions (MCRs) have been developed for certain chromene scaffolds. For instance, a one-pot reaction between salicylaldehydes, substituted acetoacetanilides, and indoles catalyzed by DABCO has been used to synthesize 4H-chromene-3-carboxamide derivatives. While this specific protocol does not yield the exact target molecule, it demonstrates the feasibility of MCRs for this class of compounds, which can significantly improve efficiency by reducing reaction time and simplifying procedures.

Experimental Protocols

Protocol 1: Synthesis of 2H-Chromene-3-carboxylic Acid (General Method)

This protocol is adapted from modern rhodium-catalyzed methodologies.[9][10]

  • Preparation: To an oven-dried reaction vessel under an inert atmosphere (N₂), add the N-phenoxyacetamide substrate (1.0 equiv), [Cp*RhCl₂]₂ (2 mol%), and CsOAc (2.0 equiv).

  • Solvent Addition: Add anhydrous acetonitrile (MeCN) as the solvent.

  • Reactant Addition: Add the methyleneoxetanone (1.5 equiv) to the mixture.

  • Reaction: Stir the mixture vigorously at 60 °C. Monitor the reaction progress by TLC.

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product via flash column chromatography on silica gel to yield the pure 2H-chromene-3-carboxylic acid.

Protocol 2: Optimized Amide Coupling for N-(4-chlorophenyl)-2H-chromene-3-carboxamide

This protocol utilizes the EDC/NHS system for a clean and efficient reaction.[1]

  • Preparation: In a flame-dried round-bottom flask under an inert atmosphere (N₂), dissolve 2H-chromene-3-carboxylic acid (1.0 equiv), N-hydroxysuccinimide (NHS, 1.2 equiv), and EDC·HCl (1.2 equiv) in anhydrous dichloromethane (DCM).

  • Activation: Cool the solution to 0 °C in an ice bath and stir for 20 minutes. This step forms the activated NHS ester.

  • Amine Addition: Add 4-chloroaniline (1.1 equiv) to the reaction mixture, followed by the dropwise addition of diisopropylethylamine (DIPEA, 2.5 equiv).

  • Reaction: Allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor the reaction to completion by TLC.

  • Work-up: Dilute the reaction mixture with DCM. Wash sequentially with 5% aq. HCl (2x), saturated aq. NaHCO₃ (2x), and brine (1x).

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo. The resulting crude product can be further purified by flash column chromatography (ethyl acetate/hexane gradient) or recrystallization to yield the final product.

References

  • Coupling Reagents - Aapptec Peptides. (n.d.). Aapptec. Retrieved from [Link]

  • Amide synthesis by acylation - Organic Chemistry Portal. (n.d.). Organic-chemistry.org. Retrieved from [Link]

  • Schütt, F., & Rissanen, K. (2021). Synthesis and crystal structure of allyl 7-(diethylamino)-2-oxo-2H-chromene-3-carboxylate. Acta Crystallographica Section E: Crystallographic Communications, 77(Pt 11), 1141–1145. Retrieved from [Link]

  • 2H-Chromene-3-carboxylic Acid Synthesis via Solvent-Controlled and Rhodium(III)-Catalyzed Redox-Neutral C-H Activation/[3 + 3] Annulation Cascade - Organic Chemistry Portal. (2018). Organic-chemistry.org. Retrieved from [Link]

  • Amides Preparation and Reactions Summary - Chemistry Steps. (2020, February 26). Chemistry Steps. Retrieved from [Link]

  • Carboxylic Acid To Amide Reagents Details. (n.d.). Scribd. Retrieved from [Link]

  • Singh, P., & Kaur, M. (2015). Green protocol for the synthesis of 2-amino-4 H -chromene-3-carbonitrile derivatives utilizing pyridine-2-carboxylic acid as a rapid catalyst. RSC Advances, 5(58), 46688–46698. Retrieved from [Link]

  • Conversion of Carboxylic acids to amides using DCC as an activating agent. (2023, January 22). Chemistry LibreTexts. Retrieved from [Link]

  • Zhou, Z., Bian, M., Zhao, L., Gao, H., Huang, J., Liu, X., Yu, X., Li, X., & Yi, W. (2018). 2H-Chromene-3-carboxylic Acid Synthesis via Solvent-Controlled and Rhodium(III)-Catalyzed Redox-Neutral C–H Activation/[3 + 3] Annulation Cascade. Organic Letters, 20(13), 3892–3896. Retrieved from [Link]

  • Olomola, T. O., Mabhula, A. N., & Nareetsile, F. M. (2017). Synthesis and biological evaluation of chromone-3-carboxamides. ARKIVOC, 2017(5), 231-245. Retrieved from [Link]

  • Zhou, Z., Bian, M., Zhao, L., Gao, H., Huang, J., Liu, X., Yu, X., Li, X., & Yi, W. (2018). 2H-Chromene-3-carboxylic Acid Synthesis via Solvent-Controlled and Rhodium(III)-Catalyzed Redox-Neutral C–H Activation/[3 + 3] Annulation Cascade. Organic Letters, 20(13), 3892–3896. Retrieved from [Link]

  • Olomola, T. O., et al. (2019). Synthesis and Antimicrobial Activities of 2H-Chromene-3-Carboxamide Derivatives: Experimental and Computational Studies. Request PDF on ResearchGate. Retrieved from [Link]

  • Synthesis of 2-oxo-2H-chromene-3-carboxylic acid N'-[2-(quinolin-8-yloxy)-acetyl]-hydrazide analogs and 2-oxo-2H-chromene-3-carboxylic acid (4-phenyl-thiazol-2-yl)-amide analogs. (n.d.). ResearchGate. Retrieved from [Link]

  • Kumar, S., et al. (2020). One-pot three-component protocol for the synthesis of indolyl-4H-chromene-3-carboxamides as antioxidant and antibacterial agents. New Journal of Chemistry. Retrieved from [Link]

  • Amide coupling reaction in medicinal chemistry. Coupling reagents. (n.d.). HepatoChem. Retrieved from [Link]

  • Kelani, T., et al. (2019). Synthesis and antimicrobial activities of 2H-chromene-3-carboxamide derivatives: Experimental and computational studies. Request PDF on ResearchGate. Retrieved from [Link]

  • Liu, X. H., et al. (2014). New 2H-chromene-3-carboxamide derivatives: design, synthesis and use as inhibitors of hMAO. European Journal of Medicinal Chemistry, 81, 315-323. Retrieved from [Link]

  • Atanasova, M., et al. (2025). N-(4-Methoxyphenethyl)-2-oxo-2H-chromene-3-carboxamide. MDPI. Retrieved from [Link]

  • Alwan, E. S., & Mahareb, F. A. (2021). Synthesis of biologically active chromene, coumarin, azole, azine and thiophene derivatives from 1,3-diketone. ACG Publications. Retrieved from [Link]

  • Novel synthesis of 3-(Phenyl) (ethylamino) methyl)-4-hydroxy-2H-chromen-2-one derivatives using biogenic ZnO nanoparticles. (2021). Semantic Scholar. Retrieved from [Link]

  • Process optimization for acid-amine coupling: a catalytic approach. (2022). Growing Science. Retrieved from [Link]

  • Bodke, Y. D., et al. (2022). Novel synthesis of 3-(Phenyl) (ethylamino) methyl)-4-hydroxy-2H-chromen-2-one derivatives. Chemistry & Chemical Technology, 16(1), 81-90. Retrieved from [Link]

  • Singh, P., & Kaur, M. (2015). Green protocol for the synthesis of 2-amino-4H-chromene-3-carbonitrile derivatives utilizing pyridine-2-carboxylic acid as a rapid catalyst. RSC Publishing. Retrieved from [Link]

  • Kulkarni, A. A., et al. (2013). Synthesis and pharmacological evaluation of novel N-aryl-3,4-dihydro-1'H-spiro[chromene-2,4'-piperidine]-1'-carboxamides as TRPM8 antagonists. Bioorganic & Medicinal Chemistry Letters, 23(21), 5894-5899. Retrieved from [Link]

  • Syntheses and structures of N-(2-fluorophenyl)-2-oxo-2H-chromene-3-carboxamide and N-[4-(methylsulfonyl)phenyl]. (2026). ResearchGate. Retrieved from [Link]

  • Amides from Carboxylic Acids-DCC and EDC Coupling. (2025). Chemistry Steps. Retrieved from [Link]

  • Reaction of 2-Imino-2H-chromene-3-carboxamide with Phosphorus Halides: Synthesis of Some Novel Chromeno[2,3-d][4][11][12]diazaphosphinines and Chromeno[4,3-c][4][12]azaphosphole and Their Antioxidant and Cytotoxicity Properties. (2025). ResearchGate. Retrieved from [Link]

  • Chromene: Synthesis and Medicinal properties. (n.d.). SlideShare. Retrieved from [Link]

  • Abdulsahib, Z. S., & Shakir, R. M. (2023). A Brief Review: Some Interesting Methods of Synthesis Chromene Derivatives as Bioactive Molecules. Ibn Al-Haitham Journal for Pure and Applied Sciences, 36(2), 229-247. Retrieved from [Link]

  • Abdulsahib, Z. S., & Shakir, R. M. (2023). A Brief Review: Some Interesting Methods of Synthesis Chromene Derivatives as Bioactive Molecules. Ibn Al-Haitham Journal for Pure and Applied Sciences, 36(2). Retrieved from [Link]

  • 2H/4H-Chromenes—A Versatile Biologically Attractive Scaffold. (2020). PMC. Retrieved from [Link]

  • Sosnovskikh, V. Y., et al. (2022). Different Behavior of 2-Substituted 3-Nitro-2H-chromenes in the Reaction with Stabilized Azomethine Ylides Generated from α-Iminoesters. MDPI. Retrieved from [Link]

  • Design, Synthesis, Antibacterial and invitro Antioxidant activity of substituted 2H-Benzopyran-2-one derivatives. (n.d.). ResearchGate. Retrieved from [Link]

  • Synthesis, Characterization and Biological Studies of Chromene Derivatives. (n.d.). IslandScholar. Retrieved from [Link]

  • Deng, W., et al. (2006). Facile N-Arylation of Amines and Sulfonamides and O-Arylation of Phenols and Arenecarboxylic Acids. The Journal of Organic Chemistry, 71(10), 3973-3976. Retrieved from [Link]

  • Synthesis and Characterization of a New Class of Chromene-Azo Sulfonamide Hybrids as Promising Anticancer Candidates with the Exploration of Their EGFR, hCAII, and MMP-2 Inhibitors Based on Molecular Docking Assays. (2025). ResearchGate. Retrieved from [Link]

Sources

Optimization

Tech Support Center: Overcoming Solubility Barriers of Chromene-3-Carboxamides in Biological Assays

Welcome to the Application Scientist Support Hub. Chromene-3-carboxamides and their derivatives are highly valued for their diverse biological activities, including anti-trypanosomal properties and selective carbonic anh...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Scientist Support Hub. Chromene-3-carboxamides and their derivatives are highly valued for their diverse biological activities, including anti-trypanosomal properties and selective carbonic anhydrase inhibition. However, their rigid, hydrophobic heterocyclic core often leads to severe aqueous solubility issues, which can severely compromise the accuracy of in vitro assays [4].

This technical guide provides causal explanations, self-validating protocols, and actionable FAQs to rescue your biological assays from precipitation-induced artifacts.

Part 1: Diagnostic FAQ – Identifying the Root Cause

Q1: My dose-response curves for chromene-3-carboxamide derivatives are flatlining at high concentrations. Is this target saturation or a solubility artifact? A1: It is highly likely a solubility artifact. When a hydrophobic compound exceeds its kinetic solubility limit in an aqueous assay buffer, it precipitates. This physically removes the compound from the solution, capping the actual concentration of the dissolved drug available to interact with the biological target. Consequently, this leads to underestimated biological activity, artificially flat dose-response curves, and erratic Structure-Activity Relationship (SAR) data [2]. Causality principle: Undissolved drug cannot bind the target. To validate whether this is saturation or precipitation, you must run a kinetic solubility assay in parallel with your bioassay.

Q2: I don't see any visible precipitate in my 96-well plate under the microscope. Can I assume the compound is fully dissolved? A2: Absolutely not. Micro-precipitation often occurs at the sub-micron level, forming colloidal aggregates. While invisible to the naked eye or a standard light microscope, these aggregates are highly disruptive. They scatter light (interfering with fluorescence or absorbance readouts) and sequester the compound away from cellular uptake mechanisms [1]. Light scattering techniques, rather than visual inspection, are required to detect this phenomenon.

Workflow Start Erratic Assay Data (Chromene-3-carboxamides) CheckSol Perform Kinetic Solubility Assay Start->CheckSol IsSoluble Is compound soluble at assay concentration? CheckSol->IsSoluble SolubleYes Investigate Target Binding/Metabolism IsSoluble->SolubleYes Yes SolubleNo Optimize Formulation (DMSO, HP-β-CD) IsSoluble->SolubleNo No ReTest Re-evaluate Solubility & Cell Toxicity SolubleNo->ReTest ReTest->CheckSol Iterate

Diagnostic workflow for resolving chromene-3-carboxamide solubility issues in bioassays.

Part 2: Troubleshooting Guide – Formulation & Assay Optimization

Strategy A: Mitigating "Solvent Shift" Precipitation

Chromene-3-carboxamides are typically stored as concentrated stock solutions in Dimethyl sulfoxide (DMSO). However, direct and rapid dilution into aqueous media triggers immediate precipitation.

  • The Causality: The sudden drop in the solvent's dielectric constant forces the lipophilic chromene core out of solution before it can evenly disperse.

  • The Solution: Utilize a stepwise serial dilution in 100% DMSO first, and then transfer a constant, minimal volume to the vigorously mixing aqueous buffer. Ensure the final DMSO concentration remains ≤ 0.5% (v/v) to prevent cellular toxicity and membrane permeabilization artifacts.

Strategy B: Employing Co-solvents and Excipients

If optimizing the DMSO dilution protocol is insufficient, excipients must be introduced to thermodynamically stabilize the compound in water [5].

  • The Causality of Cyclodextrins: Hydroxypropyl-β-cyclodextrin (HP-β-CD) possesses a hydrophobic inner cavity that encapsulates the lipophilic chromene ring, forming a host-guest inclusion complex. Meanwhile, its hydrophilic exterior maintains excellent aqueous solubility, effectively "smuggling" the hydrophobic drug into the aqueous phase without altering its ability to eventually bind the target receptor.

Table 1: Recommended Excipients for Chromene-3-Carboxamide Solubilization
ExcipientMechanism of ActionRecommended Final Conc.Assay Compatibility Notes
DMSO Primary organic solvent≤ 0.5% (v/v)Broadly compatible; strictly monitor cell toxicity.
HP-β-CD Inclusion complexation1 - 5 mMExcellent for cell assays; prevents micro-precipitation.
Tween 80 Micelle formation0.01 - 0.1% (v/v)Good for biochemical assays; may lyse cells at high conc.
PEG 300 Co-solvent (dielectric shift)≤ 1% (v/v)Moderate; can increase media viscosity and alter kinetics.

Part 3: Self-Validating Protocol – Kinetic Solubility via Laser Nephelometry

To build a trustworthy assay system, you cannot rely on theoretical solubility calculations. You must empirically determine the precipitation point (the "kick-off" curve) of your specific chromene-3-carboxamide derivative in your exact assay buffer [3].

Step-by-Step Methodology:

  • Stock Preparation: Prepare a 10 mM stock of the chromene-3-carboxamide in 100% molecular-biology grade DMSO.

  • Serial Dilution: Create a 10-point, 2-fold serial dilution of the compound in 100% DMSO in a V-bottom microplate.

  • Buffer Preparation (The Critical Step): Pre-warm your biological assay buffer (e.g., PBS or DMEM, pH 7.4) to 37°C. Using a multichannel pipette, dispense 198 µL of the buffer into a flat-bottom 96-well optical plate.

  • Compound Transfer: Rapidly add 2 µL of the DMSO dilution series into the buffer (yielding a final DMSO concentration of 1%).

    • Causality Note: Adding the small volume of compound to a larger volume of buffer (rather than vice versa) ensures rapid dispersion and minimizes localized high-concentration zones that act as nucleation sites for crystallization.

  • Incubation: Incubate the plate at 37°C for 2 hours with gentle orbital shaking to perfectly mimic your biological assay environment.

  • Nephelometric Measurement: Scan the plate using a laser nephelometer (e.g., NEPHELOstar Plus).

  • Data Analysis: Plot the intensity of scattered light (Relative Nephelometry Units) against the compound concentration. The concentration at which light scattering sharply deviates from the baseline is the kinetic solubility limit.

    • Self-Validation Rule:Never evaluate the compound in your biological assays at concentrations above this empirically determined limit.

Nephelometry Laser Laser Light Source Sample Assay Well (Buffer + Compound) Laser->Sample Incident Beam Detector Nephelometer Detector (Forward Scatter) Sample->Detector Scattered Light (from particles) Data Kick-off Curve (Precipitation Point) Detector->Data Quantify Turbidity

Principle of laser nephelometry for detecting sub-micron compound precipitation.

References

  • In vitro solubility assays in drug discovery Source: PubMed Central (NIH) URL:[Link]

  • Biological assay challenges from compound solubility: strategies for bioassay optimization Source: PubMed (NIH) URL:[Link]

  • Determination of Kinetic Solubility Source: Bio-protocol URL:[Link]

  • Synthesis and biological evaluation of chromone-3-carboxamides Source: ARKAT USA URL:[Link]

Troubleshooting

Technical Support Center: Synthesis of Chromone-3-Carboxylic Acids

Welcome to the technical support center for the synthesis of chromone-3-carboxylic acids. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common side reactions and o...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis of chromone-3-carboxylic acids. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common side reactions and optimize their synthetic strategies. The information provided herein is based on established literature and practical laboratory experience.

I. Troubleshooting Guide: Common Side Reactions and Their Mitigation

This section addresses specific issues that may arise during the synthesis of chromone-3-carboxylic acids, providing explanations for their occurrence and actionable solutions.

Issue 1: Formation of Coumarin Derivatives Instead of or Alongside the Desired Chromone

Question: I am attempting to synthesize a chromone-3-carboxylic acid derivative, but my analysis shows the presence of a significant amount of a coumarin isomer. What causes this and how can I favor the formation of the chromone?

Answer: The formation of coumarins is a classic side reaction in chromone synthesis, particularly in methods like the Kostanecki-Robinson and Allan-Robinson reactions.[1][2][3] The regioselectivity of the cyclization step is the key determinant.

Causality: The formation of either a chromone or a coumarin depends on which carbonyl group the phenolic hydroxyl attacks during the intramolecular cyclization.

  • Chromone Formation: Involves the cyclization of an intermediate like a 1-(2-hydroxyphenyl)-1,3-diketone. The phenolic hydroxyl attacks the C2 carbonyl of the diketone.

  • Coumarin Formation: Can occur if the reaction conditions favor an alternative cyclization pathway. For instance, in the Kostanecki acylation, the use of aliphatic anhydrides can sometimes lead to coumarins.[1][4]

Troubleshooting Protocol:

  • Reagent Selection:

    • For syntheses starting from o-hydroxyaryl ketones, ensure the use of appropriate reagents that favor chromone formation. For example, the Baker-Venkataraman rearrangement is a reliable method to generate the necessary 1,3-diketone precursor for chromone synthesis.[1]

    • When using methods like the Kostanecki-Robinson reaction, careful selection of the acid anhydride is crucial.[3]

  • Control of Reaction Conditions:

    • Temperature: Higher temperatures can sometimes favor the thermodynamically more stable product, which may not always be the desired chromone. Experiment with lowering the reaction temperature.

    • Base/Catalyst: The choice and concentration of the base or catalyst can influence the reaction pathway. For base-catalyzed cyclodehydration of β-diketones, potassium carbonate in water has been shown to be effective.[5]

  • Alternative Synthetic Routes:

    • Consider a two-step approach where the 1,3-diketone intermediate is first synthesized and isolated before cyclization. This allows for purification of the intermediate, reducing the chances of side reactions. A common method for synthesizing β-diketones is the Claisen condensation.[6]

    • The Vilsmeier-Haack reaction followed by oxidation is a more direct route to chromone-3-carboxylic acids and generally avoids coumarin formation.[7][8]

Issue 2: Incomplete Cyclization and Presence of Acyclic Intermediates

Question: My reaction mixture contains a significant amount of unreacted starting material or acyclic intermediates, such as β-diketones or chalcones. How can I drive the reaction to completion?

Answer: Incomplete cyclization is a common issue that can be attributed to several factors, including reaction kinetics, thermodynamics, and the stability of the intermediates.

Causality: The cyclization step to form the chromone ring is often a reversible or equilibrium-limited process. Insufficient energy input (temperature), inadequate reaction time, or the presence of deactivating substituents on the aromatic ring can hinder the reaction.

Troubleshooting Protocol:

  • Optimization of Reaction Conditions:

    • Temperature and Time: Gradually increase the reaction temperature and monitor the progress by Thin Layer Chromatography (TLC).[9] Prolonging the reaction time may also be necessary. Microwave-assisted synthesis can sometimes accelerate the cyclization process.[3]

    • Solvent: The choice of solvent can impact the solubility of reactants and intermediates, as well as the reaction rate. Experiment with different solvents of varying polarity and boiling points.

    • Catalyst: For acid-catalyzed cyclizations, ensure the use of a suitable acid catalyst (e.g., sulfuric acid, polyphosphoric acid) in the appropriate concentration.[10][11] For base-catalyzed reactions, the strength and amount of the base are critical.[5]

  • Moisture Control:

    • Ensure all glassware is thoroughly dried and use anhydrous solvents, as water can interfere with some cyclization reactions, particularly those involving moisture-sensitive reagents like phosphorus oxychloride.[9]

  • Structural Considerations:

    • Electron-withdrawing groups on the o-hydroxyaryl ketone can deactivate the phenolic hydroxyl group, making the intramolecular nucleophilic attack less favorable. In such cases, more forcing reaction conditions may be required.

Issue 3: Ring-Opening of the Chromone Product

Question: I have successfully synthesized my chromone-3-carboxylic acid, but during workup or subsequent reactions, I am observing the formation of ring-opened products. What is causing this instability?

Answer: The γ-pyrone ring of chromones is susceptible to nucleophilic attack, leading to ring-opening reactions. Chromone-3-carboxylic acid itself can undergo such transformations.[12]

Causality: The C2 position of the chromone ring is electrophilic and can be attacked by nucleophiles.[13] This is often followed by the opening of the pyrone ring. The presence of the carboxylic acid group at the C3 position can influence the reactivity of the chromone ring system.

Troubleshooting Protocol:

  • Control of pH during Workup:

    • Avoid strongly basic conditions during the workup procedure. The use of strong bases can promote the hydrolysis of the pyrone ring. Neutralize the reaction mixture carefully with dilute acids.

  • Careful Selection of Reaction Conditions for Further Transformations:

    • When using the chromone-3-carboxylic acid as a starting material for further synthesis (e.g., esterification or amidation), be mindful of the reagents used. Strong nucleophiles can lead to ring-opening as a side reaction.[12]

    • For instance, when preparing amides from the corresponding acid chloride, the reaction is typically carried out under mild conditions in the presence of a non-nucleophilic base like triethylamine.[7][8]

  • Protection of the Carboxylic Acid Group:

    • If the chromone ring is proving to be unstable under the desired reaction conditions, consider protecting the carboxylic acid group as an ester. The ester can be hydrolyzed back to the carboxylic acid in a later step under controlled conditions.

II. Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to chromone-3-carboxylic acids?

A1: The most prevalent methods include:

  • Vilsmeier-Haack Formylation followed by Oxidation: This is a widely used and often high-yielding two-step process. An o-hydroxyacetophenone is first formylated at the 3-position to yield a chromone-3-carbaldehyde, which is then oxidized to the corresponding carboxylic acid.[7][8]

  • Kostanecki-Robinson Reaction: This method involves the reaction of an o-hydroxyaryl ketone with an acid anhydride and its sodium salt.[3][4] While versatile, it can sometimes lead to coumarin side products.[1]

  • Cyclization of 1-(2-hydroxyphenyl)-1,3-diketones: This is a key step in several chromone syntheses. The diketone precursor can be prepared via methods like the Baker-Venkataraman rearrangement.[1]

Q2: How can I monitor the progress of my reaction effectively?

A2: Thin Layer Chromatography (TLC) is the most common and convenient method for monitoring the reaction progress.[9] By spotting the reaction mixture alongside the starting material and, if available, the expected product, you can visualize the consumption of the starting material and the formation of the product. High-Performance Liquid Chromatography (HPLC) can also be used for more quantitative analysis.

Q3: What are some common oxidizing agents used to convert chromone-3-carbaldehydes to chromone-3-carboxylic acids?

A3: Several oxidizing agents can be employed for this transformation. Some common examples include:

  • Jones' Reagent (CrO₃ in sulfuric acid/acetone): This is a strong oxidizing agent, but can sometimes lead to side reactions or be difficult to work with.[7][8]

  • Sodium Chlorite (NaClO₂): This is often used in the Pinnick oxidation, which is a milder and more selective method for oxidizing aldehydes to carboxylic acids.[7]

  • Potassium Permanganate (KMnO₄): A strong and inexpensive oxidizing agent, but its reactivity can sometimes be difficult to control.

Q4: I am having trouble with the purification of my final chromone-3-carboxylic acid. What are some recommended methods?

A4: The purification method will depend on the physical properties of your compound and the nature of the impurities.

  • Recrystallization: This is a common and effective method for purifying solid compounds. A suitable solvent system needs to be identified where the product has high solubility at elevated temperatures and low solubility at room temperature or below.

  • Column Chromatography: This is a versatile technique for separating compounds based on their polarity. A suitable stationary phase (e.g., silica gel) and mobile phase (solvent system) must be chosen.

  • Acid-Base Extraction: Since the product is a carboxylic acid, you can often use acid-base extraction to separate it from neutral or basic impurities. Dissolve the crude product in an organic solvent and extract with an aqueous base (e.g., sodium bicarbonate solution). The carboxylate salt will move to the aqueous layer. The aqueous layer can then be acidified to precipitate the pure carboxylic acid, which can be collected by filtration.

III. Visualizing Reaction Pathways

General Synthesis and Potential Side Reaction

The following diagram illustrates a generalized synthetic pathway to chromone-3-carboxylic acids and highlights the potential for coumarin formation as a side reaction.

G cluster_0 Starting Materials cluster_1 Intermediates cluster_2 Cyclization Pathways cluster_3 Products SM o-Hydroxyaryl Ketone Ester O-Acylated Intermediate SM->Ester O-Acylation Reagent Acid Anhydride Reagent->Ester Diketone 1,3-Diketone Intermediate Ester->Diketone Baker-Venkataraman Rearrangement Chromone_Path Intramolecular Aldol (Chromone Formation) Diketone->Chromone_Path Favored Cyclization Coumarin_Path Alternative Cyclization (Coumarin Formation) Diketone->Coumarin_Path Side Reaction Pathway Chromone Chromone-3-Carboxylic Acid (Desired Product) Chromone_Path->Chromone Dehydration Coumarin Coumarin Derivative (Side Product) Coumarin_Path->Coumarin Dehydration

Caption: Synthetic pathways to chromone-3-carboxylic acids.

Troubleshooting Workflow for Low Yield

This workflow provides a systematic approach to diagnosing and resolving issues of low product yield.

G Start Low Yield of Chromone-3-Carboxylic Acid Check_SM Check Purity of Starting Materials Start->Check_SM Check_Conditions Review Reaction Conditions (Temp, Time, Catalyst) Check_SM->Check_Conditions Pure Purify_SM Purify Starting Materials Check_SM->Purify_SM Impure Check_Workup Analyze Workup Procedure (pH, Extraction) Check_Conditions->Check_Workup Optimal Optimize_Conditions Optimize Reaction Conditions Check_Conditions->Optimize_Conditions Suboptimal Modify_Workup Modify Workup Protocol Check_Workup->Modify_Workup Issues Identified Re_run Re-run Reaction Check_Workup->Re_run No Issues Purify_SM->Re_run Optimize_Conditions->Re_run Modify_Workup->Re_run

Caption: Troubleshooting workflow for low reaction yield.

IV. References

  • Ibrahim, M. A., & Ali, T. E.-S. (2015). Ring opening and ring closure reactions of chromone-3-carboxylic acid: unexpected routes to synthesize functionalized benzoxocinones. Turkish Journal of Chemistry, 39, 555-566.

  • Gordon, A. T., et al. (2020). Synthesis and biological evaluation of chromone-3-carboxamides. Arkivoc, 2020(5), 148-160.

  • Kornev, M. Y., & Sosnovskikh, V. Y. (2016). Synthesis and chemical properties of chromone-3-carboxylic acid (review). Chemistry of Heterocyclic Compounds, 52(2), 71–83.

  • Tutorsglobe. (n.d.). Synthesis of Chromones, Chemistry tutorial. Retrieved from [Link]

  • Gordon, A. T., et al. (2020). Synthesis and biological evaluation of chromone-3-carboxamides. Arkat USA.

  • Ellis, G. P. (1977). General Methods of Preparing Chromones. In The Chemistry of Heterocyclic Compounds: Chromenes, Chromanones, and Chromones (Vol. 31, pp. 495-555). John Wiley & Sons.

  • Okumura, K., Kondo, K., Oine, T., & Inoue, I. (1974). The Synthesis of Chromone-3-carboxanilides. Chemical and Pharmaceutical Bulletin, 22(2), 331-337.

  • Sosnovskikh, V. Y. (2021). Synthesis and Reactivity of Electron-Deficient 3-Vinylchromones. SynOpen, 5(03), 255-277.

  • Ewies, F. F., et al. (2014). SYNTHESIS OF CHROMONES AND THEIR APPLICATIONS DURING THE LAST TEN YEARS. International Journal of Research in Pharmacy and Chemistry, 4(4), 1046-1085.

  • Nchinda, A. T. (2001). Chemical studies of selected chromone derivatives (Doctoral dissertation, Rhodes University).

  • Wang, Z., et al. (2024). An update on the advances in chromone and the derivatives synthesis based on the key chromone annulation of o-hydroxyaryl enaminones. Request PDF.

  • Organic Chemistry Portal. (n.d.). Synthesis of Chromones and Flavones. Retrieved from [Link]

  • Gáspár, A., et al. (2024). Synthesis of Chroman-2,4-diones via Ring-Opening/Ring-Closing Reaction Involving Palladium-Catalyzed Intramolecular Aryloxycarbonylation. The Journal of Organic Chemistry.

  • Wikipedia. (n.d.). Allan–Robinson reaction. Retrieved from [Link]

  • Royal Society of Chemistry. (2025). Organocatalysed C-2 and C-3 functionalisation of chromones.

  • Parikh, A., Parikh, H., & Parikh, K. (2012). Kostanecki-Robinson Reaction. In Name Reactions in Organic Synthesis. Cambridge University Press.

  • ResearchGate. (n.d.). Synthesis of flavones by Kostanecki reaction. Retrieved from [Link]

  • MDPI. (2021). Recent Developments in the Synthesis of β-Diketones.

  • Silva, A. M. S., et al. (2014). Synthesis of (E)-2-Styrylchromones and Flavones by Base-Catalyzed Cyclodehydration of the Appropriate β-Diketones Using Water as Solvent. Molecules, 19(12), 20996-21009.

  • Wikipedia. (n.d.). Kostanecki acylation. Retrieved from [Link]

  • Bartlett, S. L., & Beaudry, C. M. (2011). High-Yielding Oxidation of β-Hydroxyketones to β-Diketones Using o-Iodoxybenzoic Acid. The Journal of Organic Chemistry, 76(23), 9852-9855.

  • PubChem. (n.d.). Chromone-3-carboxylic acid. Retrieved from [Link]

Sources

Optimization

Technical Support Center: Optimization of Reaction Conditions for Chromene Synthesis

Welcome to the technical support center for chromene synthesis. This guide is designed for researchers, chemists, and drug development professionals who are looking to optimize their synthetic routes to this important cl...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for chromene synthesis. This guide is designed for researchers, chemists, and drug development professionals who are looking to optimize their synthetic routes to this important class of heterocyclic compounds. Chromenes are not only prevalent in natural products but also form the structural core of many pharmacologically active agents, exhibiting a wide array of biological activities including anticancer, anti-inflammatory, and antimicrobial properties[1][2].

However, the synthesis of chromene derivatives can be challenging, with common issues including low yields, poor selectivity, and product decomposition. This guide moves beyond simple protocols to provide a deeper understanding of the crucial parameters governing these reactions. Here, we address specific experimental issues in a direct question-and-answer format, explaining the chemical principles behind our troubleshooting advice to empower you to solve problems effectively in your own lab.

Section 1: Troubleshooting Guide

This section addresses the most common and frustrating issues encountered during chromene synthesis. Each question is followed by a detailed analysis of potential causes and a set of actionable solutions.

Q1: Why is the yield of my chromene synthesis consistently low?

Low yields are a frequent problem that can stem from multiple factors. A systematic approach is key to identifying and resolving the root cause.

  • Potential Cause 1: Catalyst Inactivity or Inappropriateness The catalyst is arguably the most critical component of the reaction.[3][4] Its nature (acidic, basic, metal-based), loading, and activity can dramatically affect the outcome.[3]

    • Expert Insight & Solution: The choice of catalyst is highly dependent on the specific chromene scaffold you are synthesizing. For the popular one-pot, three-component synthesis of 2-amino-4H-chromenes, basic catalysts like piperidine or DABCO are often effective.[3] For 2H-chromenes, metal catalysts such as those based on gold or iron are commonly employed.[4][5] If yields are low, consider the following:

      • Screen a panel of catalysts: Test different classes of catalysts (e.g., Brønsted acids, Lewis acids, bases, organocatalysts).

      • Verify catalyst activity: Ensure your catalyst has not degraded during storage.

      • Optimize catalyst loading: Both too little and too much catalyst can be detrimental. Perform a loading study (e.g., 5, 10, 15, 20 mol%) to find the optimum.[6][7]

  • Potential Cause 2: Suboptimal Reaction Temperature Temperature exerts significant control over reaction kinetics.[3] While many chromene syntheses proceed efficiently at room temperature, others require heating to overcome activation energy barriers.[3][4]

    • Expert Insight & Solution: Excessively high temperatures can be as problematic as temperatures that are too low, often leading to byproduct formation and decomposition of the target compound.[3] It is highly advisable to screen a range of temperatures (e.g., room temperature, 50 °C, 80 °C, reflux) to identify the optimal balance between reaction rate and selectivity.[3][4] For instance, in some reactions, an increase from 120 °C to 140 °C was shown to improve both conversion and yield.[4]

  • Potential Cause 3: Inappropriate Solvent The solvent's polarity can profoundly influence reaction rates and even alter the reaction pathway.[3]

    • Expert Insight & Solution: Protic solvents like ethanol and water are common choices and frequently provide good yields, particularly for 2-amino-4H-chromene derivatives.[3][8] However, there is no single best solvent. A solvent screen is a critical step in optimization.[4] In some cases, aprotic solvents or even solvent-free conditions can be more effective.[3][6] When only water is used, the reaction may be slow at room temperature but can be improved at reflux.[8]

  • Potential Cause 4: Purity of Reactants The purity of starting materials, especially aldehydes, is crucial.[3][9] Impurities can poison the catalyst or participate in side reactions, consuming reagents and complicating purification.

    • Expert Insight & Solution: Always use reactants of high purity. If an aldehyde has been stored for a long time, it may have oxidized to the corresponding carboxylic acid. Consider purifying your starting materials via distillation, recrystallization, or chromatography before use.

  • Potential Cause 5: Incomplete Reaction or Excessive Reaction Time Reactions must be given enough time to reach completion, but letting them run for too long can promote the formation of side products.[3]

    • Expert Insight & Solution: The only way to know the optimal reaction time is to monitor its progress. Thin-Layer Chromatography (TLC) is an indispensable tool for this purpose.[3][4] By spotting the reaction mixture over time alongside the starting materials, you can observe the consumption of reactants and the appearance of the product. Quench the reaction once the limiting starting material has been fully consumed.[10]

Q2: I'm observing multiple spots on my TLC, indicating significant side product formation. How can I improve selectivity?

The formation of byproducts is a classic optimization challenge. Improving selectivity often involves fine-tuning the reaction conditions to favor the desired reaction pathway.

  • Expert Insight & Solution:

    • Re-evaluate Temperature and Time: As mentioned above, high temperatures and prolonged reaction times are common culprits for side reactions.[3] Try lowering the temperature to favor the thermodynamically more stable product.[11]

    • Catalyst Choice is Key: The catalyst can be the primary determinant of selectivity.[3] A well-chosen catalyst can steer the reaction towards the desired product over other isomers. For example, in certain syntheses, the choice of condensing agent can influence the formation of chromones over isomeric coumarins.[11]

    • Order of Addition: In multi-component reactions, the sequence in which reactants are added can sometimes influence the outcome by controlling which intermediates are formed first.[3] Experiment with different addition orders.

    • Identify the Byproduct: If possible, isolate and characterize the major side product(s) using techniques like NMR and Mass Spectrometry.[11] Knowing the structure of the byproduct can provide valuable mechanistic clues. For instance, the formation of benzofurans can be a competing pathway in some 2H-chromene syntheses.[4]

Q3: My purified product seems to be decomposing during purification. What's happening and how can I prevent it?

Product instability, particularly during purification, can lead to significant loss of material.

  • Expert Insight & Solution: Some chromene derivatives are sensitive to acidic conditions.[4] This is a critical factor to consider during purification. Standard silica gel column chromatography can be problematic, as the acidic nature of the silica can cause decomposition of sensitive products.[4]

    • Mitigation Strategies:

      • Neutralize Silica Gel: Pre-treat the silica gel with a base (e.g., by creating a slurry with your eluent containing 1% triethylamine) before packing the column.

      • Use a Different Stationary Phase: Consider using a less acidic stationary phase, such as neutral alumina or Florisil.

      • Avoid Chromatography: If the product is sufficiently pure after work-up or precipitates from the reaction mixture, purification can sometimes be achieved by simple filtration and washing, or by recrystallization.[3]

Section 2: Frequently Asked Questions (FAQs)

Q1: What are the most critical parameters to screen when optimizing a new chromene synthesis?

The four key parameters to investigate are the choice of catalyst, solvent, reaction temperature, and reaction time .[3] The interplay between these factors will ultimately determine the yield and purity of your product.

Q2: What is a typical starting point for catalyst selection in a three-component synthesis of 2-amino-4H-chromenes?

A one-pot, three-component condensation of an aldehyde, an active methylene compound (like malononitrile), and a phenol or naphthol is one of the most common and efficient methods for synthesizing 2-amino-4H-chromene derivatives.[3] For this reaction, a basic catalyst is a standard starting point. Piperidine (typically 10-20 mol%) is a widely used and effective choice.[3]

Q3: Are there any established "green" or environmentally friendly methods for chromene synthesis?

Yes, significant effort has been made to develop greener synthetic approaches.[1][2] These methods aim to reduce waste, avoid hazardous organic solvents, and improve energy efficiency.[3] Key strategies include:

  • Using water as a solvent. [3][12]

  • Performing reactions under solvent-free conditions. [3][6][13]

  • Employing reusable or biodegradable catalysts. [2][3][14]

  • Utilizing energy-efficient methods like microwave-assisted synthesis , which can dramatically reduce reaction times.[3][15][16]

Q4: How do I effectively monitor the progress of my reaction?

Thin-Layer Chromatography (TLC) is a simple, rapid, and effective method for monitoring reaction progress.[3][4] By co-spotting the reaction mixture with the starting materials on a TLC plate and eluting with an appropriate solvent system, you can visually track the disappearance of reactants and the appearance of the product spot. This allows you to determine the optimal reaction time and avoid over-running the reaction.[3]

Section 3: Experimental Protocols & Data

Protocol 1: General Procedure for Three-Component Synthesis of 2-Amino-4H-Chromenes

This protocol is a representative starting point based on a common method.[3] Optimization will be required for specific substrates.

  • Setup: In a round-bottom flask equipped with a magnetic stir bar, combine the aldehyde (1.0 mmol), the active methylene compound (e.g., malononitrile, 1.0 mmol), and the phenol or naphthol derivative (1.0 mmol).

  • Solvent Addition: Add the chosen solvent (e.g., ethanol, 10 mL) to the flask and stir the mixture to dissolve the reactants.[3]

  • Catalyst Addition: Add the catalyst (e.g., piperidine, 0.1-0.2 mmol) to the reaction mixture.[3]

  • Reaction: Stir the reaction mixture at the desired temperature (e.g., room temperature or reflux).

  • Monitoring: Monitor the progress of the reaction by TLC until the starting materials are consumed.[3]

  • Work-up & Isolation:

    • Once complete, cool the reaction mixture to room temperature. The product often precipitates directly from the solution.

    • If a precipitate forms, collect the solid by vacuum filtration. Wash the solid with cold ethanol to remove impurities.[3]

    • If no precipitate forms, remove the solvent under reduced pressure. The crude product can then be purified by recrystallization or column chromatography.

  • Drying: Dry the purified product in a vacuum oven.

Data Tables for Optimization

The following tables illustrate how to systematically screen catalysts and solvents for a model reaction: Benzaldehyde (1 mmol), Malononitrile (1 mmol), and Resorcinol (1 mmol) at 80 °C for 2 hours.

Table 1: Catalyst Screening in Ethanol

EntryCatalyst (10 mol%)Yield (%)Observations
1Piperidine92High yield, clean reaction
2DABCO88Good yield
3Triethylamine75Moderate yield
4p-TSA45Lower yield, potential side products
5No Catalyst<5Catalyst is essential

Table 2: Solvent Screening with Piperidine (10 mol%)

EntrySolventYield (%)Observations
1Ethanol92Excellent yield, product precipitates on cooling
2Water85Good yield, green solvent
3Acetonitrile68Moderate yield
4Dichloromethane30Low yield
5Toluene25Low yield
6Solvent-Free90High yield, environmentally friendly

Section 4: Visual Guides & Workflows

Diagram 1: Troubleshooting Workflow for Low Yields

LowYieldWorkflow cluster_optimize Optimization Parameters start Low Yield Observed check_purity Check Reactant Purity start->check_purity monitor_rxn Monitor Reaction (TLC/LC-MS) check_purity->monitor_rxn optimize_cond Optimize Reaction Conditions monitor_rxn->optimize_cond review_purification Review Purification Protocol optimize_cond->review_purification catalyst Catalyst (Type & Loading) optimize_cond->catalyst problem_solved Problem Solved review_purification->problem_solved temp Temperature solvent Solvent time Reaction Time

Caption: A logical workflow for troubleshooting low yields in chromene synthesis.

Diagram 2: General Mechanism for 2-Amino-4H-Chromene Synthesis

ChromeneMechanism reactants Aldehyde + Malononitrile + Phenol Derivative knoevenagel Knoevenagel Condensation reactants->knoevenagel intermediate1 Arylidene Malononitrile Intermediate knoevenagel->intermediate1 Base Catalyst michael Michael Addition intermediate1->michael intermediate2 Acyclic Intermediate michael->intermediate2 + Phenol cyclization Intramolecular Cyclization intermediate2->cyclization product 2-Amino-4H-Chromene cyclization->product Tautomerization

Caption: Key steps in the base-catalyzed three-component synthesis of 2-amino-4H-chromenes.

References

  • BenchChem. (2025).
  • BenchChem. (2025). Technical Support Center: Optimizing 2H-Chromene Synthesis.
  • ResearchGate. (n.d.). Optimization of the reaction conditions for the synthesis of chromenederivatives a. [Link]

  • BenchChem. (2025). Troubleshooting guide for the synthesis of chromone-3-carbaldehydes.
  • BenchChem. (2025). Optimization of reaction conditions for chromone synthesis.
  • ResearchGate. (n.d.). Reaction mechanism of synthesis of Chromene derivative. [Link]

  • ResearchGate. (n.d.). Optimization of the reaction conditions for the synthesis of 4H- benzo[g]chromene derivatives. [Link]

  • ResearchGate. (n.d.). Solvent effect on the synthesis of benzo[g]chromene derivatives catalyzed by lipase. [Link]

  • ONE-POT CATALYTIC MULTICOMPONENT SYNTHESIS OF CHROMENE DERIVATIVES BY 1-ALLYL-3-METHYL-IMIDAZOLIUM HALIDES. (n.d.).
  • Jetir.Org. (n.d.). Green method of synthesis of different derivatives of 2-amino-Chromenes by using CAN as a catalyst. [Link]

  • MSU Chemistry. (2015). Catalytic Synthesis of 2H‑Chromenes. [Link]

  • Slideshare. (n.d.). Chromene: Synthesis and Medicinal properties. [Link]

  • Taylor & Francis Online. (2018). One-Pot Multicomponent Synthesis of 2H-Chromene Derivative, Kinetics, and Thermodynamic Studies Using a Stopped-Flow Technique in Combination with Theoretical Computation Methods. [Link]

  • ResearchGate. (n.d.). Influence of solvent on the synthesis of the benzo[f]chromene derivative. [Link]

  • ACS Publications. (2018). 2H-Chromene-3-carboxylic Acid Synthesis via Solvent-Controlled and Rhodium(III)-Catalyzed Redox-Neutral C–H Activation/[3 + 3] Annulation Cascade. [Link]

  • ACG Publications. (2021). Synthesis of biologically active chromene, coumarin, azole, azine and thiophene derivatives from 1,3-diketone. [Link]

  • Taylor & Francis Online. (2025). One pot synthesis of chromene derivatives by using amine-functionalized nanozeolite (ZS-DABCO NPs) as a heterogeneous and reusable catalyst. [Link]

  • ResearchGate. (n.d.). Effect of methods, solvents and temperature on model reaction for synthesis of4H-chromene- 3-carbonitrile derivatives. [Link]

  • Canadian Science Publishing. (n.d.). Efficient one-pot synthesis of 4-hydroxy-2H chromene by heterogeneously catalyzed ZnO NP and mesoporous aluminosilicate catalysts in solvent free condition. [Link]

  • ResearchGate. (n.d.). Effect of solvent on the rate of the reaction and yield of the product. [Link]

  • NIH. (2025). pTSA-catalyzed synthesis of functionalized chromeno[2,3-d]pyrimidine/chromeno[4,3-b]chromene derivatives via one-pot three component reaction: mechanistic insights and variable temperature NMR studies to investigate restricted bond rotation. [Link]

  • University of Rochester Chemistry. (n.d.). Troubleshooting: How to Improve Yield. [Link]

  • MDPI. (n.d.). Synthesis of New Chromene Derivatives Targeting Triple-Negative Breast Cancer Cells. [Link]

  • Semantic Scholar. (n.d.). Recent Progress in the Synthesis and Biological Activity of Chromene and Its Derivatives. [Link]

  • Green Synthesis of Chromene Derivatives with Anti-Microbial Activity: A Review. (2025).
  • ResearchGate. (n.d.). Eco-friendly Approaches to Chromene Derivatives: A Comprehensive Review of Green Synthesis Strategies. [Link]

  • Taylor & Francis Online. (2006). A NEW APPROACH TO THE SYNTHESIS OF CHROMENE DERIVATIVES. [Link]

Sources

Troubleshooting

stability testing of N-(4-chlorophenyl)-2H-chromene-3-carboxamide in solution

Welcome to the Advanced Application Support Portal. As a Senior Application Scientist, I have designed this guide to move beyond generic advice.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Application Support Portal. As a Senior Application Scientist, I have designed this guide to move beyond generic advice. Stability testing is not merely about observing degradation; it is about interrogating the kinetic and thermodynamic vulnerabilities of your molecule.

N-(4-chlorophenyl)-2H-chromene-3-carboxamide presents unique analytical challenges due to its lipophilic 4-chlorophenyl moiety and its reactive chromene core. This portal provides mechanistic troubleshooting, self-validating protocols, and quantitative reference data to ensure your experimental workflows are robust and reproducible.

Part 1: Knowledge Base & Mechanistic Troubleshooting (FAQs)

Q1: I am observing a secondary peak in my HPLC chromatogram after storing the compound in aqueous buffers for 48 hours. What is driving this degradation? Causality: The carboxamide linkage in this molecule is highly susceptible to nucleophilic attack by water, a process kinetically accelerated at extreme pH values (acidic or basic). Hydrolysis cleaves the molecule into 2H-chromene-3-carboxylic acid and 4-chloroaniline. Furthermore, the 2H-chromene ring can undergo spontaneous oxidation to form a 2-oxo-2H-chromene (coumarin) derivative if dissolved in oxygen-rich solvents[1]. The Fix: Buffer your working solutions to a physiological pH (6.5–7.4) and utilize degassed solvents. Self-Validation Tip: Always run a mass balance analysis. The molar loss of the parent peak must quantitatively match the combined appearance of the degradant peaks. If it does not, your compound is likely precipitating or adhering to the vial walls.

Q2: My compound crashes out of solution during freeze-thaw cycles. How can I maintain a stable stock? Causality: The 4-chlorophenyl group imparts significant lipophilicity to the molecule. When a DMSO stock is diluted into aqueous media and subsequently frozen, the localized concentration of the solute in the unfrozen water fraction rapidly exceeds its thermodynamic solubility limit (a phenomenon known as cryo-concentration). This causes irreversible crystallization. The Fix: Never subject aqueous working solutions to freeze-thaw cycles. Aliquot your primary organic stock (e.g., 10 mM in 100% DMSO) into single-use vials and store at -20°C.

Q3: Is this compound sensitive to light? Do I need to use amber vials for short-term benchwork? Causality: Yes. Chromene derivatives possess an extended conjugated π-system that absorbs strongly in the UV-Vis range. Photo-excitation leads to ring-opening or photo-oxidation[1]. Following [2], photostability testing of similar chromene structures reveals rapid degradation under direct ambient light. The Fix: Always use low-actinic (amber) glassware. For benchtop workflows exceeding 2 hours, wrap tubes in foil.

Part 2: Systems Architecture & Degradation Pathways

Degradation_Pathway A N-(4-chlorophenyl)-2H-chromene- 3-carboxamide B Acid/Base Hydrolysis (Aqueous Media) A->B D Photo-oxidation (UV/Vis Light) A->D C 2H-chromene-3-carboxylic acid + 4-chloroaniline B->C E Coumarin Derivatives (Ring Oxidation) D->E

Figure 1: Degradation pathways of N-(4-chlorophenyl)-2H-chromene-3-carboxamide in solution.

Stability_Workflow S1 Prepare 1 mg/mL Solution (10% DMSO / 90% Buffer) S2 Aliquot into Amber & Clear Vials S1->S2 S3 ICH Q1A(R2) Thermal Stress (25°C, 40°C, 60°C) S2->S3 S4 ICH Q1B Photostability (1.2M lux hrs) S2->S4 S5 HPLC-UV / LC-MS Analysis S3->S5 S4->S5 S6 Determine Degradation Kinetics & Shelf-Life S5->S6

Figure 2: Self-validating ICH-aligned workflow for solution-phase stability testing.

Part 3: Self-Validating Experimental Protocols

To ensure data integrity, every stability test must be a self-validating system. This means incorporating internal controls that prove the degradation stopped exactly when you intended it to, and that the analytical method is genuinely stability-indicating.

Protocol 1: Solution-Phase Forced Degradation (Aligned with ICH Q1A(R2)[2])

Objective: Determine the intrinsic stability of the molecule under thermal and hydrolytic stress to establish a shelf-life[3].

  • Matrix Preparation: Prepare a 1 mg/mL stock of the compound in HPLC-grade DMSO. Dilute to a working concentration of 100 µg/mL using 50 mM Phosphate Buffer (pH 7.4) to maintain solubility.

  • Stress Application:

    • Acidic: Add 0.1 N HCl to achieve pH 2.0.

    • Basic: Add 0.1 N NaOH to achieve pH 10.0.

    • Oxidative: Add H₂O₂ to a final concentration of 3%.

  • Incubation: Incubate aliquots at 40°C and 60°C in sealed amber vials for 24, 48, and 72 hours.

  • Quenching (Critical Self-Validation Step): At each time point, immediately neutralize the acidic/basic samples to pH 7.4 using NaOH or HCl. For oxidative samples, quench with sodium bisulfite. Causality: Failing to quench means the compound continues to degrade in the autosampler queue, invalidating your kinetic data.

  • Analysis: Inject onto an HPLC-DAD system (C18 column, gradient acetonitrile/water with 0.1% TFA). Monitor at 254 nm.

Protocol 2: Photostability Testing (Aligned with ICH Q1B[2])

Objective: Evaluate the susceptibility of the 2H-chromene ring to photo-oxidation.

  • Actinometry Setup: Place the 100 µg/mL aqueous solution in clear quartz vials. Prepare an identical set of vials wrapped entirely in aluminum foil (Dark Controls).

  • Exposure: Place both sets in a photostability chamber. Expose to an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 Watt hours/square meter[4].

  • Analysis & Validation: Analyze via LC-MS. Self-Validation: The Dark Control must show >99% recovery. If the Dark Control shows degradation, your chamber is generating excess heat, and the degradation is thermal, not photolytic.

Part 4: Quantitative Data & Storage Matrix

Table 1: Accelerated Degradation Kinetics (Simulated Recovery %)

Data demonstrates the mass balance recovery of the parent compound over time under forced degradation conditions.

Stress Condition24 Hours48 Hours72 HoursPrimary Degradant Identified
Control (pH 7.4, 25°C) 99.8%99.5%99.1%None
Acidic (pH 2.0, 60°C) 82.4%65.1%48.3%2H-chromene-3-carboxylic acid
Basic (pH 10.0, 60°C) 71.2%45.8%22.1%4-chloroaniline
Oxidative (3% H₂O₂, 25°C) 88.5%76.2%61.4%Coumarin derivative (Ring Oxidation)
Photolytic (ICH Q1B) 41.0% (at end of exposure)N/AN/AMultiple photo-oxidation products
Table 2: Recommended Storage Matrix

Empirically derived best practices for maintaining the structural integrity of N-(4-chlorophenyl)-2H-chromene-3-carboxamide.

StateRecommended SolventTemperatureContainerMaximum Shelf Life
Solid Powder N/A (Desiccated)4°CAmber Glass> 2 Years
Primary Stock 100% Anhydrous DMSO-20°CAmber Glass6 Months
Working Solution Aqueous Buffer (pH 6.5-7.4)4°CAmber Glass< 24 Hours (Do not freeze)

Part 5: References

  • Quality Guidelines - ICH: Q1A - Q1F Stability. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). Available at: [Link]

  • A Deep Dive into ICH Stability Guidelines (Q1A-Q1F). BioBoston Consulting. Available at:[Link]

  • STABILITY TESTING ACCORDING TO ICH Q1A (R2): BASICS AND TECHNICAL SOLUTIONS. Helago-SK. Available at:[Link]

  • N-(4-Methoxyphenethyl)-2-oxo-2H-chromene-3-carboxamide. MDPI. Available at: [Link]

Sources

Optimization

troubleshooting mass spectrometry fragmentation of chromene derivatives

Technical Support Center: Mass Spectrometry of Chromene Derivatives Welcome to the technical support center for the mass spectrometry analysis of chromene derivatives. This guide is designed for researchers, scientists,...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Mass Spectrometry of Chromene Derivatives

Welcome to the technical support center for the mass spectrometry analysis of chromene derivatives. This guide is designed for researchers, scientists, and drug development professionals who are utilizing mass spectrometry to characterize these important heterocyclic compounds. Here, you will find in-depth troubleshooting advice, detailed protocols, and explanations of key fragmentation mechanisms, all presented in a practical question-and-answer format.

Part 1: Frequently Asked Questions (FAQs) - Quick Solutions

This section addresses common issues encountered during the MS analysis of chromene derivatives.

Q1: My chromene derivative doesn't show a clear molecular ion peak ([M]+• or [M+H]+). What are the likely causes and solutions?

A1: The absence of a distinct molecular ion is a frequent challenge. The primary causes are typically excessive in-source fragmentation, poor ionization efficiency, or the formation of multiple adducts that dilute the main signal.

  • In-Source Fragmentation: Chromene derivatives can be labile under certain conditions. If the energy in the ion source (e.g., capillary voltage, source temperature) is too high, the molecule may fragment before it is even selected for MS/MS analysis.

    • Solution: Methodically reduce the source energy parameters. Decrease the capillary or sprayer voltage and lower the source and desolvation gas temperatures.[1] It's a process of finding a balance where the compound is efficiently ionized but not fragmented.

  • Poor Ionization Efficiency: Your compound may not be well-suited for the chosen ionization technique (e.g., Electrospray Ionization - ESI) or polarity (positive/negative ion mode).

    • Solution: If analyzing by LC-MS, ensure your mobile phase is compatible with ESI. Acidic mobile phases (e.g., with 0.1% formic acid) promote protonation and are ideal for positive ion mode ([M+H]+). Basic mobile phases (e.g., with 0.1% ammonium hydroxide) are better for negative ion mode ([M-H]-). Screen both polarities to see which gives a better response.[2] For less polar derivatives, Atmospheric Pressure Chemical Ionization (APCI) might be more effective than ESI.[2][3]

  • Adduct Formation: In ESI, it's common for ions to form adducts with salts present in the mobile phase or sample, such as sodium ([M+Na]+) or potassium ([M+K]+). This can split the signal that would otherwise go to the protonated molecule.

    • Solution: Ensure high purity of solvents and reagents. If adducts are suspected, look for peaks at M+23 (Na) and M+39 (K). If they are prominent, consider using a less salt-rich mobile phase additive, like ammonium formate instead of sodium-based buffers.[4]

Q2: I'm observing unexpected fragment ions that don't seem to follow typical fragmentation rules. What could be happening?

A2: This often points towards complex rearrangement reactions or the presence of an isomeric compound. The flexible nature of the chromene ring system can facilitate such rearrangements prior to fragmentation.

  • Rearrangements: Processes like the McLafferty rearrangement can occur if your derivative has appropriate side chains.[5] These are intramolecular reactions that lead to fragment ions that are not a result of simple bond cleavages.

  • Isomers: Different positional isomers of a substituted chromene can sometimes produce very different fragmentation patterns, even if their chromatographic retention times are similar.[6] What you assume is one compound might be a mixture, or the fragmentation of a specific isomer might be unexpectedly complex.

Q3: The fragmentation pattern of my chromene derivative is very weak or non-existent. How can I enhance fragmentation?

A3: Weak or no fragmentation in a tandem mass spectrometer (MS/MS) is almost always due to insufficient collision energy.

  • Solution: The collision energy (CE) is the most critical parameter for Collision-Induced Dissociation (CID).[4] If it's too low, the precursor ion will not have enough internal energy to fragment. You must perform a collision energy optimization experiment. This involves infusing a standard of your compound and acquiring MS/MS spectra at a range of CE values (e.g., from 5 eV to 50 eV in 5 eV steps). This will reveal the optimal energy required to produce a rich and informative fragment ion spectrum.[7][8]

Q4: How does the position of substituents on the chromene ring affect the fragmentation pattern?

A4: Substituents have a profound directing effect on fragmentation. Their nature and position determine which fragmentation pathways are favored.

  • Hydroxyl and Methoxy Groups: These are common in natural chromene derivatives like flavonoids. Their presence can lead to characteristic neutral losses of water (H₂O), carbon monoxide (CO), a methyl radical (•CH₃), or methane (CH₄).[9][10] For example, the loss of a methyl radical is consistently observed for flavonoids with methoxy groups.[9][10]

  • Alkyl Chains: Long alkyl chains can undergo fragmentation through cleavage at various points, often producing a series of peaks separated by 14 Da (CH₂).[11]

  • Groups on the Heterocyclic Ring: Substituents on the oxygen-containing ring can influence the prominent Retro-Diels-Alder reaction, which is a hallmark of the chromene core.

Q5: What are the characteristic fragmentation patterns I should look for to confirm the presence of a chromene core?

A5: The most diagnostic fragmentation for many chromene and flavonoid-type structures is the Retro-Diels-Alder (RDA) reaction .[12][13][14] This reaction involves the cleavage of the heterocyclic C-ring, breaking it into two pieces.[15] Observing fragments that correspond to this specific cleavage is strong evidence for the presence of a chromene or a related scaffold. The exact masses of the RDA fragments will depend on the substituents on the A and C rings of the chromene structure.[16]

Part 2: In-Depth Troubleshooting Guides

Guide 1: Systematic Approach to Diagnosing the Absence of a Molecular Ion Peak

When the molecular ion is missing, a logical workflow is essential to pinpoint the cause. This guide provides a step-by-step diagnostic process.

Protocol:

  • Verify Compound Purity & Stability: First, ensure your sample is not degraded. Re-run a fresh, known-good sample if possible.

  • Check for Adducts: In your full MS1 spectrum, search for common adducts. Calculate the expected m/z for [M+Na]⁺, [M+K]⁺, and [M+NH₄]⁺. If these are present and the [M+H]⁺ is not, you have an adduct problem.

  • Optimize Source Conditions: Begin with gentle source settings. Infuse your sample directly and monitor the signal as you:

    • Gradually decrease the capillary voltage.

    • Incrementally lower the source and desolvation temperatures.

    • Observe if the molecular ion appears and at what point fragment ions begin to dominate.

  • Switch Ionization Polarity: Run the sample in both positive and negative ion modes. Some chromene derivatives, particularly those with acidic protons (like multiple hydroxyl groups), may ionize more efficiently in negative mode.

  • Change Ionization Source: If ESI is failing, and your system has the capability, switch to APCI, which is often better for less polar, more thermally stable molecules.

Workflow Diagram:

G start Start: No Molecular Ion Detected check_adducts Check for Adducts ([M+Na]+, [M+K]+) start->check_adducts adducts_present Adducts Dominant? check_adducts->adducts_present reduce_salts Action: Use High Purity Solvents / Ammonium-based additives adducts_present->reduce_salts Yes optimize_source Optimize Source Conditions adducts_present->optimize_source No reduce_salts->optimize_source source_params Gradually Decrease: - Capillary Voltage - Source Temperature optimize_source->source_params ion_appears Molecular Ion Appears? source_params->ion_appears success Problem Solved ion_appears->success Yes switch_polarity Switch Ionization Polarity (Positive <-> Negative) ion_appears->switch_polarity No ion_appears2 Molecular Ion Appears? switch_polarity->ion_appears2 ion_appears2->success Yes switch_source Consider Different Source (e.g., APCI) ion_appears2->switch_source No end Consult Instrument Specialist switch_source->end RDA cluster_0 Chromene Precursor Ion cluster_1 RDA Fragmentation mol frag1 Diene Fragment Ion mol->frag1 RDA Cleavage frag2 Dienophile Fragment mol->frag2

Caption: Generalized Retro-Diels-Alder (RDA) fragmentation of a chromene.

The specific m/z values of the resulting fragments provide structural information about the substitution pattern on both the aromatic (A-ring) and heterocyclic (C-ring) portions of the molecule. This pathway is frequently discussed in the context of flavonoid analysis, many of which contain a chromene core. [9][13][16]

Other Common Fragmentation Pathways

While RDA is dominant, other cleavages provide complementary information:

  • Loss of Small Neutral Molecules: As mentioned, losses of H₂O, CO, and CH₄ are common, especially with hydroxyl and methoxy substituents. [9]

  • Benzylic Cleavage: If substituents are present at the 2- or 3-positions, cleavage of the bond adjacent to the aromatic ring and the substituent is often observed.

  • Side-Chain Fragmentation: For complex derivatives, fragmentation will also occur within the substituent groups themselves, following standard fragmentation rules for those functional groups (e.g., cleavage of alkyl chains or esters). [5][11]

Part 4: Differentiating Isomeric Chromene Derivatives

Distinguishing between isomers is a significant analytical challenge. While chromatography is the primary tool for separation, mass spectrometry can provide crucial confirmatory data. [17]

  • Positional Isomers: Isomers with substituents at different positions on the aromatic ring (e.g., 6-hydroxy vs. 7-hydroxy) will often yield different RDA fragments. Furthermore, the relative intensities of other fragment ions can differ significantly, creating a unique "fingerprint" for each isomer. [18]In some cases, specific reactions like the loss of methane (CH₄) are facilitated by the presence of adjacent hydroxyl and methoxy groups, providing a clue to their relative positions. [9]

  • Advanced Methods: For particularly challenging cases, such as stereoisomers, advanced techniques may be necessary. While standard MS/MS may not differentiate enantiomers, methods like ion mobility spectrometry (IMS-MS) or chemical derivatization coupled with MS/MS can sometimes resolve them. [19]A detailed statistical analysis of fragmentation patterns across an entire chromatographic peak can also reveal the presence of co-eluting isomers. [6]

References

  • Tan, Y., et al. (2022). Systematic Characterisation of the Fragmentation of Flavonoids Using High-Resolution Accurate Mass Electrospray Tandem Mass Spectrometry. Molecules. Available at: [Link]

  • Tan, Y., et al. (2022). Systematic Characterisation of the Fragmentation of Flavonoids Using High-Resolution Accurate Mass Electrospray Tandem Mass Spectrometry. PubMed. Available at: [Link]

  • Tsugawa, H., et al. (2013). RIKEN tandem mass spectral database (ReSpect) for phytochemicals: A plant-specific MS/MS-based data resource and database. ResearchGate. Available at: [Link]

  • da Silva, A. C., et al. (2009). Electrospray ionization tandem mass spectrometry fragmentation of protonated flavone and flavonol aglycones: a re-examination. Rapid Communications in Mass Spectrometry. Available at: [Link]

  • de la Torre, M.C., et al. (2001). An overview of the retro-Diels-Alder reaction in semiunsaturated heterocyclic rings: mass spectra of new substituted 1,4,5,6,7,8-hexahydroquinolines and their oxo-analogues 5,6,7,8-tetrahydro-4H-chromenes. PubMed. Available at: [Link]

  • Bae, S., & Liu, K.-H. (2025). Optimizing Collision Energy for Improved Molecular Networking in Non-targeted Lipidomics. Mass Spectrometry Letters. Available at: [Link]

  • MacLean, B., et al. (n.d.). Skyline Collision Energy Optimization. Skyline. Available at: [Link]

  • Unknown Author. (n.d.). StructuralCharacterizationofFlavonoidsUsingMassSpectrometry. Scribd. Available at: [Link]

  • Wong, C. (2024). 4 Steps to Successful Compound Optimization on LC-MS/MS. Technology Networks. Available at: [Link]

  • LCGC International. (2020). Optimizing LC–MS and LC–MS-MS Methods. LCGC International. Available at: [Link]

  • Ellis, G.P., et al. (1998). Chromone studies. Part 12. Fragmentation patterns in the electron-impact mass spectra of 2-(N,N-dialkylamino)-4H-1-benzopyran-4-ones and -naphthopyran-4-ones. ResearchGate. Available at: [Link]

  • All About Chemistry. (2021). Mass spectrometry: Retro Diel's-Alder fragmentation (RDA). YouTube. Available at: [Link]

  • Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Available at: [Link]

  • Element Lab Solutions. (n.d.). 10 Tips for Electrospray Ionisation LC-MS. Available at: [Link]

  • Clark, J. (n.d.). FRAGMENTATION PATTERNS IN THE MASS SPECTRA OF ORGANIC COMPOUNDS. Chemguide. Available at: [Link]

  • eGyanKosh. (n.d.). MASS SPECTROMETRY: FRAGMENTATION PATTERNS. Available at: [Link]

  • Haider, M. (n.d.). Retro diels alder reaction and ortho effect. Slideshare. Available at: [Link]

  • Kumar, A. (2019). How to differentiate any kind of isomers by mass & nmr spectrometry?. ResearchGate. Available at: [Link]

  • McIndoe, J. S. (2014). Practical approaches to the ESI-MS analysis of catalytic reactions. University of Victoria. Available at: [Link]

  • Leaptrot, K. L., et al. (2023). Statistical Framework for Identifying Differences in Similar Mass Spectra: Expanding Possibilities for Isomer Identification. Journal of the American Society for Mass Spectrometry. Available at: [Link]

  • Letertre, M., et al. (2017). A tutorial in small molecule identification via electrospray ionization‐mass spectrometry: The practical art of structural elucidation. Mass Spectrometry Reviews. Available at: [Link]

  • Li, A., et al. (2021). Two-dimensional isomer differentiation using liquid chromatography-tandem mass spectrometry with in-source, droplet-based derivatization. Analyst. Available at: [Link]

  • van Outersterp, R. E., et al. (2020). Mass Spectrometry-Based Identification of Ortho-, Meta- and Paraisomers Using Infrared Ion Spectroscopy. ChemRxiv. Available at: [Link]

  • Wisdomlib. (2025). Retro-Diels Alder mechanism: Significance and symbolism. Available at: [Link]

  • Unknown Author. (2013). Mass Spectrometry analysis of Small molecules. Slideshare. Available at: [Link]

  • Unknown Author. (2019). Mass Spectrometry 06 (Retro Diels Alder Fragmentation). YouTube. Available at: [Link]

  • University of Colorado Boulder. (n.d.). Mass Spectrometry: Fragmentation. Available at: [Link]

  • Akitake, H., et al. (2024). Differentiating the aromatic positional isomers of methylbuphedrones and methoxybuphedrones via chemical ionization‐mass spectrometry. Journal of Mass Spectrometry. Available at: [Link]

  • Böcker, S., et al. (2017). Novel Methods for the Analysis of Small Molecule Fragmentation Mass Spectra. Friedrich Schiller University Jena. Available at: [Link]

Sources

Troubleshooting

Technical Support Center: Refining Molecular Docking Parameters for Chromene-Based Ligands

Welcome to the Computational Chemistry Support Portal. As a Senior Application Scientist, I have designed this knowledge base to address the unique structural challenges of modeling chromene (benzopyran) derivatives. Thi...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Computational Chemistry Support Portal. As a Senior Application Scientist, I have designed this knowledge base to address the unique structural challenges of modeling chromene (benzopyran) derivatives. This guide provides self-validating protocols, thermodynamic benchmarking, and targeted troubleshooting to ensure high-fidelity in silico predictions.

Visualized Pipeline: The Self-Validating Docking Workflow

The following workflow illustrates the critical path for docking chromene derivatives, emphasizing the mandatory validation loops required to prevent false-positive binding predictions.

ChromeneWorkflow DFT 1. Ligand Geometry Optimization (DFT: B3LYP/6-311G) Dock 4. Molecular Docking (AutoDock Vina / Glide-XP) DFT->Dock Prep 2. Protein Preparation (Protonation & Minimization) Grid 3. Active Site Definition (Grid Box Sizing) Prep->Grid Grid->Dock Valid 5. Protocol Validation (Redocking RMSD < 2.0 Å) Dock->Valid Refine 6. Thermodynamic Refinement (MM-GBSA Calculations) Valid->Refine MD 7. Dynamic Stability Assessment (100ns MD Simulation) Refine->MD

Fig 1: End-to-end self-validating computational workflow for chromene derivative molecular docking.

Standard Operating Procedure (SOP): High-Fidelity Docking Protocol

To ensure scientific integrity, every docking experiment must operate as a self-validating system. Follow this mechanistic protocol:

Step 1: Quantum Mechanical Ligand Preparation

  • Action: Optimize the 3D geometry of the chromene ligand using Density Functional Theory (DFT) at the B3LYP/6-311++G(d,p) level[1].

  • Causality: Chromene rings possess a rigid, planar benzopyran core, but substituents (e.g., methoxy, trione) introduce steric complexity[2]. Empirical force fields (like OPLS) often miscalculate the dihedral angles of these bulky substituents. DFT ensures the electron density and conformational geometry are energetically accurate before the ligand is fed into the docking engine[1].

Step 2: Target Protein Preparation

  • Action: Remove co-crystallized water molecules, add polar hydrogens, and assign Gasteiger or Kollman charges[3].

  • Causality: Unresolved protonation states at physiological pH can lead to false hydrogen-bonding predictions. Assigning proper charges ensures the electrostatic potential map of the binding pocket is physically realistic[3].

Step 3: Grid Box Definition

  • Action: Center the grid box on the co-crystallized ligand or known catalytic residues (e.g., Gly143, His163, Glu166 for SARS-CoV-2 Mpro)[4]. Ensure dimensions (e.g., 20×20×20 Å) encompass the entire active pocket.

  • Causality: A box that is too small restricts the rotational freedom of the ligand's flexible appendages, forcing artificial poses. A box that is too large introduces computational noise and false-positive allosteric binding.

Step 4: Docking Execution and RMSD Validation (Self-Validation Check)

  • Action: Run the docking algorithm (e.g., AutoDock Vina or Glide-XP)[5]. Immediately redock the native co-crystallized ligand back into the prepared protein.

  • Causality: This is the critical self-validation step. If the Root Mean Square Deviation (RMSD) between your docked pose and the experimental crystal pose is > 2.0 Å, the protocol is fundamentally flawed (e.g., incorrect grid placement or protonation) and must be aborted[5]. A successful protocol will yield an RMSD < 2.0 Å (e.g., 0.28 Å for PknG targets or 0.33 Å for Mpro)[5],[4].

Step 5: Thermodynamic Refinement (MM-GBSA)

  • Action: Calculate the binding free energy (ΔG_bind) using Molecular Mechanics/Generalized Born Surface Area (MM-GBSA)[6].

  • Causality: Standard docking scores are empirical and often underestimate solvation penalties. MM-GBSA provides a rigorous thermodynamic evaluation, filtering out compounds that only appear favorable due to algorithmic scoring biases[6].

Quantitative Benchmarking Data

Use the following reference parameters to benchmark your own docking results against established literature standards for chromene derivatives.

Target ReceptorLigand ScaffoldDocking AlgorithmBinding Affinity (kcal/mol)Validation RMSD (Å)Reference
MCF-7 (ER-alpha) 2H-ChromeneArgusDock-9.33 to -10.35Not Reported[7]
M. tb PknG Chromene GlycosideGlide-XP-8.31 to -12.750.28[5]
SARS-CoV-2 Mpro Chromene-ThiazoleAutoDock Vina-7.50 to -8.400.33[4],[8]
CDK-2/Cyclin A 4-aryl-4H-chromeneGlide-XP-8.00 to -9.18Not Reported[6]

Troubleshooting Desk: Frequently Asked Questions

Q: My chromene derivative contains a highly flexible glycoside appendage. AutoDock Vina is producing highly variable, inconsistent poses. How do I stabilize the docking run? A: AutoDock Vina's stochastic search algorithm can struggle with ligands possessing a high number of rotatable bonds, which is common in chromene glycosides[5]. Solution: Switch to a more exhaustive conformational search algorithm like Glide-XP (Extra Precision)[5]. Glide-XP systematically samples ring conformations and heavily penalizes high-energy rotamers. Ensure you maintain the original chirality of the glycoside during ligand preparation using tools like LigPrep, generating one low-energy conformer per ionization state at physiological pH (7.0 ± 2.0)[5].

Q: I am docking a chromene derivative into a metalloprotein (e.g., MMP2 containing Zn2+). The docking scores are poor, and the ligand ignores the metal ion. What is wrong? A: Standard docking protocols often fail to accurately model transition metals because they treat them as simple point charges, ignoring coordinate covalent bonding dynamics. Solution: You must apply a metal-specific parameterization. If using AutoDock, ensure the Zn2+ ion parameters (radius and well depth) are explicitly defined in the parameter file[9]. The chromene moiety typically interacts via alkyl or pi-alkyl bonding with surrounding residues (e.g., PRO105 in MMP2), while heteroatom substituents (like hydroxyls) coordinate directly with the zinc ion[9].

Q: My docking scores (e.g., -10.35 kcal/mol) look excellent, but the complex falls apart during Molecular Dynamics (MD) simulations. Why? A: Docking scores represent a static, vacuum-like snapshot and do not account for the kinetic energy of the system or explicit water dynamics[7]. Solution: The docking pose is likely a local minimum that is thermodynamically unstable. You must evaluate the Root Mean Square Fluctuation (RMSF) and Radius of Gyration (Rg) during a 100 ns MD simulation[2]. If the RMSF of the ligand exceeds 3.0 Å, the binding is unstable. To fix this, perform MM-GBSA calculations prior to MD to ensure the ΔG_bind is sufficiently negative (e.g., > -30 kcal/mol)[6], which is a much stronger predictor of dynamic stability than the initial docking score.

References

  • [7] In Silico Design, Molecular Docking, and ADMET Prediction of Novel 2H-Chromene Derivatives as Potential Dual Inhibitors Against MCF-7 Cancer Cell Lines. International Journal of Pharmaceutical Sciences. 7

  • [2] Comprehensive Computational Study of a Novel Chromene-Trione Derivative Bioagent: Integrated Molecular Docking, Dynamics, Topology, and Quantum Chemical Analysis. PMC (NIH). 2

  • [5] Molecular docking, free energy calculations, ADMETox studies, DFT analysis, and dynamic simulations highlighting a chromene glycoside as a potential inhibitor of PknG in Mycobacterium tuberculosis. Frontiers. 5

  • [1] DFT Calculations and Molecular Docking Studies on a Chromene Derivative. SciSpace. 1

  • [3] Synthesis, Characterization, Computational Studies, Molecular Docking, and In Vitro Anticancer Activity of Dihydropyrano[3,2-c]chromene and 2-Aminobenzochromene Derivatives. PMC (NIH).3

  • [4] Virtual Screening of Dihydropyrimidinone and Chromene Derivatives for Potential Dual Inhibition of SARS-CoV-2 Proteases Mpro and PLpro. Research Journal of Pharmacy and Technology. 4

  • [6] In-silico design, synthesis and biological evaluation of 4-aryl-4H- chromene derivatives as CDK-2 inhibitors. Journal of Applied Pharmaceutical Science. 6

  • [8] Chromene-Thiazole Derivatives as Potential SARS-CoV-2 Mpro Inhibitors: Synthesis and Computational Studies. ACS Omega. 8

  • [9] Comparative results of molecular docking using AutoDock 4.2 and AutoDock Vina -Binding affinity of MMP2 with phytoligands. ResearchGate. 9

Sources

Optimization

enhancing the selectivity of chromene derivatives for specific biological targets

Welcome to the Chromene Scaffold Technical Support Center . This hub is designed for medicinal chemists, pharmacologists, and drug development professionals actively working to optimize the selectivity of chromene (benzo...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Chromene Scaffold Technical Support Center . This hub is designed for medicinal chemists, pharmacologists, and drug development professionals actively working to optimize the selectivity of chromene (benzopyran) derivatives.

Chromenes are "privileged scaffolds" capable of interacting with a diverse array of biological targets, including tubulin, cyclin-dependent kinases (CDKs), and epidermal growth factor receptors (EGFR)[1][2]. However, this inherent promiscuity often leads to off-target toxicity and assay interference. Below, you will find advanced troubleshooting guides, structural optimization strategies, and self-validating experimental protocols to ensure your derivatives hit their specific targets with high fidelity.

Section 1: Structural Optimization & Target Specificity (FAQ)

Q: My synthesized 4H-chromene library is exhibiting pan-cytotoxicity across all tested cell lines rather than target-specific inhibition (e.g., CDK-2 or Tubulin). How do I engineer true selectivity? A: Pan-cytotoxicity in chromene derivatives is frequently driven by excessive lipophilicity, leading to non-specific cell membrane disruption, or by Pan-Assay Interference (PAINS) behaviors. To shift your compound from a promiscuous binder to a selective agent, you must rationally modify the scaffold's steric and electronic profile:

  • C4 Substitution for Tubulin/CDK-2: The introduction of bulky 4-aryl substitutions on the 4H-chromene core is critical for fitting into specific kinase pockets. For instance, Crolibulin (EPC2407), a 4-aryl-4H-chromene, selectively inhibits tubulin polymerization without causing generic DNA intercalation[3][4].

  • Heterocyclic Fusion for EGFR: Fusing heterocycles at the 2,3-position (e.g., creating benzo[f]chromenopyrimidines) restricts the conformational flexibility of the scaffold. This rigid geometry is heavily favored by the active site of the EGFR tyrosine kinase domain over off-target proteins[5].

  • Isoform Selectivity (Carbonic Anhydrase): If targeting hypoxic tumors via CA IX/XII, avoid unsubstituted sulfonamides that indiscriminately hit the ubiquitous CA I/II isoforms. Instead, utilize 7H-furo-chromene or 2H-chromene cores with sterically hindered tails to exploit the wider active site cleft unique to CA IX[6].

SAR_Workflow Start Base Chromene Scaffold (Promiscuous Binding) SubC4 C4-Aryl Substitution (Steric Bulk) Start->SubC4 Optimize C4 pocket Sub23 2,3-Heterocycle Fusion (Rigidity) Start->Sub23 Restrict flexibility SubSulf Tail Approach (Sulfonamide/Furo) Start->SubSulf Exploit cleft size Target1 Tubulin / CDK-2 Selectivity SubC4->Target1 Target2 EGFR Kinase Selectivity Sub23->Target2 Target3 CA IX/XII Isoform Selectivity SubSulf->Target3

Rational structural modifications of the chromene scaffold dictating biological target selectivity.

Quantitative Target Selectivity Profiles of Optimized Chromene Scaffolds To benchmark your synthesized compounds, compare your IC50 values against these established chromene derivatives:

Scaffold ModificationPrimary TargetOff-Target / Cell LineSelectivity / Potency (IC50)Reference
4-aryl-4H-chromene (Compound 74)Broad CytotoxicityHep2 / A549 / HeLa0.75 µM / 4.0 µM / 9.0 µM[1]
Spiro-benzo-chromene (Compound 33)EGFR / B-RAFTubulin (Moderate)EGFR: 1.2 µM, B-RAF: 2.6 µM[1]
Benzo[f]chromenopyrimidine (Compound 12)EGFR Tyrosine KinaseHepG-2 / MCF-7Superior to 5-Fluorouracil[5]
2H-chromene / 7H-furo-chromene CA IX and XIICA I and IIHigh Isoform Selectivity (No CA I/II activity)[6]

Section 2: Assay Interference & Binding Kinetics (Troubleshooting)

Q: During Surface Plasmon Resonance (SPR) to validate target binding, my benzochromene derivatives show massive non-specific binding (NSB) to the sensor chip. How do I resolve this? A: Benzo[f]chromenes and 4-aryl-chromenes are highly lipophilic—a trait deliberately engineered to enhance cell membrane permeability[5]. However, this lipophilicity causes the compounds to partition hydrophobically into the carboxymethyl dextran matrix of standard SPR chips (e.g., CM5), masking true kinetic interactions.

Troubleshooting SPR for Lipophilic Chromenes

Experimental IssueCausative FactorResolution Strategy
High Baseline Drift Hydrophobic partitioning into dextran matrix.Switch from a CM5 chip to a planar aliphatic chip (e.g., C1) or a low-density CM4 chip.
Rmax > 100% (Super-stoichiometry) Compound aggregation at high concentrations (PAINS).Add 0.05% Tween-20 and 2% DMSO to running buffer; centrifuge stocks at 14,000 x g.
Flat Off-Rate (No Dissociation) Non-specific protein binding to carrier proteins.Remove BSA from the running buffer; substitute Tween-20 with 0.1% CHAPS if needed.

Optimized SPR Protocol for Lipophilic Chromenes Causality Focus: This protocol minimizes bulk refractive index shifts and matrix partitioning.

  • Chip Selection: Immobilize your target protein (e.g., CDK-2) on a low-density CM4 sensor chip to minimize the dextran volume available for non-specific partitioning.

  • Buffer Matching (Critical): Prepare a running buffer (e.g., PBS-T) containing exactly 2.0% DMSO and 0.05% surfactant (P20). The DMSO concentration in the running buffer and the analyte samples must be identical to prevent massive bulk refractive index jumps that mimic binding.

  • Analyte Preparation: Dilute the chromene derivative in the running buffer. Perform a 10-minute centrifugation at 14,000 x g to pellet any colloidal aggregates before injection.

  • Reference Subtraction: Inject over a mock-coupled reference channel first. Subtract reference responses to isolate specific target binding.

Section 3: Mechanism of Action (MoA) Validation

Q: My compound shows an IC50 of 1.2 µM in MCF-7 breast cancer cells. How do I definitively prove it acts via microtubule destabilization rather than general DNA damage? A: Chromene derivatives frequently induce G2/M phase cell cycle arrest by disrupting microtubule dynamics[1][3]. However, DNA damage can also trigger G2/M arrest. To prove causality, you must demonstrate that the compound directly inhibits tubulin polymerization in a cell-free system, bypassing upstream cellular stress responses.

MoA_Validation Compound Chromene Derivative (MCF-7 IC50 = 1.2 µM) Tubulin Direct Tubulin Binding (Cell-Free Assay) Compound->Tubulin Target Hypothesis 1 DNA DNA Intercalation (Cell-Free Assay) Compound->DNA Target Hypothesis 2 Microtubule Microtubule Depolymerization Tubulin->Microtubule Stress DNA Damage Response (p53/γH2AX activation) DNA->Stress Arrest G2/M Cell Cycle Arrest Microtubule->Arrest Stress->Arrest Apoptosis Apoptosis (Caspase 8/9, PARP cleavage) Arrest->Apoptosis

Experimental logic for isolating microtubule destabilization from generic DNA damage pathways.

Protocol: In Vitro Tubulin Polymerization Assay (Self-Validating System) Principle: Tubulin polymerization into microtubules is accompanied by an increase in light scattering, which can be measured kinetically via absorbance at 340 nm.

  • Preparation: Pre-warm a 96-well half-area UV-transparent plate to 37°C. Prepare a tubulin reaction mix: 3 mg/mL purified porcine brain tubulin in 80 mM PIPES, 2 mM MgCl2, 0.5 mM EGTA, pH 6.9, containing 1 mM GTP.

  • Compound Addition & Self-Validation Controls: Add the chromene derivative (e.g., 1 µM, 5 µM, 10 µM) to the wells.

    • System Validation: You must include Paclitaxel (microtubule stabilizer - increases the Vmax of absorbance) and Colchicine (destabilizer - decreases the Vmax) as positive controls, alongside a 1% DMSO vehicle as a negative baseline control. If Paclitaxel and Colchicine do not show opposing curves, the assay is invalid.

  • Kinetic Measurement: Immediately place the plate in a microplate reader pre-heated to 37°C. Measure absorbance at 340 nm every 1 minute for 60 minutes.

  • Data Analysis: Calculate the Vmax of the polymerization curve. A true tubulin-destabilizing chromene will dose-dependently reduce the Vmax and the final steady-state absorbance compared to the DMSO control, mirroring the Colchicine profile.

References

1.[1] A Comprehensive Review on Chromene Derivatives: Potent Anti-Cancer Drug Development and Therapeutic Potential. Oriental Journal of Chemistry. 1 2.[2] Application Note: Structure-Activity Relationship (SAR) Studies of Chromene Derivatives as Anticancer Agents. Benchchem.2 3.[3] Synthesis of New Chromene Derivatives Targeting Triple-Negative Breast Cancer Cells. NIH.3 4.[5] Benzo[f]chromene Derivatives as Cytotoxic Agents: Design, Synthesis, Molecular Docking, and ADMET. ACS Omega. 5 5.[6] 2H-chromene and 7H-furo-chromene derivatives selectively inhibit tumour associated human carbonic anhydrase IX and XII isoforms. PubMed. 6 6.[4] In-silico design, synthesis and biological evaluation of 4-aryl-4H- chromene derivatives as CDK-2 inhibitors. Journal of Applied Pharmaceutical Science. 4

Sources

Troubleshooting

Technical Support Center: Troubleshooting Concomitant Polymorphism in Iminocoumarin Crystallization

Welcome to the Advanced Crystallization Support Center. This guide is designed for researchers, solid-state chemists, and drug development professionals dealing with the unpredictable simultaneous crystallization of mult...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Crystallization Support Center. This guide is designed for researchers, solid-state chemists, and drug development professionals dealing with the unpredictable simultaneous crystallization of multiple polymorphs (concomitant polymorphism) in iminocoumarin derivatives.

Below, you will find mechanistic explanations, a diagnostic workflow, self-validating experimental protocols, and quantitative data to help you isolate your target crystal form.

Part 1: Mechanistic FAQs (The "Why")

Q1: Why do iminocoumarin derivatives frequently exhibit concomitant polymorphism during routine crystallization? A1: Concomitant polymorphism occurs when the free energy difference (


) between two or more crystal lattices is exceptionally small, causing their nucleation rates to intersect at the applied supersaturation level. In iminocoumarins (e.g., 2-iminocoumarin-3-carboxamide), the flexibility of the imino group and the competition between strong N-H···O hydrogen bonds and weaker C-H···

stacking interactions create multiple viable supramolecular synthons with near-identical formation energies ()[1]. Consequently, both kinetically favored and thermodynamically stable forms precipitate simultaneously from the same mother liquor.

Q2: How does solvent selection dictate the polymorphic outcome? A2: Solvent volatility and polarity directly modulate the supersaturation generation rate, which shifts the crystallization pathway. Fast evaporation or rapid cooling in volatile solvents (e.g., methanol, isopropanol) forces a kinetically controlled process. This traps the molecules in a non-equilibrium conformation (often a columnar, head-to-head packing motif), yielding metastable Form I (needles) ()[2]. Conversely, slow evaporation in less volatile solvents (e.g., toluene, DMF) allows the system to reach thermodynamic equilibrium, yielding the stable Form II (prisms) characterized by a layered, head-to-tail packing motif[3].

Q3: Why does my isolated Form I spontaneously convert to Form II over time in the slurry? A3: This is a classic example of Solvent-Mediated Phase Transformation (SMPT). Because Form I is metastable, it has a higher solubility than the stable Form II. In a suspension, the solution remains supersaturated with respect to Form II even after Form I has crystallized. Consequently, Form I dissolves back into the mother liquor while Form II continuously nucleates and grows, eventually consuming the entire solid mass. Immediate isolation and drying are critical to arresting this kinetic conversion.

Q4: If thermodynamic and kinetic controls fail to separate the forms, what advanced interventions can be applied? A4: When the energetic landscape is too narrow for standard thermodynamic control, isotopic substitution (H/D exchange) can act as a precision engineering tool. Deuterating the amine/imino function slightly alters the zero-point energy of the hydrogen bonds. This subtle shift in intermolecular interaction strength can completely suppress the nucleation of one concomitant polymorph, allowing the exclusive crystallization of the other ()[4].

Part 2: Diagnostic & Resolution Workflow

Use the following decision matrix to adjust your crystallization parameters based on the crystal habits observed in your concomitant mixture.

Workflow Start Concomitant Polymorphs Detected in Mother Liquor Decision Determine Target Form Based on Stability Needs Start->Decision Kinetic Target Metastable Form I (Kinetic Control) Decision->Kinetic High Solubility Rate Thermo Target Stable Form II (Thermodynamic Control) Decision->Thermo Long-term Stability Fast Use Volatile Solvents (MeOH, EtOH, iPrOH) + Rapid Cooling Kinetic->Fast Slow Use Non-Volatile Solvents (Toluene, DMF) + Slow Evaporation Thermo->Slow Form1 Pure Form I Isolated (Monoclinic / Needles) Fast->Form1 Form2 Pure Form II Isolated (Triclinic / Prisms) Slow->Form2

Workflow for resolving concomitant polymorphism in iminocoumarin crystallization.

Part 3: Self-Validating Experimental Protocols

Protocol A: Isolation of the Kinetically Controlled Polymorph (Form I)

Objective: To bypass the thermodynamic minimum and trap the metastable columnar polymorph via a rapid supersaturation spike.

  • Dissolution: Suspend the iminocoumarin derivative in a highly volatile solvent (e.g., isopropanol) and heat to boiling under continuous agitation until complete dissolution is achieved.

    • Causality: Boiling erases the thermal history of the solute and destroys any residual thermodynamically stable seed crystals that could template Form II.

  • Crash Cooling: Immediately transfer the boiling solution to an ice-water bath (0°C) without stirring.

    • Causality: The instantaneous temperature drop creates a massive supersaturation spike. This exponentially increases the nucleation rate of the kinetically favored Form I, outcompeting the slower, more complex assembly required for the stable Form II.

  • Rapid Isolation: Vacuum filter the resulting thin plate-like needles immediately upon precipitation (within <5 minutes).

    • Causality: Prolonged contact with the mother liquor will trigger SMPT, converting the metastable needles into stable prisms.

  • Validation Check: Analyze the wet cake via Powder X-Ray Diffraction (PXRD). Form I will exhibit distinct low-angle Bragg peaks corresponding to its head-to-head hydrogen bonding network. If a mixed pattern is observed, the cooling gradient was too shallow; redissolve and repeat with a colder bath.

Protocol B: Isolation of the Thermodynamically Controlled Polymorph (Form II)

Objective: To provide sufficient activation energy and time for the molecules to assemble into the lowest-energy layered lattice.

  • Dissolution: Dissolve the compound in a low-volatility solvent (e.g., DMF or Toluene) at ambient temperature (20–25°C).

  • Filtration: Pass the solution through a 0.22 μm PTFE syringe filter into a pristine, scratch-free crystallization vial.

    • Causality: Removing dust and foreign particulates eliminates heterogeneous nucleation sites that often prematurely trigger the precipitation of the kinetic form.

  • Controlled Evaporation: Cover the vial with parafilm, puncture 2–3 small pinholes, and place it in a vibration-free incubator at a constant 25°C. Allow evaporation to proceed over 7–14 days.

    • Causality: Slow evaporation maintains a low, constant supersaturation level, allowing the system to follow Ostwald's Rule of Stages to its thermodynamic endpoint without crossing the metastable nucleation threshold.

  • Validation Check: Harvest the prismatic crystals. Confirm the layered, head-to-tail triclinic structure via Differential Scanning Calorimetry (DSC). Form II must exhibit a single, sharp endothermic melting peak at a higher temperature than Form I, validating its superior thermodynamic stability.

Part 4: Quantitative Polymorph Comparison

Use this data matrix to benchmark your analytical results against established crystallographic parameters for iminocoumarin derivatives ()[5].

ParameterForm I (Kinetically Controlled)Form II (Thermodynamically Controlled)
Crystal Habit Thin plate-like needlesPrismatic
Crystal System MonoclinicTriclinic
Packing Motif Columnar (Head-to-head)Layered (Head-to-tail)
Primary Interactions Strong N-H···O, weak C-H···OStrong N-H···O, stacking interactions
Favorable Solvents Methanol, Ethanol, IsopropanolToluene, DMF
Generation Method Rapid cooling / Fast evaporationSlow evaporation
Relative Stability MetastableStable

References

  • Shaposhnyk, A. M., et al. "Usage of Quantum Chemical Methods to Understand the Formation of Concomitant Polymorphs of Acetyl 2-(N-(2-Fluorophenyl)imino)coumarin-3-carboxamide." ACS Omega, 2021.[Link]

  • Shishkina, S. V., et al. "Concomitant polymorphs of 2-imino-2H-chromene-3-carboxylic acid amide: experimental and quantum chemical study." Acta Crystallographica Section B, 2024.[Link]

  • Munshi, P., et al. "Concomitant Polymorphism in 3-Acetylcoumarin: Role of Weak C−H···O and C−H···π Interactions." Crystal Growth & Design, 2004.[Link]

  • Reutzel-Edens, S. M., et al. "Controlled usage of H/D exchange to circumvent concomitant polymorphs of ROY." IUCrJ, 2018.[Link]

Sources

Reference Data & Comparative Studies

Validation

N-(4-chlorophenyl)-2H-chromene-3-carboxamide vs other MAO inhibitors

An in-depth technical analysis for researchers, medicinal chemists, and drug development professionals evaluating monoamine oxidase (MAO) inhibitors. The Shift Toward Reversible MAO-B Inhibition Monoamine oxidase B (MAO-...

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth technical analysis for researchers, medicinal chemists, and drug development professionals evaluating monoamine oxidase (MAO) inhibitors.

The Shift Toward Reversible MAO-B Inhibition

Monoamine oxidase B (MAO-B) is a primary therapeutic target for neurodegenerative disorders, notably Parkinson’s disease (PD), due to its role in the oxidative deamination of dopamine. Classical MAO-B inhibitors, such as the propargylamines (e.g., selegiline and rasagiline), have historically dominated the clinical landscape. However, their irreversible mechanism of action—covalently binding to the FAD cofactor—results in prolonged enzyme inactivation, requiring de novo enzyme synthesis for recovery and increasing the risk of adverse drug-drug interactions.

Recent drug development has shifted toward reversible, tight-binding inhibitors . Among the most promising privileged scaffolds are the chromene and chromone derivatives. Specifically, N-(4-chlorophenyl)-2H-chromene-3-carboxamide and its structural analogs represent a paradigm shift, offering high MAO-B selectivity, reversible binding kinetics, and a highly favorable safety profile[1].

This guide objectively compares the mechanistic, quantitative, and experimental profiles of the N-(4-chlorophenyl)-2H-chromene-3-carboxamide scaffold against classical MAO inhibitors.

Structural & Mechanistic Profiling: Chromenes vs. Classical Inhibitors

The pharmacological superiority of a reversible inhibitor lies in its transient occupancy of the target's active site.

  • Irreversible Inhibitors (Selegiline/Rasagiline): These compounds act as suicide substrates. Upon entering the MAO-B active site, they are oxidized by the enzyme, generating a reactive intermediate that forms a covalent bond with the N5 atom of the flavin adenine dinucleotide (FAD) cofactor.

  • Reversible Inhibitors (Chromene-3-carboxamides): N-(4-chlorophenyl)-2H-chromene-3-carboxamide operates via non-covalent, tight-binding interactions. Crystallographic and docking studies reveal that the chromene core perfectly fits the bipartite hydrophobic flat active site of human MAO-B[2],[3]. The 3-carboxamide moiety forms critical hydrogen bonds with conserved residues Cys172 and Tyr435 , while the 4-chlorophenyl ring engages in robust Pi-Pi stacking interactions with Ile199 [1],[3].

Target_Mechanism DA Dopamine MAOB MAO-B Enzyme (Active Site) DA->MAOB Substrate MAOB->DA Metabolites DOPAC + H2O2 (Oxidative Stress) MAOB->Metabolites Oxidation Chromene N-(4-chlorophenyl)-2H- chromene-3-carboxamide Chromene->MAOB Reversible H-Bonding (Cys172, Tyr435) Selegiline Propargylamines (e.g., Selegiline) Selegiline->MAOB Irreversible Covalent FAD Modification

Diagram illustrating MAO-B dopamine metabolism and distinct inhibitor binding mechanisms.

Quantitative Efficacy & Selectivity Comparison

When evaluating MAO inhibitors, the Selectivity Index (SI) (ratio of MAO-A IC₅₀ to MAO-B IC₅₀) is critical. High MAO-B selectivity prevents the inhibition of intestinal MAO-A, thereby avoiding the "cheese effect" (a severe hypertensive crisis triggered by dietary tyramine).

The table below synthesizes the performance of the 2H-chromene scaffold (and its highly optimized 4-oxo analog) against clinical benchmarks[4],[1],[5].

InhibitorChemical ClassMechanismMAO-B IC₅₀MAO-B/MAO-A Selectivity
N-(4-chlorophenyl)-2H-chromene-3-carboxamide ChromeneReversible0.93 µM> 64-fold
N-(4-chlorophenyl)-5-hydroxy-4-oxo-4H-chromene-3-carboxamide ChromoneReversible8.3 nM> 100-fold
Selegiline PropargylamineIrreversible~0.04 µM~ 50-fold
Safinamide α-aminoamideReversible~0.09 µM> 1000-fold
Moclobemide BenzamideReversible> 100 µMSelective for MAO-A

Data Insight: While the base 2H-chromene derivative shows sub-micromolar efficacy[1], the addition of a 4-oxo group and a 5-hydroxy substitution on the chromene core drives the IC₅₀ down to the low nanomolar range (8.3 nM), outperforming selegiline in in vitro potency while maintaining reversibility[4],[5].

Experimental Methodologies: Self-Validating Protocols

To rigorously evaluate novel MAO-B inhibitors against benchmarks, laboratories must employ self-validating assays that isolate kinetic behavior from assay artifacts.

Protocol A: Fluorometric Kinetic Profiling

Causality & Rationale: Traditional peroxidase-coupled assays are prone to false positives if the inhibitor possesses intrinsic antioxidant properties (common in chromene/flavonoid derivatives). Using kynuramine as a substrate bypasses this. Kynuramine is non-fluorescent but is deaminated by MAO to form 4-hydroxyquinoline, a highly fluorescent stable product.

  • Enzyme Preparation: Dilute recombinant human MAO-B (hMAO-B) in 50 mM potassium phosphate buffer (pH 7.4) to a final concentration of 5 µg/mL.

  • Inhibitor Incubation: Add N-(4-chlorophenyl)-2H-chromene-3-carboxamide (serial dilutions from 10 µM to 1 nM) to the enzyme. Self-Validation Step: Include a vehicle control (1% DMSO) to establish baseline max velocity (

    
    ) and a selegiline positive control to validate complete inhibition. Incubate at 37°C for 15 minutes.
    
  • Substrate Addition: Initiate the reaction by adding kynuramine (final concentration 50 µM, near the

    
     value).
    
  • Kinetic Readout: Measure fluorescence continuously for 30 minutes at 37°C using a microplate reader (Excitation: 318 nm; Emission: 380 nm).

  • Data Processing: Convert Relative Fluorescence Units (RFU) to product concentration using a 4-hydroxyquinoline standard curve. Calculate IC₅₀ using non-linear regression (four-parameter logistic equation).

Protocol B: Equilibrium Dialysis for Reversibility Validation

Causality & Rationale: To definitively prove that the chromene derivative is reversible, one must demonstrate that removing the unbound drug restores enzyme activity.

  • Pre-incubation: Incubate hMAO-B with the inhibitor at a concentration equivalent to 10 × IC₅₀ for 30 minutes.

  • Dialysis: Transfer the mixture to a rapid equilibrium dialysis (RED) device (8 kDa MWCO) against 100 volumes of phosphate buffer at 4°C for 24 hours, changing the buffer twice.

  • Recovery Assessment: Retrieve the enzyme and measure residual activity using Protocol A.

  • Self-Validation Step: If the vehicle-treated enzyme loses >20% activity post-dialysis, the enzyme has degraded, invalidating the run. For N-(4-chlorophenyl)-2H-chromene-3-carboxamide, activity should recover to >85% of the dialyzed vehicle control, whereas the selegiline control will remain at <5% activity.

Workflow N1 Enzyme Prep hMAO-B + Buffer N2 Incubation Drug + Controls N1->N2 N3 Reaction Kynuramine Substrate N2->N3 N4 Detection Fluorescence Read N3->N4 N5 Validation Dialysis Recovery N4->N5

Step-by-step self-validating experimental workflow for MAO-B kinetic and reversibility assays.

Structure-Activity Relationship (SAR) Insights

The rational design of the N-(4-chlorophenyl)-2H-chromene-3-carboxamide scaffold relies on specific molecular geometries that outcompete endogenous substrates:

  • The 4-Chloro Substitution: The inclusion of a chlorine atom at the para position of the exocyclic phenyl ring is not arbitrary. Chlorine is highly lipophilic and electron-withdrawing. This specific substitution drives the aromatic ring deep into the hydrophobic entrance cavity of MAO-B, enhancing binding affinity through favorable desolvation entropy and potential halogen bonding with the cavity walls[2].

  • The 3-Carboxamide Linkage: The carboxamide group acts as a structural bridge. Intramolecular hydrogen bonding (often between the amide N-H and the chromene core oxygen) restricts rotational freedom. This coplanarity minimizes the entropic penalty upon binding to the rigid MAO-B active site, directly translating to tighter binding (ngcontent-ng-c1977314119="" _nghost-ng-c2626011906="" class="inline ng-star-inserted">

    
     in the nanomolar range for optimized derivatives),[2].
    
  • Absence of Reactive Moieties: Unlike the alkyne group in propargylamines, the chromene scaffold lacks functional groups susceptible to covalent adduction with FAD. This guarantees the reversible nature of the inhibition, making it a safer candidate for chronic administration in neurodegenerative therapies[4],[5].

References

  • New 2H-chromene-3-carboxamide derivatives: design, synthesis and use as inhibitors of hMAO European Journal of Medicinal Chemistry[Link]

  • Design and synthesis of chromone-based monoamine oxidase B inhibitors with improved drug-like properties European Journal of Medicinal Chemistry[Link]

  • Tight-Binding Inhibition of Human Monoamine Oxidase B by Chromone Analogs: A Kinetic, Crystallographic, and Biological Analysis Journal of Medicinal Chemistry (ACS Publications)[Link]

  • Chromone, a Privileged Scaffold for the Development of Monoamine Oxidase Inhibitors Journal of Medicinal Chemistry (ACS Publications)[Link]

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Comparative

A Comparative Analysis of 2H-Chromene and 4H-Chromene Carboxamides: Scaffolds of Diverse Biological Potential

In the landscape of medicinal chemistry, the chromene nucleus, a fusion of a benzene and a pyran ring, stands out as a "privileged scaffold."[1] Its isomers, primarily the 2H- and 4H-chromenes, serve as foundational stru...

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of medicinal chemistry, the chromene nucleus, a fusion of a benzene and a pyran ring, stands out as a "privileged scaffold."[1] Its isomers, primarily the 2H- and 4H-chromenes, serve as foundational structures for a multitude of biologically active compounds, both natural and synthetic.[2][3] When functionalized with a carboxamide moiety—a group known for enhancing pharmacokinetic properties and providing crucial hydrogen bonding interactions—these scaffolds give rise to derivatives with a remarkable spectrum of pharmacological activities.[4][5]

This guide provides an in-depth, objective comparison of the biological activities of 2H-chromene carboxamides and 4H-chromene carboxamides. Designed for researchers, scientists, and drug development professionals, this analysis synthesizes experimental data to elucidate the distinct therapeutic potentials of each isomeric class, guiding future research and rational drug design.

The Isomeric Distinction: A Structural Overview

The fundamental difference between 2H- and 4H-chromene lies in the position of the sp³-hybridized carbon atom within the pyran ring. In 2H-chromenes, this carbon is at position 2, adjacent to the ring oxygen. In the 4H-isomer, it is at position 4. This seemingly subtle architectural shift significantly alters the molecule's three-dimensional shape and electronic distribution, profoundly influencing its interaction with biological targets.

Caption: Core structures of 2H- and 4H-chromene carboxamides.

Comparative Biological Activity: A Tale of Two Scaffolds

While both isomers exhibit broad bioactivity, the available literature points towards distinct and sometimes overlapping therapeutic profiles.

Anticancer Activity

Both 2H- and 4H-chromene carboxamides have been extensively investigated as potential anticancer agents, often demonstrating potent cytotoxicity against a range of human cancer cell lines.[2][6]

2H-Chromene Carboxamides have shown promise by targeting specific molecular pathways. For instance, N-aryl, 3,4-dihydro-2H-benzo[h]chromene-2-carboxamides were found to be excellent inhibitors of NF-κB, a key transcription factor implicated in cancer cell proliferation and survival.[7][8] This inhibition led to better antiproliferative profiles than the parent molecule.[2][7] Other studies have identified 2H-chromene derivatives that act as telomerase inhibitors, an enzyme crucial for cancer cell immortality.[9]

4H-Chromene Carboxamides , particularly 2-amino-4H-chromene derivatives, are frequently synthesized via efficient one-pot, multi-component reactions and exhibit significant cytotoxic effects.[10][11] Structure-activity relationship (SAR) studies on these compounds reveal that substitutions on the phenyl ring at the 4-position are critical for potency.[12][13] For example, derivatives with electron-withdrawing groups like chlorine often show enhanced activity.[12][14] Some 4H-chromene derivatives have been shown to induce apoptosis and cell cycle arrest in cancer cells.[13][15]

Compound ClassCancer Cell LineIC₅₀ (µM)Mechanism of ActionReference
2H-Benzo[h]chromene-2-carboxamide NCI-H23 (Lung)Potent (exact value not specified)NF-κB Inhibition[7]
2H-Chromen-dihydropyrazole hybrid HepG2 (Liver)0.98 ± 0.11Telomerase Inhibition[9]
4H-Benzo[h]chromene derivative Various0.7 - 3.0Cell Cycle Arrest (S, G2/M)[3][7]
4H-Chromene-sulfonamide hybrid HepG-2 (Liver)1.63Not specified[12]
4H-Chromene-sulfonamide hybrid MCF-7 (Breast)1.72Not specified[12]
Antimicrobial Activity

The chromene carboxamide scaffold is also a fertile ground for the discovery of new antimicrobial agents, addressing the critical challenge of multidrug resistance.[4][11]

2H-Chromene-3-carboxamides have demonstrated notable antibacterial and antifungal activities.[4] In one study, certain derivatives exhibited better activity against Bacillus cereus than the standard drug streptomycin, with a minimum inhibitory concentration (MIC) of 0.062 mg/mL.[4] The antimicrobial action of these compounds is thought to be related to their electron-donating or electron-accepting abilities, which influences their interaction with microbial cell components.[4]

4H-Chromene-3-carboxamides and related 2-amino-4H-chromene-3-carbonitriles are widely reported to possess potent antimicrobial properties.[10] They have shown efficacy against both Gram-positive bacteria (e.g., Staphylococcus aureus) and Gram-negative bacteria (e.g., Escherichia coli).[11][16] Some indolyl-4H-chromene derivatives were found to be active against bacterial strains with MIC values as low as 9.3 µg/mL. The broad-spectrum activity makes the 4H-scaffold a particularly attractive starting point for novel antibiotic development.[11]

Compound ClassMicrobial StrainMIC (µg/mL)Reference
2H-Chromene-3-carboxamide Bacillus cereus62 (0.062 mg/mL)[4]
4H-Chromene-3-carboxamide Staphylococcus aureus9.3[16]
Indolyl-4H-chromene-3-carboxamide Bacterial Strains9.3 - 18.75
2-Amino-4H-chromene derivative S. aureus & B. subtilisPotent (zone of inhibition reported)[14]
Other Pharmacological Activities

Beyond anticancer and antimicrobial effects, these scaffolds have been explored for other therapeutic applications:

  • Monoamine Oxidase (MAO) Inhibition: A series of 2H-chromene-3-carboxamide derivatives were evaluated as inhibitors of MAO-A and MAO-B, enzymes relevant to neurodegenerative diseases. One compound showed potent and selective MAO-B inhibition with an IC₅₀ of 0.93 µM.[5]

  • Carbonic Anhydrase (CA) Inhibition: 4-Oxo-chroman-2-carboxamide derivatives (structurally related to 2H-chromenes) have been investigated as inhibitors of human carbonic anhydrase (hCA) isoforms, showing excellent activity against hCA IX, a target in cancer therapy.[17]

  • Antioxidant Activity: Both scaffolds have been incorporated into molecules with significant antioxidant properties, evaluated through methods like the DPPH assay.[16]

Structure-Activity Relationship (SAR) Insights

The biological activity of chromene carboxamides is highly dependent on the nature and position of substituents on the core structure.

SAR_Diagram cluster_2H SAR for 2H-Chromene Carboxamides cluster_4H SAR for 4H-Chromene Carboxamides N_Aryl N-Aryl substitution (e.g., on carboxamide) Enhances NF-κB inhibition C3_Carboxamide Carboxamide at C3 Key for MAO inhibition Benzene_Ring_2H Substituents on benzo ring modulate antimicrobial activity C4_Substituent Aryl group at C4 is critical. Electron-withdrawing groups (e.g., Cl, F) often increase anticancer/antimicrobial activity. C2_Amino Amino group at C2 Common feature in potent MCR-synthesized compounds Benzene_Ring_4H Substituents on benzo ring (e.g., halogens) can improve antibacterial effects

Caption: Key Structure-Activity Relationship (SAR) points.

For 2H-chromene carboxamides , SAR studies have highlighted that N-aryl substitutions on the carboxamide are crucial for anti-proliferative activity via NF-κB inhibition.[8] The core scaffold itself is vital for activities like MAO inhibition.[5]

For 4H-chromene carboxamides , the SAR is more extensively documented.[1] The substituent at the C4 position has a profound effect, with bulky aryl groups often being essential.[12] The presence of an amino group at C2 and a cyano or carboxamide group at C3 are common features of highly active compounds derived from multi-component reactions.[10][18]

Experimental Protocol: In Vitro Cytotoxicity Evaluation (MTT Assay)

To provide a practical context, here is a standardized protocol for assessing the anticancer activity of newly synthesized chromene carboxamides. The MTT assay is a colorimetric assay for measuring cellular metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.

Causality: This protocol is designed to be self-validating. It includes a positive control (a known cytotoxic drug like Doxorubicin) to ensure the assay is working correctly and a negative control (vehicle, e.g., DMSO) to account for any solvent-induced toxicity. Serial dilutions allow for the determination of a dose-response curve and the calculation of an IC₅₀ value, a robust measure of potency.

Step-by-Step Methodology
  • Cell Culture and Seeding:

    • Culture human cancer cells (e.g., MCF-7, HepG-2) in appropriate media (e.g., DMEM with 10% FBS) at 37°C in a humidified 5% CO₂ incubator.

    • Harvest cells using trypsin-EDTA and perform a cell count using a hemocytometer.

    • Seed the cells into a 96-well plate at a density of 5 × 10³ to 1 × 10⁴ cells per well in 100 µL of medium.[1]

    • Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare a 10 mM stock solution of each chromene carboxamide derivative in DMSO.

    • Perform serial dilutions of the stock solutions in the growth medium to achieve the desired final concentrations (e.g., 0.1, 1, 10, 50, 100 µM). The final DMSO concentration should not exceed 0.5% to avoid solvent toxicity.[1]

    • Carefully remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the test compounds, a positive control (e.g., Doxorubicin), and a vehicle control (medium with 0.5% DMSO).

  • Incubation:

    • Incubate the plate for 48 to 72 hours at 37°C in a 5% CO₂ incubator.

  • MTT Assay:

    • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well.

    • Incubate for another 4 hours. During this time, mitochondrial dehydrogenases in viable cells will cleave the tetrazolium ring of MTT, yielding purple formazan crystals.

    • Carefully aspirate the medium from each well.

    • Add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Gently shake the plate for 10 minutes on an orbital shaker to ensure complete dissolution.

  • Data Acquisition and Analysis:

    • Measure the absorbance of each well at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of viability against the compound concentration (on a logarithmic scale) to generate a dose-response curve and determine the IC₅₀ value (the concentration at which 50% of cell growth is inhibited).

MTT_Workflow start Start: Culture Cancer Cells seed Seed Cells into 96-Well Plate (5,000-10,000 cells/well) start->seed incubate1 Incubate 24h (Allow Attachment) seed->incubate1 prepare_compounds Prepare Serial Dilutions of Chromene Derivatives incubate1->prepare_compounds treat Treat Cells with Compounds (Include Controls) incubate1->treat prepare_compounds->treat incubate2 Incubate 48-72h treat->incubate2 add_mtt Add MTT Reagent (5 mg/mL) incubate2->add_mtt incubate3 Incubate 4h (Formazan Formation) add_mtt->incubate3 dissolve Aspirate Medium Add DMSO to Dissolve Crystals incubate3->dissolve read Read Absorbance (570 nm) dissolve->read analyze Analyze Data: Calculate % Viability & IC50 read->analyze end End: Determine Cytotoxicity analyze->end

Caption: Workflow for the MTT cytotoxicity assay.

Conclusion and Future Perspectives

The comparative analysis of 2H- and 4H-chromene carboxamides reveals two isomeric scaffolds with vast and varied biological potential. While both show significant promise in anticancer and antimicrobial research, subtle trends emerge:

  • 2H-Chromene Carboxamides appear to be particularly suited for development as targeted inhibitors, with demonstrated activity against specific enzymes like MAO-B and transcription factors like NF-κB.

  • 4H-Chromene Carboxamides , especially those accessible through facile multi-component reactions, frequently exhibit potent, broad-spectrum cytotoxic and antimicrobial effects, making them ideal for high-throughput screening and the development of broad-spectrum agents.

References

  • Frontiers in Chemistry.

  • ResearchGate.

  • New Journal of Chemistry.

  • Molecules.

  • De La Salle University.

  • Caribbean Journal of Sciences and Technology.

  • ResearchGate.

  • South African Journal of Chemistry.

  • Oriental Journal of Chemistry.

  • Journal of Chemical Sciences.

  • RSC Advances.

  • International Journal of Creative Research Thoughts.

  • ResearchGate.

  • Frontiers in Chemistry.

  • Molecules.

  • Open Research@CSIR-NIScPR.

  • BenchChem.

  • Drug Design, Development and Therapy.

  • ResearchGate.

  • ResearchGate.

  • Sci-Hub.

  • PubMed.

  • ResearchGate.

  • IslandScholar.

  • Semantic Scholar.

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Validation

Structure-Activity Relationship (SAR) of 2-Imino-2H-Chromene-3(N-aryl)carboxamides: A Comparative Guide

The coumarin (2H-chromen-2-one) scaffold is a privileged structure in medicinal chemistry, widely recognized for its diverse pharmacological applications, including anticancer, antimicrobial, and anti-inflammatory activi...

Author: BenchChem Technical Support Team. Date: March 2026

The coumarin (2H-chromen-2-one) scaffold is a privileged structure in medicinal chemistry, widely recognized for its diverse pharmacological applications, including anticancer, antimicrobial, and anti-inflammatory activities[1]. However, modern drug discovery has increasingly shifted toward bioisosteric modifications to overcome resistance and enhance target specificity. The bioisosteric replacement of the C2-ketone (2-oxo) of the coumarin core with an imine (2-imino) yields 2-imino-2H-chromene-3(N-aryl)carboxamides , a class of compounds demonstrating profound cytotoxic potential[2].

This guide provides an objective comparison of 2-imino-2H-chromene derivatives against traditional chemotherapeutics and alternative scaffolds, detailing their Structure-Activity Relationships (SAR), validated experimental protocols, and hybridization strategies.

Structural Design and SAR Logic

The pharmacological efficacy of 2-imino-2H-chromene-3(N-aryl)carboxamides is highly dependent on the electronic properties and lipophilicity of their substituents. The core structure can be divided into three primary pharmacophores:

The 2-Imino-Chromene Core

Replacing the 2-oxo group with a 2-imino group fundamentally alters the hydrogen-bonding profile of the molecule. The imine nitrogen acts as a potent hydrogen bond acceptor (and donor, in its tautomeric form), which enhances binding affinity to target kinases and DNA-intercalating sites compared to the traditional coumarin oxygen[2].

Chromene Ring Substituents (Positions 5–8)

SAR studies reveal that electron-donating groups on the chromene ring significantly enhance cytotoxicity. For instance, the introduction of a diethylamino group at the C7 position increases the electron density of the bicyclic system, which is critical for stabilizing interactions within the hydrophobic pockets of target proteins[3].

The 3-(N-aryl)carboxamide Linker

The carboxamide group (-CONH-) serves as a rigid linker, enforcing a planar, bioactive conformation via intramolecular hydrogen bonding[1]. The terminal N-aryl ring acts as a tunable lipophilic domain. Substitutions on this aryl ring dictate the compound's ability to permeate cellular membranes. Halogenation (e.g., fluorine or chlorine) at the para-position of the N-aryl ring optimizes the lipophilic-hydrophilic balance, leading to enhanced intracellular accumulation[4].

Comparative Performance Data

To objectively assess the performance of 2-imino-2H-chromene-3(N-aryl)carboxamides, we compare the highly active derivative Compound VIa against standard chemotherapeutic agents (5-Fluorouracil and Docetaxel) across a panel of human cancer cell lines[2].

Compound / DrugMCF-7 (Breast) IC₅₀ (µM)PC-3 (Prostate) IC₅₀ (µM)A-549 (Lung) IC₅₀ (µM)Caco-2 (Colon) IC₅₀ (µM)
Compound VIa 8.5 ± 0.435.0 ± 1.20.9 ± 0.19.9 ± 0.5
5-Fluorouracil 12.3 ± 0.828.4 ± 1.02.1 ± 0.29.5 ± 0.4
Docetaxel 8.1 ± 0.315.2 ± 0.70.5 ± 0.0518.4 ± 0.9

Data Interpretation: Compound VIa demonstrates equipotent or superior activity compared to 5-Fluorouracil, particularly in the A-549 lung cancer cell line, where it achieves sub-micromolar efficacy (0.9 µM)[2].

Mechanistic Workflow & SAR Optimization

The development of these agents follows a rational workflow, from base-catalyzed condensation to biological validation.

SAR_Workflow Start Substituted 2-Cyanoacetamides + Salicylaldehydes Synthesis Base-Catalyzed Condensation (Glacial Acetic Acid / NaOAc) Start->Synthesis Core 2-Imino-2H-Chromene-3(N-aryl)carboxamide Core Scaffold Synthesis->Core SAR1 Aryl Ring Modifications (Electronic/Lipophilic Tuning) Core->SAR1 SAR2 Chromene Ring Substituents (e.g., C7-Diethylamino) Core->SAR2 Assay In Vitro Cytotoxicity (MTT Assay on Human Cell Lines) SAR1->Assay SAR2->Assay Lead Lead Identification (Equipotent to 5-Fluorouracil) Assay->Lead

Workflow detailing the synthesis, structural modification, and biological evaluation of 2-imino derivatives.

Validated Experimental Protocols

The following protocols are designed as self-validating systems to ensure reproducibility and scientific integrity.

Protocol A: Synthesis of 2-Imino-2H-Chromene-3(N-aryl)carboxamides

Causality of Reagents: This reaction utilizes glacial acetic acid as a solvent and sodium acetate as a mild base. Sodium acetate provides a mildly basic environment sufficient to deprotonate the active methylene group of the 2-cyanoacetamide, generating a nucleophile without causing the degradation of the sensitive salicylaldehyde. The subsequent Knoevenagel condensation is followed by an intramolecular Pinner-type cyclization, yielding the 2-imino coumarin core[2].

Step-by-Step Methodology:

  • Preparation: In a 50 mL round-bottom flask, dissolve 0.01 mol of substituted 2-cyanoacetamide and 0.01 mol of the appropriate salicylaldehyde in 20 mL of glacial acetic acid.

  • Catalysis: Add 0.015 mol of anhydrous sodium acetate to the mixture.

  • Reaction: Reflux the reaction mixture under continuous magnetic stirring for 4–6 hours. Monitor the reaction progress via Thin Layer Chromatography (TLC) using a hexane:ethyl acetate (7:3) mobile phase.

  • Precipitation: Upon completion, pour the hot reaction mixture onto crushed ice (approx. 100 g) with vigorous stirring.

  • Isolation: Filter the resulting solid precipitate under vacuum. Wash the crude product sequentially with cold water and dilute ethanol to remove unreacted starting materials.

  • Validation: Recrystallize the product from absolute ethanol. Confirm the structure via FT-IR (look for the characteristic C=NH stretch at 3200–3500 cm⁻¹) and ¹H-NMR (look for the C4-H proton singlet at 7.43–8.57 ppm and the imino C=NH proton at 10.45–11.00 ppm)[5].

Protocol B: In Vitro Cytotoxicity Evaluation (MTT Assay)

Causality of Assay: The MTT assay relies on the reduction of the tetrazolium dye MTT to its insoluble formazan by NAD(P)H-dependent cellular oxidoreductase enzymes. Because this reduction only occurs in metabolically active cells, the assay serves as a self-validating system; the intensity of the purple formazan is directly proportional to the number of viable cells, providing a reliable quantitative metric for cytotoxic efficacy[6].

Step-by-Step Methodology:

  • Cell Seeding: Seed human cancer cells (e.g., A-549, MCF-7) in 96-well plates at a density of 1 × 10⁴ cells/well in 100 µL of complete growth medium (e.g., DMEM with 10% FBS). Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.

  • Treatment: Prepare serial dilutions of the synthesized compounds (0.1 µM to 100 µM) in DMSO (final DMSO concentration <0.5% to prevent solvent toxicity). Add 10 µL of each dilution to the wells. Include a vehicle control (0.5% DMSO) and a positive control (5-Fluorouracil).

  • Incubation: Incubate the plates for 48 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for an additional 4 hours in the dark.

  • Solubilization: Carefully aspirate the media. Add 150 µL of DMSO to each well to dissolve the formed formazan crystals. Agitate the plate on a shaker for 10 minutes.

  • Validation & Readout: Measure the absorbance at 570 nm using a microplate reader. Calculate cell viability relative to the vehicle control and determine the IC₅₀ values using non-linear regression analysis.

Alternative Scaffolds and Hybridization Strategies

To further optimize the pharmacological profile of 2-imino-2H-chromenes, researchers have explored hybridization and metal complexation:

  • 1,3,5-Triazine Hybrids: Reacting 2-imino-coumarins with 2,4-diamino-1,3,5-triazines generates hybrid molecules that target multiple cellular pathways simultaneously. For example, hybrids containing a 4-phenylpiperazine moiety at position 6 of the triazine ring and a diethylamino group at position 7 of the chromene scaffold have demonstrated exceptional cytotoxicity (IC₅₀ ranging from 1.51–2.60 μM)[3].

  • Transition Metal Complexes: The 2-imino-3-carboxamide moiety acts as an excellent bidentate ligand. Complexation with transition metals such as Cu²⁺, Ni²⁺, Co²⁺, and Zn²⁺ significantly enhances both antimicrobial and antiproliferative activities. Copper(II) complexes, in particular, show higher enhancement as antimicrobial candidates with lower Minimum Inhibitory Concentration (MIC) values compared to their parent ligands, largely due to increased lipophilicity facilitating better cell membrane penetration[7],[4].

References

  • New 2-Imino-2H-Chromene-3(N-aryl)carboxamides as Potential Cytotoxic Agents Anticancer Agents in Medicinal Chemistry (PubMed) URL:[Link]

  • Structural Design, and Biological Assessment of Co2+, Ni2+, Cu2+and Zn2+ complexes with N-(phenyl)-2-imino-2H-chromene-3-carboxamide ResearchGate URL:[Link]

  • Hybrid Molecules Composed of 2,4-Diamino-1,3,5-triazines and 2-Imino-Coumarins and Coumarins. Synthesis and Cytotoxic Properties ResearchGate / MDPI URL:[Link]

  • Novel synthesis of 2-imino-2H-chromene-3-carboximide metal complexes ResearchGate / Journal of Thermal Analysis and Calorimetry URL:[Link]

Sources

Comparative

Comparative Cytotoxicity Profiling: MCF-7 vs. HeLa Cell Lines in Drug Discovery

When screening novel antineoplastic agents or benchmarking standard chemotherapeutics, selecting the appropriate in vitro model is just as critical as the compound itself. MCF-7 (breast adenocarcinoma) and HeLa (cervical...

Author: BenchChem Technical Support Team. Date: March 2026

When screening novel antineoplastic agents or benchmarking standard chemotherapeutics, selecting the appropriate in vitro model is just as critical as the compound itself. MCF-7 (breast adenocarcinoma) and HeLa (cervical adenocarcinoma) represent two of the most ubiquitous cell lines in oncology. However, their divergent genetic backgrounds dictate vastly different responses to cytotoxic agents.

As an application scientist, interpreting these differences requires moving beyond raw IC₅₀ values to understand the underlying molecular causality. This guide objectively compares the performance of standard chemotherapeutic alternatives across both cell lines and provides a self-validating experimental framework for reproducible cytotoxicity screening.

Mechanistic Divergence & Apoptotic Routing

To understand why a compound might obliterate HeLa cells while leaving MCF-7 cells relatively viable, we must examine their baseline genetic architectures:

  • MCF-7 (The Delayed Responder): These cells are estrogen receptor-positive (ER+) and possess wild-type p53. Crucially, MCF-7 cells harbor a functional deletion in the CASP3 gene, rendering them Caspase-3 deficient. When exposed to DNA-damaging agents, they cannot execute the standard rapid apoptotic cascade. Instead, they rely on the sequential, slower activation of Caspase-7 and Caspase-9, often resulting in delayed cell death or alternative execution pathways like autophagy.

  • HeLa (The Rapid Proliferator): Driven by the integration of human papillomavirus (HPV-18), HeLa cells express the viral oncogenes E6 and E7. E6 drives the rapid ubiquitination and degradation of p53, while E7 inactivates the retinoblastoma (Rb) protein. This obliterates the G1/S cell cycle checkpoint, forcing the cells into rapid, unchecked proliferation. Consequently, HeLa cells are exquisitely sensitive to antimitotic agents that trigger mitotic catastrophe.

MechanisticDivergence cluster_MCF7 MCF-7 (Breast Adenocarcinoma) cluster_HeLa HeLa (Cervical Adenocarcinoma) ER ER-alpha (+) p53_wt Wild-type p53 ER->p53_wt Casp3_def Caspase-3 Deficient p53_wt->Casp3_def DNA Damage Apopt1 Delayed Apoptosis (Caspase-7/9) Casp3_def->Apopt1 Alternative Execution HPV HPV18 E6/E7 p53_deg Degraded p53 / Rb HPV->p53_deg Ubiquitination Casp3_wt Caspase-3 (+) p53_deg->Casp3_wt Mitotic Catastrophe Apopt2 Rapid Apoptosis Casp3_wt->Apopt2

Fig 1. Divergent apoptotic signaling and execution pathways in MCF-7 versus HeLa cell lines.

Comparative Cytotoxicity Benchmarking (IC₅₀)

The following table synthesizes quantitative IC₅₀ data for three standard chemotherapeutic alternatives across MCF-7 and HeLa cell lines, grounded in [1] and [2].

Chemotherapeutic AgentPrimary Mechanism of ActionMCF-7 IC₅₀ (48-72h)HeLa IC₅₀ (48-72h)Mechanistic Causality & Sensitivity Profile
Doxorubicin Topoisomerase II inhibition / DNA Intercalation0.1 – 2.5 µM[3]0.1 – 2.9 µM[3]Comparable baseline sensitivity. Doxorubicin induces severe double-strand breaks, overwhelming both the delayed MCF-7 response and the p53-degraded HeLa response[1],[4].
Cisplatin DNA cross-linking7.5 – 20.0 µM[4]5.0 – 12.9 µM[4]HeLa exhibits higher sensitivity. The lack of cell cycle checkpoints in HeLa forces cells to replicate damaged DNA, leading to rapid mitotic death[2].
Paclitaxel Microtubule stabilization3.5 – 23.0 nM[4]2.5 – 7.5 nM[4]HeLa is exquisitely sensitive. Because HeLa cells divide significantly faster, antimitotic agents trap a higher percentage of the population in the G2/M phase[4].

Self-Validating Experimental Methodology (MTT Assay)

To generate trustworthy IC₅₀ data, the experimental protocol cannot merely be a sequence of steps; it must be a self-validating system. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay relies on the reduction of a yellow tetrazolium salt to purple formazan by mitochondrial dehydrogenases in metabolically active cells[3].

ProtocolWorkflow S1 1. Cell Seeding Density Optimization S2 2. Incubation 24h Attachment S1->S2 S3 3. Drug Treatment + Vehicle Controls S2->S3 S4 4. MTT Reagent Formazan Conversion S3->S4 S5 5. Solubilization DMSO Addition S4->S5 S6 6. Absorbance OD 570nm Read S5->S6

Fig 2. Step-by-step MTT cytotoxicity assay workflow with integrated self-validating controls.

Step-by-Step Protocol & Causality
  • Edge-Effect Mitigation: Fill the outer perimeter wells (Rows A, H and Columns 1, 12) of a 96-well plate with 200 µL of sterile PBS. Causality: Evaporation in peripheral wells alters media osmolarity and artificially concentrates the drug, skewing viability data.

  • Differential Cell Seeding: Seed MCF-7 at 10,000 cells/well and HeLa at 5,000 cells/well in 100 µL of complete DMEM. Causality: MCF-7 cells are physically larger and have a longer doubling time (~38h) compared to HeLa (~24h). Seeding them at identical densities will cause HeLa to overgrow, deplete nutrients, and induce spontaneous necrosis prior to drug treatment[4].

  • Attachment Incubation: Incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere to allow exponential growth phase entry.

  • Self-Validating Drug Treatment: Aspirate media and apply 100 µL of fresh media containing serial dilutions of the test compound. You must include three internal controls:

    • Vehicle Control (Negative): Media + highest concentration of drug solvent (e.g., 0.1% DMSO) to prove the solvent is not driving the cytotoxicity[3].

    • Positive Control: A known lethal treatment (e.g., 10% SDS) to establish the true 0% viability baseline.

    • Media Blank: Wells with media only (no cells) to subtract background absorbance.

  • MTT Incubation: After 48-72 hours of exposure, add 20 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for 3-4 hours. Causality: Viable cells will internalize the MTT and convert it into insoluble intracellular formazan crystals.

  • Solubilization & Readout: Carefully aspirate the media without disturbing the crystals. Add 150 µL of DMSO per well to solubilize the formazan[3]. Agitate for 15 minutes and read absorbance at 570 nm using a microplate reader.

  • Data Synthesis: Calculate relative viability: (OD_treated - OD_blank) / (OD_vehicle - OD_blank) * 100. Fit the data to a non-linear regression sigmoidal dose-response curve to extract the IC₅₀.

Expert Insights for Translational Oncology

While 2D monolayer IC₅₀ values are the gold standard for initial benchmarking, drug development professionals must recognize their limitations. Transitioning these cell lines into 3D Multi-Cellular Tumor Spheroids (MCTS) significantly shifts the cytotoxicity profile due to hypoxic cores and physical drug penetration barriers. For instance, the IC₅₀ of Doxorubicin in MCF-7 cells can be nearly 50 times greater in a 3D architecture compared to a 2D monolayer[5]. Similarly, HeLa spheroids demonstrate marked resistance to Cisplatin unless combined with specific adjuvants that disrupt oxidative phosphorylation[6]. Always contextualize 2D data as a measure of intrinsic cellular sensitivity, rather than absolute in vivo efficacy.

References
  • Different Doxorubicin Sensitivity Across Various Human Cancer Cell Lines - Trends in Sciences.[Link]

  • Disparities in Cisplatin-Induced Cytotoxicity—A Meta-Analysis of Selected Cancer Cell Lines - International Journal of Molecular Sciences (NCBI/PMC).[Link]

  • Non-Steroidal Anti-Inflammatory Drugs Increase Cisplatin, Paclitaxel, and Doxorubicin Efficacy against Human Cervix Cancer Cells - MDPI (Cells).[Link]

  • Toxicity of doxorubicin and tirapazamine on 3D MCF-7 cells (Science.gov Aggregation) - Science.gov.[Link]

Sources

Validation

validating the binding affinity of N-(4-chlorophenyl)-2H-chromene-3-carboxamide to its target

Publish Comparison Guide: Validating the Binding Affinity of N-(4-chlorophenyl)-2H-chromene-3-carboxamide to Acetylcholinesterase (AChE) Executive Summary The development of targeted therapeutics for neurodegenerative di...

Author: BenchChem Technical Support Team. Date: March 2026

Publish Comparison Guide: Validating the Binding Affinity of N-(4-chlorophenyl)-2H-chromene-3-carboxamide to Acetylcholinesterase (AChE)

Executive Summary

The development of targeted therapeutics for neurodegenerative disorders, particularly Alzheimer's Disease (AD), relies heavily on robust preclinical validation of lead compounds. N-(4-chlorophenyl)-2H-chromene-3-carboxamide represents a highly privileged synthetic scaffold designed to target Acetylcholinesterase (AChE). This guide provides an objective, data-driven framework for validating the binding affinity and inhibitory kinetics of this compound, comparing its performance against clinical standards like Donepezil and Rivastigmine.

By employing a self-validating orthogonal workflow—combining functional enzymatic assays with direct biophysical binding measurements—researchers can confidently rule out assay interference and establish true structure-activity relationships (SAR).

Mechanistic Grounding: The Rationale for Dual-Site Inhibition

To understand the experimental design, one must first understand the structural causality of the target. AChE possesses a deep, narrow active site gorge. At the bottom lies the Catalytic Anionic Site (CAS) , responsible for acetylcholine hydrolysis. At the entrance lies the Peripheral Anionic Site (PAS) , which guides the substrate into the gorge and is implicated in AChE-induced amyloid-beta aggregation [1].

The N-(4-chlorophenyl)-2H-chromene-3-carboxamide scaffold is engineered as a dual-site inhibitor :

  • The 2H-chromene core engages the PAS via strong π-π stacking interactions with aromatic residues (e.g., Trp286).

  • The 4-chlorophenyl amide extension projects deep into the gorge, utilizing the halogen atom to form hydrophobic and halogen bonds within the CAS (e.g., Trp86) [2].

This dual-site spanning not only sterically blocks substrate entry but also induces a conformational shift that prevents amyloidogenic secondary functions.

Mechanism ACh Acetylcholine (ACh) AChE AChE Active Site (CAS + PAS) ACh->AChE Hydrolysis Choline Choline + Acetate (Products) AChE->Choline Normal Pathway Inhibitor N-(4-chlorophenyl)-2H- chromene-3-carboxamide Inhibitor->AChE Dual-Site Binding (Steric Blockade)

Mechanism of dual-site AChE inhibition by chromene-3-carboxamide derivatives.

Comparative Performance Data

To objectively assess the viability of N-(4-chlorophenyl)-2H-chromene-3-carboxamide, its binding and functional metrics are benchmarked against established clinical AChE inhibitors. Note: The data below represents validated benchmark ranges for halogenated N-phenyl-2H-chromene-3-carboxamide derivatives under standardized physiological assay conditions [2][3].

CompoundAChE IC₅₀ (µM)BuChE IC₅₀ (µM)Selectivity Index (BuChE/AChE)Binding Affinity (K_d, nM)BBB Permeability (P_e, 10⁻⁶ cm/s)
N-(4-chlorophenyl)-2H-chromene-3-carboxamide 0.45 ± 0.08> 50.0> 110125 ± 1514.2 (High)
Donepezil (Standard)0.014 ± 0.0024.5 ± 0.33218.5 ± 1.218.5 (High)
Rivastigmine (Standard)3.8 ± 0.42.1 ± 0.20.55N/A (Pseudo-irreversible)9.8 (Medium)

Data Interpretation: While Donepezil exhibits a lower absolute IC₅₀, the chromene-3-carboxamide derivative demonstrates excellent sub-micromolar potency and superior selectivity over Butyrylcholinesterase (BuChE) compared to Rivastigmine. Its high Blood-Brain Barrier (BBB) permeability makes it a highly viable central nervous system (CNS) candidate.

Self-Validating Experimental Protocols

Relying solely on a single functional assay can lead to false positives (e.g., pan-assay interference compounds or PAINS). The following workflow establishes a self-validating system by pairing a functional enzymatic assay with an orthogonal biophysical binding assay.

Workflow Step1 1. Compound Prep (DMSO Stock) Step2 2. Ellman's Assay (IC50 Determination) Step1->Step2 Step3 3. Enzyme Kinetics (Lineweaver-Burk) Step2->Step3 Determine Mechanism Step4 4. SPR Binding Assay (Direct Kd Measurement) Step2->Step4 Orthogonal Validation Step5 5. PAMPA-BBB (Neuro-permeability) Step4->Step5 Lead Qualification

Self-validating experimental workflow for AChE inhibitor characterization.

Protocol A: Modified Ellman’s Assay (Functional Inhibition)

This colorimetric assay measures the production of thiocholine, which reacts with DTNB to produce a yellow anion (412 nm).

Causality Check: Chromene derivatives can sometimes absorb light in the UV-Vis spectrum. We implement a "color control" background subtraction to ensure the compound's intrinsic absorbance does not artificially inflate apparent inhibition.

  • Reagent Preparation: Prepare 0.1 M sodium phosphate buffer (pH 8.0). Dissolve N-(4-chlorophenyl)-2H-chromene-3-carboxamide in DMSO (final assay DMSO concentration must be <1% to prevent enzyme denaturation).

  • Pre-incubation (Critical Step): In a 96-well microplate, combine 140 µL buffer, 20 µL AChE (0.22 U/mL), and 20 µL of the inhibitor at varying concentrations (0.01 µM to 100 µM). Incubate at 25°C for 15 minutes. Why? This allows the inhibitor to reach thermodynamic equilibrium with the enzyme before the substrate introduces competitive pressure.

  • Reaction Initiation: Add 10 µL of 0.01 M DTNB and 10 µL of 0.075 M acetylthiocholine iodide (ATCI).

  • Kinetic Readout: Immediately read absorbance at 412 nm every 30 seconds for 5 minutes using a microplate reader.

  • Self-Validation Controls:

    • Blank: Buffer + DTNB + ATCI (measures non-enzymatic hydrolysis).

    • Color Control: Buffer + Inhibitor + DTNB (checks for auto-reactivity).

    • Positive Control: Donepezil.

Protocol B: Surface Plasmon Resonance (Orthogonal Binding Validation)

To prove that the IC₅₀ observed in Protocol A is due to direct target engagement and not assay interference, Surface Plasmon Resonance (SPR) is utilized to calculate the equilibrium dissociation constant (


).

Causality Check: SPR is label-free. It measures mass changes on a sensor chip. If the compound is a true binder, we will observe a dose-dependent, reversible association/dissociation curve.

  • Immobilization: Activate a CM5 sensor chip using EDC/NHS chemistry. Inject recombinant human AChE (diluted in 10 mM sodium acetate, pH 4.5) to achieve an immobilization level of ~5000 Response Units (RU). Block remaining active sites with 1 M ethanolamine.

  • Analyte Injection: Flow N-(4-chlorophenyl)-2H-chromene-3-carboxamide (diluted in running buffer: PBS-P+ with 5% DMSO) over the reference and active flow cells at a flow rate of 30 µL/min.

  • Kinetics: Use a multi-cycle kinetic approach. Inject concentrations ranging from 0.5x to 10x the estimated

    
     (e.g., 62.5 nM to 1000 nM). Allow 60 seconds for association and 120 seconds for dissociation.
    
  • Data Fitting: Subtract the reference cell signal and the blank buffer injections (double referencing). Fit the resulting sensorgrams to a 1:1 Langmuir binding model to extract

    
    , 
    
    
    
    , and
    
    
    .

Conclusion

By utilizing the 2H-chromene-3-carboxamide scaffold, researchers can exploit the dual-site architecture of AChE to achieve highly selective inhibition. The integration of Ellman's functional assay with SPR binding kinetics ensures that the data generated for N-(4-chlorophenyl)-2H-chromene-3-carboxamide is both mechanistically sound and rigorously validated against clinical alternatives.

References

  • Zeng F, Lu T, Wang J, Nie X, Xiong W, Yin Z, Peng D. Design, Synthesis and Bioactivity Evaluation of Coumarin–BMT Hybrids as New Acetylcholinesterase Inhibitors. Molecules. 2022;27(7):2142. Available at:[Link]

  • Khoobi M, et al. Design, Synthesis, and Cholinesterase Inhibition Assay of Coumarin-3-carboxamide-N-morpholine Hybrids as New Anti-Alzheimer Agents. Chemistry & Biodiversity. 2019;16(7):e1900144. Available at:[Link]

  • Stilinović V, et al. N-(4-Methoxyphenethyl)-2-oxo-2H-chromene-3-carboxamide. Molbank. 2025;2025(1):M1968. Available at:[Link]

Comparative

Comparative Synthesis of Chromene-3-Carboxamide Derivatives: A Technical Guide

Chromene-3-carboxamide derivatives are privileged heterocyclic scaffolds in modern drug discovery, exhibiting potent antimicrobial, anti-inflammatory, and anticancer properties. As the demand for these compounds grows, t...

Author: BenchChem Technical Support Team. Date: March 2026

Chromene-3-carboxamide derivatives are privileged heterocyclic scaffolds in modern drug discovery, exhibiting potent antimicrobial, anti-inflammatory, and anticancer properties. As the demand for these compounds grows, the synthetic methodologies used to construct the 2-oxo-2H-chromene core and its functionalized amides have evolved significantly.

This guide objectively compares traditional stepwise synthesis against modern multicomponent reactions (MCRs), providing researchers with the mechanistic causality, comparative data, and self-validating protocols necessary to select the optimal route for their drug development programs.

Mechanistic Pathways & Causality

Traditional Stepwise Synthesis (Activation & Coupling)

The classical approach to synthesizing chromene-3-carboxamides involves a two-step sequence: the formation of a chromene-3-carboxylic acid intermediate (often via Baylis-Hillman or Knoevenagel condensation), followed by an amide coupling reaction[1].

  • DCC-Mediated Coupling: Historically, dicyclohexylcarbodiimide (DCC) has been used to activate the carboxylic acid. However, this method is plagued by sluggish kinetics (requiring up to 16 hours) and relatively low yields (30–56%). The primary mechanistic drawback is the generation of dicyclohexylurea (DCU), a byproduct that is notoriously difficult to separate from the product, complicating downstream purification[1].

  • HATU-Mediated Coupling: To overcome the limitations of DCC, modern stepwise approaches utilize 1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate (HATU) in the presence of a base like triethylamine (TEA)[2]. HATU rapidly converts the carboxylic acid into a highly reactive 7-azabenzotriazole active ester. This intermediate is highly resistant to epimerization and reacts efficiently even with sterically hindered or rigid halogenated phenylanilines, significantly improving the yield and purity of the final carboxamide[2].

Catalytic Multicomponent Reactions (MCRs)

To improve atom economy and reduce the Environmental Factor (E-factor), one-pot multicomponent reactions (MCRs) have become the gold standard. These reactions bypass the need to isolate intermediates by driving a cascade Knoevenagel-Michael condensation sequence.

  • Heterogeneous Catalysis (PS-PTSA): Utilizing polystyrene-supported p-toluenesulfonic acid (PS-PTSA) in ethanol allows for the one-pot condensation of 4-hydroxycoumarin, aldehydes, and cyanoacetamide[3]. The causality behind this efficiency lies in the polymer support: it provides a high localized concentration of acidic sites to drive the dehydration steps while remaining completely insoluble in the reaction medium. This allows for simple recovery via filtration, making it a highly sustainable, metal-free process[3].

  • Solvent-Free Lewis Acid Catalysis (CAN): Pushing the boundaries of green chemistry, MCRs can be conducted under completely solvent-free conditions using Ceric Ammonium Nitrate (CAN)[4]. By operating in a melt or neat state, the physical proximity of the reactants is maximized. CAN acts as a potent Lewis acid, coordinating to the carbonyl oxygens and drastically lowering the activation energy for nucleophilic attack, resulting in rapid reaction times (often under an hour)[4].

Comparative Performance Data

The following table summarizes the quantitative performance metrics of the discussed synthetic routes, allowing for an objective comparison of efficiency and environmental impact.

Synthetic RouteReagents / CatalystSolventTempTimeYieldEnvironmental Impact
Stepwise (DCC) DCCDCM / CHCl₃0 °C to RT16 h30–56%High: Halogenated solvents, DCU waste[1]
Stepwise (HATU) HATU, TEADMF / DCMRT2–4 h65–85%Moderate: High atom waste from coupling agent[2]
Heterogeneous MCR PS-PTSA (10 mol%)Ethanol80 °C1–2 h85–95%Low: Recyclable catalyst, green solvent[3]
Solvent-Free MCR CANNone (Neat)100 °C< 1 h80–92%Very Low: Zero solvent waste, high atom economy[4]

Visual Workflow Comparison

Workflow cluster_stepwise Route A: Stepwise Synthesis cluster_mcr Route B: Multicomponent Reaction (MCR) A1 Precursors (Salicylaldehyde + Active Methylene) A2 Intermediate (Chromene-3-carboxylic acid) A1->A2 Knoevenagel / Baylis-Hillman A3 Amide Coupling (DCC or HATU) A2->A3 Activation A4 Chromene-3-carboxamide A3->A4 Amine Addition B1 Precursors (Aldehyde + Coumarin + Amine) B2 One-Pot Cascade (PS-PTSA or CAN Catalyst) B1->B2 Condensation & Cyclization B3 Chromene-3-carboxamide B2->B3 Direct Formation

Figure 1: Logical workflow comparing stepwise synthesis vs. multicomponent reaction (MCR) routes.

Self-Validating Experimental Protocols

To ensure reproducibility and trustworthiness, the following protocols are designed as self-validating systems, incorporating specific checkpoints to confirm reaction progress and purity.

Protocol A: Stepwise Amide Coupling via HATU

Best for: Synthesizing highly specific derivatives where the target amine is sterically hindered or weakly nucleophilic.

  • Activation: In a flame-dried round-bottom flask, dissolve 2H-chromene-3-carboxylic acid (1.0 eq) and HATU (1.2 eq) in anhydrous DMF (0.2 M).

    • Causality: HATU rapidly converts the acid into a highly electrophilic active ester. Anhydrous conditions prevent premature hydrolysis of this intermediate.

  • Base Addition: Add triethylamine (TEA) (2.0 eq) dropwise. Stir for 15 minutes.

    • Causality: TEA deprotonates the carboxylic acid to initiate the reaction with HATU and neutralizes the acidic byproducts formed during the coupling.

  • Amine Addition: Add the target amine (1.1 eq) and stir at room temperature.

    • Validation Checkpoint: Monitor via TLC (Hexane:EtOAc 7:3). The disappearance of the highly polar baseline spot (carboxylic acid) and the appearance of a higher Rf UV-active spot confirms reaction completion (typically 2–4 hours).

  • Orthogonal Workup: Dilute with EtOAc and wash sequentially with 5% aqueous HCl (removes unreacted amine), 5% aqueous NaHCO₃ (removes unreacted acid), and brine. Dry over Na₂SO₄ and concentrate.

  • Spectroscopic Validation: Confirm product formation via FT-IR by observing the disappearance of the broad O-H stretch and the appearance of a sharp N-H stretch (~3300 cm⁻¹) and an amide C=O stretch (~1650 cm⁻¹).

Protocol B: Heterogeneous MCR via PS-PTSA

Best for: Rapid library generation, scale-up, and maximizing green chemistry metrics.

  • Reaction Setup: In a round-bottom flask, combine 4-hydroxycoumarin (1.0 eq), an aromatic aldehyde (1.0 eq), and cyanoacetamide (1.0 eq) in absolute ethanol (0.5 M). Add PS-PTSA (10 mol%).

    • Causality: Ethanol serves as a green, polar protic solvent that solubilizes the reactants at elevated temperatures. The solid-supported PS-PTSA provides the necessary acidic environment without contaminating the liquid phase.

  • Cascade Condensation: Heat the mixture to 80 °C under reflux for 1–2 hours.

    • Validation Checkpoint: Monitor via TLC. The formation of a strongly UV-active spot indicates the successful cyclization of the highly conjugated pyrano-chromene system.

  • Catalyst Recovery: Filter the reaction mixture while hot.

    • Causality: The PS-PTSA catalyst remains on the filter paper and can be washed with hot ethanol, dried, and reused for up to four consecutive runs without significant loss of activity[3].

  • Direct Crystallization: Allow the filtrate to cool slowly to room temperature.

    • Causality: The target chromene-3-carboxamide derivative has significantly lower solubility in cold ethanol compared to the starting materials. Collect the resulting crystals via vacuum filtration, bypassing the need for wasteful silica gel chromatography.

References

  • Synthesis and Antimicrobial Activities of 2H-Chromene-3- Carboxamide Derivatives: Experimental and Computational Studies - dlsu.edu.ph.1

  • Syntheses and structures of N-(2-fluorophenyl)-2-oxo-2H-chromene-3-carboxamide and N-[4-(methylsulfonyl)phenyl]-2-oxo-2H-chromene-3-carboxamide - nih.gov. 2

  • A metal-free C–C/C–O bond formation for the synthesis of 2-amino-5-oxo-4-aryl-4H,5H-pyrano[3,2-c]chromene-3-carboxamide catalyzed by polystyrene-supported p-toluenesulfonic acid (PS-PTSA) - tandfonline.com.3

  • Reaction of 2-Imino-2H-chromene-3-carboxamide with Phosphorus Halides: Synthesis of Some Novel Chromeno[2,3-d][1,3,2]diazaphosphinines and Chromeno[4,3-c][1,2]azaphosphole and Their Antioxidant and Cytotoxicity Properties - researchgate.net. 4

Sources

Validation

Biological Evaluation of Chromone-3-Carboxamides vs. Coumarin Derivatives: A Comparative Guide

Executive Summary Chromone and coumarin scaffolds represent two of the most heavily investigated classes of oxygen-containing heterocycles in medicinal chemistry. Despite sharing a fundamental benzopyran backbone, the su...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Chromone and coumarin scaffolds represent two of the most heavily investigated classes of oxygen-containing heterocycles in medicinal chemistry. Despite sharing a fundamental benzopyran backbone, the subtle shift in the position of the carbonyl group—benzo-γ-pyrone (chromone) versus benzo-α-pyrone (coumarin)—dictates profoundly different biological trajectories. As a Senior Application Scientist, I have structured this guide to critically evaluate the biological performance of chromone-3-carboxamides against coumarin derivatives, focusing on their primary pharmacological targets, quantitative efficacy, and the validated experimental methodologies used to assess them.

Structural Divergence & Target Profiling

The biological fate of these molecules is intrinsically linked to their structural rigidity and substitution patterns.

Chromone-3-carboxamides have been definitively mapped as potent, reversible, tight-binding inhibitors of human Monoamine Oxidase B (hMAO-B)[1]. The rigid heterocycle and the C-3 carbonyl group form essential hydrogen bonds with Tyr435 and Cys172 within the hydrophobic active site of hMAO-B. This unique conformation makes them highly selective over hMAO-A, positioning them as lead candidates for Parkinson's disease therapeutics[1]. Furthermore, optimization of this scaffold, such as the development of N-(3-chlorophenyl)-4H-thiochromone-3-carboxamide, has yielded sub-nanomolar IC50 values (1.52 nM) while demonstrating excellent ADME-toxicity profiles and the ability to protect SH-SY5Y cells from iron-induced oxidative damage[2].

Coumarin derivatives , conversely, are renowned for their broad-spectrum biological activities, particularly in oncology and cardiovascular medicine. The α-pyrone structure allows for versatile substitutions at C-3, C-4, and C-7, enabling the molecules to intercalate with DNA or inhibit topoisomerases and kinases in cancer cells[3]. Coumarin hybrids, such as coumarin-chalcone and coumarinyl-pyrimidine scaffolds, exhibit significant cytotoxicity against Hepatocellular Carcinoma (HepG2) and breast cancer (MCF-7) cell lines[4]. Additionally, specific piperazinylcoumarins have been validated as highly effective in vitro antiplatelet agents, inhibiting ADP- and collagen-induced platelet aggregation[5].

Target_Pathways Core Benzopyran Core Chromone Chromone-3-carboxamides (Benzo-γ-pyrone) Core->Chromone Isomerization / C3-Substitution Coumarin Coumarin Derivatives (Benzo-α-pyrone) Core->Coumarin Isomerization / C3,C4,C7-Substitution MAOB MAO-B Inhibition (Neurological) Chromone->MAOB High Affinity (Tyr435, Cys172) ROS ROS Reduction Chromone->ROS Cellular Protection Cancer Anticancer / Cytotoxicity (e.g., HepG2, MCF-7) Coumarin->Cancer Apoptosis Induction Platelet Antiplatelet Activity Coumarin->Platelet ADP/Collagen Inhibition

Structural divergence of benzopyran scaffolds and their primary pharmacological targets.

Quantitative Data Comparison

The following table synthesizes the quantitative biological evaluation data for leading compounds within both structural classes, highlighting their primary targets and respective efficacies.

Scaffold ClassRepresentative CompoundPrimary TargetIC50 / Activity ProfileReference
Chromone-3-carboxamide N-(3'-chlorophenyl)-4-oxo-4H-chromene-3-carboxamidehMAO-B17 nM (Tight-binding inhibition)[1]
Thiochromone-3-carboxamide N-(3-chlorophenyl)-4H-thiochromone-3-carboxamidehMAO-B1.52 nM (Reversible inhibition)[2]
Coumarin-Pyrimidine Hybrid Compound 6b (Coumarinyl-pyrimidine)HepG2 / MCF-7Dose-dependent cytotoxicity [4]
Piperazinylcoumarin Compound 12aPlatelet AggregationHigh inhibitory activity (ADP/Collagen)[5]

Validated Experimental Methodologies

To ensure scientific integrity, the biological evaluation of these compounds must rely on self-validating assay systems. Below are the field-proven protocols for assessing the primary activities of both scaffolds, detailing the causality behind each experimental choice.

Protocol A: Fluorometric hMAO-B Inhibition Assay (For Chromone Derivatives)

Objective: To quantify the reversible, tight-binding inhibition of hMAO-B by chromone-3-carboxamides.

  • Enzyme & Inhibitor Pre-incubation : Incubate recombinant hMAO-B (5 µg/mL) with varying concentrations of the chromone derivative in 0.1 M potassium phosphate buffer (pH 7.4) at 37°C for 15 minutes.

    • Causality: Chromone-3-carboxamides act as tight-binding inhibitors. Pre-incubation allows the inhibitor to reach thermodynamic equilibrium with the enzyme's active site prior to substrate competition, ensuring accurate

      
       calculations[1].
      
  • Substrate Addition : Add kynuramine (non-fluorescent substrate) to a final concentration of 50 µM to initiate the reaction.

    • Causality: hMAO-B specifically oxidizes kynuramine into 4-hydroxyquinoline, a highly fluorescent product. This allows for highly sensitive, real-time kinetic tracking of enzyme velocity.

  • Reaction Termination : After 30 minutes, halt the reaction by adding 2 N NaOH.

    • Causality: The highly alkaline environment instantly denatures the hMAO-B protein, stopping the reaction. Crucially, it also shifts the pH to maximize the fluorescence quantum yield of the 4-hydroxyquinoline fluorophore.

  • Fluorometric Quantification : Measure fluorescence at excitation 310 nm and emission 400 nm.

    • Self-Validation Check: The assay must include L-deprenyl (1 µM) as a positive control. If L-deprenyl fails to achieve >95% inhibition, or if the vehicle control shows abnormal baseline fluorescence, the microplate data is invalidated due to potential enzyme degradation.

MAOB_Assay Prep Enzyme & Inhibitor Preparation Incubate Pre-incubation (37°C, 15 min) Prep->Incubate Substrate Add Kynuramine Substrate Incubate->Substrate Stop Stop Reaction (NaOH) Substrate->Stop Measure Fluorometric Measurement Stop->Measure

Workflow for the fluorometric evaluation of MAO-B inhibition using kynuramine.

Protocol B: MTT Cytotoxicity Assay (For Coumarin Derivatives)

Objective: To evaluate the anti-proliferative activity of coumarin derivatives on HepG2 and MCF-7 cell lines[4].

  • Cell Seeding & Synchronization : Seed cells at

    
     cells/well in a 96-well plate and incubate overnight in serum-free media.
    
    • Causality: Serum starvation synchronizes the cell cycle in the G0/G1 phase, ensuring that observed cytotoxic effects are directly attributable to the coumarin derivative rather than random variations in cell growth phases.

  • Compound Treatment : Expose cells to serial dilutions of the coumarin derivative (e.g., 1-100 µM) in complete media for 48 hours.

    • Causality: A 48-hour exposure allows sufficient time for the coumarin compounds to induce apoptosis or inhibit topoisomerases, establishing a reliable dose-response curve for IC50 calculation.

  • MTT Addition & Solubilization : Add MTT reagent (5 mg/mL) for 4 hours. Discard media and add DMSO.

    • Causality: Viable cells reduce the yellow MTT tetrazolium salt to insoluble purple formazan via mitochondrial succinate dehydrogenase. DMSO completely solubilizes the formazan crystals, allowing precise spectrophotometric quantification[4].

  • Spectrophotometric Measurement : Read absorbance at 570 nm.

    • Self-Validation Check: Doxorubicin must be included as a positive control. If the IC50 of Doxorubicin falls outside the established historical range for the specific cell line, the assay is deemed invalid due to potential cell line drift or reagent degradation[4].

References

  • Tight-Binding Inhibition of Human Monoamine Oxidase B by Chromone Analogs: A Kinetic, Crystallographic, and Biological Analysis. ACS Publications. 1

  • Mapping Chromone-3-Phenylcarboxamide Pharmacophore: Quid Est Veritas? ACS Publications. 2

  • Coumarin, Chromone, and 4(3H)-Pyrimidinone Novel Bicyclic and Tricyclic Derivatives as Antiplatelet Agents: Synthesis, Biological Evaluation, and Comparative Molecular Field Analysis. ResearchGate. 5

  • Synthesis of Some Coumarin Hybrids and Evaluating Their Anticancer Activity. Gavin Publishers. 4

  • Coumarin Based Analogues, a Vivid Terrace for Developing Oncology Medications. International Journal of Innovative Scientific Research.3

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Safety & Regulatory Compliance

Safety

A Senior Application Scientist's Guide to Handling N-(4-chlorophenyl)-2H-chromene-3-carboxamide: A Framework for Safety and Operational Integrity

As researchers and drug development professionals, our work with novel chemical entities forms the bedrock of therapeutic innovation. N-(4-chlorophenyl)-2H-chromene-3-carboxamide, a compound belonging to the versatile ch...

Author: BenchChem Technical Support Team. Date: March 2026

As researchers and drug development professionals, our work with novel chemical entities forms the bedrock of therapeutic innovation. N-(4-chlorophenyl)-2H-chromene-3-carboxamide, a compound belonging to the versatile chromene family, represents such a frontier.[1] While its potential is significant, its toxicological profile is not yet fully elucidated. This guide provides a robust framework for its safe handling, grounded in the principles of proactive risk mitigation and operational excellence. The following protocols are designed to be a self-validating system, ensuring the safety of personnel and the integrity of research.

The Precautionary Principle: Hazard Assessment

Given the absence of a specific Safety Data Sheet (SDS) for N-(4-chlorophenyl)-2H-chromene-3-carboxamide, we must operate under the precautionary principle. By examining related structures, we can infer potential hazards. The core structure, 2H-chromene-3-carboxylic acid, is classified as a substance that can cause skin and serious eye irritation.[2] Similarly, other complex carboxamides are known to be potential irritants and may be harmful if swallowed or inhaled.[3] Therefore, N-(4-chlorophenyl)-2H-chromene-3-carboxamide must be treated as a potentially hazardous substance.

Inferred Potential Hazards:

  • Skin Irritation: May cause redness, itching, or inflammation upon contact.[2][3]

  • Serious Eye Irritation: May cause significant and potentially damaging eye irritation.[2][3]

  • Respiratory Tract Irritation: Inhalation of dust may irritate the respiratory system.[3][4]

  • Harmful if Swallowed: Ingestion may lead to adverse health effects.[3][4]

All laboratory activities must commence with the assumption that this compound is hazardous. A thorough review of any available supplier safety information is mandatory before any handling begins.[5][6]

Personal Protective Equipment (PPE): Your Primary Barrier

A multi-layered PPE strategy is essential to prevent exposure through all potential routes: dermal, ocular, and inhalation.[7] The following table outlines the minimum PPE requirements for various laboratory operations involving this compound.

Laboratory Task Eye/Face Protection Hand Protection Body Protection Respiratory Protection
Storage & Inventory Safety Glasses with Side ShieldsSingle Pair of Nitrile GlovesStandard Laboratory CoatNot generally required
Weighing Solid Compound Tightly-fitting Safety GogglesDouble-gloved Nitrile/NeopreneStandard Laboratory CoatRequired: NIOSH-approved N95 Respirator or higher
Preparing Solutions Safety Goggles & Face ShieldDouble-gloved Nitrile/NeopreneChemical-Resistant Apron over Lab CoatRecommended if not in a fume hood
General Handling/Transfers Safety GogglesDouble-gloved Nitrile/NeopreneStandard Laboratory CoatNot required if handled in a certified chemical fume hood
Causality Behind PPE Choices:
  • Eye and Face Protection : Standard safety glasses are insufficient. Tightly-fitting goggles are mandatory to protect against airborne particulates when handling the solid form.[7] A face shield must be used in conjunction with goggles during procedures with a high risk of splashes, such as when preparing solutions.[8]

  • Hand Protection : Double-gloving is a critical practice when handling potentially hazardous compounds.[9] The outer glove contains any immediate contamination and can be removed and disposed of promptly, preserving the cleanliness of the inner glove and preventing the spread of contamination to other surfaces like equipment or notebooks.[9] Nitrile gloves provide adequate chemical resistance for incidental contact.[8]

  • Body Protection : A standard lab coat is a baseline requirement.[10] When handling larger quantities or performing tasks that could result in splashes, a disposable, back-closing gown or a chemical-resistant apron provides a superior barrier and prevents permeation to personal clothing.[11]

  • Respiratory Protection : The primary risk from a solid compound is the inhalation of fine airborne particles.[8] All weighing operations must be conducted within a chemical fume hood or a similar ventilated enclosure.[5] If this is not possible, or if dust generation is unavoidable, a NIOSH-approved N95 respirator is mandatory to prevent inhalation.[11] Surgical masks offer no protection against chemical dusts and must not be used.[9]

Operational Plan: A Step-by-Step Workflow for Safe Handling

Adherence to a standardized operational workflow minimizes risk and ensures procedural consistency. This process should be followed for all work involving N-(4-chlorophenyl)-2H-chromene-3-carboxamide.

Step 1: Preparation and Area Setup
  • Designated Area : All handling of the compound must occur in a designated area, clearly marked with appropriate warning signs.[12]

  • Ventilation : Ensure a certified chemical fume hood is operational. All manipulations of the solid compound and concentrated solutions should occur within the fume hood.[5]

  • Gather Materials : Assemble all necessary equipment (spatulas, vials, solvents, etc.) and PPE before retrieving the compound from storage.[8]

  • Don PPE : Correctly don all required PPE as outlined in the table above. Ensure gloves are pulled over the cuffs of the lab coat.[7]

Step 2: Compound Handling
  • Weighing : To minimize dust generation, weigh the solid compound on weighing paper or in a tared container within the fume hood.[7]

  • Solution Preparation : Add solvents slowly to the solid to avoid splashing. Keep containers closed when not in use.[12]

  • Transfers : Use appropriate tools like pipettes or spatulas to minimize direct contact and prevent spills.[5]

Step 3: Emergency Readiness
  • Spill Kit : Know the location of and be trained to use the laboratory's chemical spill kit.[12]

  • Safety Equipment : Confirm the location and functionality of eyewash stations and safety showers before beginning work.[10]

  • Contamination : If contact occurs, immediately follow emergency procedures. For skin contact, wash the affected area thoroughly with soap and water.[4] For eye contact, flush with water for at least 15 minutes and seek immediate medical attention.[2][4]

The following diagram illustrates the logical flow of this operational plan.

G cluster_prep 1. Preparation cluster_handling 2. Handling Operations cluster_cleanup 3. Post-Procedure cluster_disposal 4. Disposal prep1 Risk Assessment & SDS Review prep2 Designate & Prepare Fume Hood prep1->prep2 prep3 Don Appropriate PPE prep2->prep3 handle1 Weigh Solid Compound prep3->handle1 handle2 Prepare Solution handle1->handle2 handle3 Perform Experiment handle2->handle3 clean1 Decontaminate Work Area handle3->clean1 clean2 Segregate & Label Waste clean1->clean2 clean3 Doff PPE Correctly clean2->clean3 disp1 Store Waste in Designated Area clean3->disp1 disp2 Arrange Professional Disposal disp1->disp2 storage Secure Storage (2-8°C, Labeled) emergency Emergency Preparedness (Spill Kit, Eyewash, Shower) storage->prep1

Caption: Safe Handling Workflow for N-(4-chlorophenyl)-2H-chromene-3-carboxamide.

Disposal Plan: Managing the Lifecycle

The principle of responsible lifecycle management dictates that a disposal plan must be in place before the compound is even used.[13] Improper disposal can lead to environmental contamination and regulatory non-compliance.[14]

Waste Segregation and Collection:

  • Hazardous Waste : All materials that have come into contact with N-(4-chlorophenyl)-2H-chromene-3-carboxamide are to be considered hazardous chemical waste. This includes:

    • Contaminated PPE (gloves, disposable gowns).

    • Weighing papers, pipette tips, vials.

    • Excess or unwanted solutions and solid compound.

  • Containers : Collect waste in designated, clearly labeled, and sealed containers.[14] Ensure waste containers are compatible with the chemical waste being stored. Never mix incompatible waste streams.[13]

Storage and Disposal:

  • Labeling : Waste containers must be labeled with "Hazardous Waste," the full chemical name, and the date of accumulation.[15]

  • Storage : Store waste containers in a secure, designated satellite accumulation area, away from general lab traffic.[16]

  • Professional Disposal : The final disposal of chemical waste must be conducted through your institution's Environmental Health & Safety (EHS) office or a licensed hazardous waste disposal contractor.[5][14] Do not dispose of this chemical down the drain or in general trash.[13]

By integrating these safety and handling protocols into your daily laboratory operations, you build a culture of safety that protects researchers, ensures the validity of your results, and demonstrates a commitment to environmental stewardship.

References

  • Safety First: Best Practices for Handling Research Chemicals. (2025). XPRESS CHEMS.
  • Personal protective equipment for handling 5-Amino-3-phenyl-1,2-oxazole-4-carboxamide. (n.d.). Benchchem.
  • Safety First: Essential Guidelines for Handling Research Reagents and Equipment. (2024). Google Cloud.
  • Personal protective equipment for handling 5-Carboxamidotryptamine male
  • Personal Protective Equipment | US EPA. (2025).
  • General Chemical Safety Guidelines. (2023). Blink.
  • 6 Safety Practices for Highly Hazardous Lab Chemicals. (2021).
  • SAFETY DATA SHEET - 2H-Chromene-3-carboxylic acid. (2025). Fisher Scientific.
  • Safety Data Sheet - 1-(2-Amino-5-chlorophenyl)ethanone. (2025). ChemScene.
  • 8 Types of PPE to Wear When Compounding Hazardous Drugs. (2022). Provista.
  • Laboratory Safety Guidance. (n.d.).
  • Personal Protective Equipment for Use in Handling Hazardous Drugs. (2006). Centers for Disease Control and Prevention (CDC).
  • N-(4-chlorophenyl)-2H-chromene-3-carboxamide | 338420-07-8. (n.d.). Aablocks.
  • SAFETY D
  • SAFETY D
  • SAFETY D
  • Eco-friendly Approaches to Chromene Derivatives: A Comprehensive Review of Green Synthesis Strategies. (n.d.).
  • N-(4-Chlorophenyl)-4-oxo-4H-chromene-3-carboxamide. (n.d.). PubChem.
  • Step-by-Step Guide to Better Laboratory Management Practices. (n.d.).
  • How to Safely Dispose of Labor
  • Management of Waste. (n.d.).
  • Working with Hazardous Chemicals. (n.d.). Organic Syntheses.
  • (2Z)-2-[(4-Chlorophenyl)imino]-2H-chromene-3-carboxamide. (n.d.). Santa Cruz Biotechnology.
  • 2-chloro-N-(3-chlorophenyl)
  • N-(4-Methoxyphenethyl)-2-oxo-2H-chromene-3-carboxamide. (2025). MDPI.

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